molecular formula C28H30O10 B1253818 Physalin A CAS No. 23027-91-0

Physalin A

Cat. No.: B1253818
CAS No.: 23027-91-0
M. Wt: 526.5 g/mol
InChI Key: VELDODQHYQSJOF-RPKVKFPNSA-N
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Description

Physalin A is a physalin.
(1S,2S,3R,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone has been reported in Solanaceae, Physalis lagascae, and other organisms with data available.
an anti-inflammatory agent isolated from Physalis alkekengi var;  structure in first source

Properties

CAS No.

23027-91-0

Molecular Formula

C28H30O10

Molecular Weight

526.5 g/mol

IUPAC Name

(1S,2S,3R,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone

InChI

InChI=1S/C28H30O10/c1-12-21(32)36-17-11-23(12,2)19-20(31)27(35)18-14(24(3)13(10-15(18)29)6-5-7-16(24)30)8-9-26(34)22(33)37-25(17,4)28(19,26)38-27/h5,7,10,14-15,17-19,29,34-35H,1,6,8-9,11H2,2-4H3/t14-,15+,17+,18-,19-,23+,24-,25-,26-,27+,28-/m0/s1

InChI Key

VELDODQHYQSJOF-RPKVKFPNSA-N

Isomeric SMILES

C[C@]12C[C@H]([C@]3([C@]45[C@H]1C(=O)[C@](O4)([C@H]6[C@H](CC[C@@]5(C(=O)O3)O)[C@@]7(C(=C[C@H]6O)CC=CC7=O)C)O)C)OC(=O)C2=C

Canonical SMILES

CC12CC(C3(C45C1C(=O)C(O4)(C6C(CCC5(C(=O)O3)O)C7(C(=CC6O)CC=CC7=O)C)O)C)OC(=O)C2=C

melting_point

266°C

physical_description

Solid

Synonyms

physalin A

Origin of Product

United States

Foundational & Exploratory

Physalin A: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin A is a naturally occurring seco-steroid belonging to the withanolide class of compounds. Exhibiting a wide range of potent biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects, this compound has garnered significant interest within the scientific community for its therapeutic potential. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation and quantification, and a summary of its known mechanisms of action with a focus on key signaling pathways.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the genus Physalis of the Solanaceae family. These herbaceous plants are widely distributed in tropical and subtropical regions. The primary and most extensively studied source of this compound is Physalis alkekengi , commonly known as the Chinese lantern plant, and its variety Physalis alkekengi var. franchetii .[1][2]

Different parts of the Physalis plant accumulate physalins at varying concentrations. The calyces (the lantern-like papery husks), fruits (berries), and leaves have all been identified as sources of this compound and other related physalins.[3] Research indicates that the concentration and composition of physalins can vary depending on the plant part, developmental stage, and geographical location.[4]

Quantitative Distribution of Physalins in Physalis Species

The following tables summarize the quantitative data available on the concentration of physalins in various Physalis species and plant parts. It is important to note that the extraction and quantification methods used in the cited studies may vary, leading to some differences in the reported values.

Table 1: Concentration of Physalin D in Physalis alkekengi

Plant PartDevelopmental StagePhysalin D Content (% w/w)Reference
CalyxImmature0.7880 ± 0.0612[5]
CalyxMature0.2028 ± 0.016
FruitImmature0.0992 ± 0.0083
FruitMature0.0259 ± 0.0021

Experimental Protocols

This section outlines the methodologies for the extraction, purification, and quantification of this compound from its natural sources.

Extraction and Purification of Total Physalins

A common method for the extraction and purification of total physalins from Physalis plant material involves solvent extraction followed by chromatographic separation.

Protocol:

  • Plant Material Preparation: The plant material (e.g., dried and crushed calyces of Physalis alkekengi) is weighed.

  • Extraction:

    • The prepared plant material is subjected to heating reflux extraction with water. This process is typically repeated twice.

    • The combined aqueous extracts are concentrated under reduced pressure.

  • Alcohol Precipitation: Ethanol is added to the concentrated extract to a final concentration of 75% to precipitate proteins, polysaccharides, and other impurities.

  • Filtration and Concentration: The mixture is filtered, and the filtrate is concentrated under reduced pressure to remove the ethanol.

  • Macroporous Resin Chromatography: The resulting aqueous residue is subjected to column chromatography using a macroporous resin (e.g., D101).

    • The column is eluted with a stepwise gradient of ethanol in water (e.g., 20%, 30%, 40%, 50%, 60%, 70%, 80%, 95%).

    • Fractions containing physalins are typically eluted with 40%-70% ethanol.

  • Final Product: The collected fractions are combined and evaporated under reduced pressure to yield a total physalin-enriched extract.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol describes a validated HPLC-UV method for the quantification of this compound in plant extracts.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: A C18 analytical column (e.g., 250 mm × 4.6 mm, 5 μm).

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • An accurately weighed amount of the physalin-enriched extract is dissolved in methanol.

  • The solution is filtered through a 0.45 µm membrane filter prior to injection.

Procedure:

  • A calibration curve is generated using standard solutions of pure this compound at various concentrations.

  • The prepared sample is injected into the HPLC system.

  • The peak corresponding to this compound is identified by comparing its retention time with that of the standard.

  • The concentration of this compound in the sample is calculated based on the peak area and the calibration curve.

Quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For higher sensitivity and selectivity, a UPLC-MS/MS method can be employed for the quantification of this compound, particularly in biological matrices.

Instrumentation and Conditions:

  • UPLC System: A UPLC system coupled to a tandem mass spectrometer.

  • Column: A C18 column (e.g., ACQUITY UPLC BEH-C18, 2.1 × 50 mm, 1.7 μm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Negative ion electrospray ionization (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • This compound transition: m/z 525.1 → 148.9.

Sample Preparation from Plant Material:

  • Approximately 1 g of the plant material is extracted with 10 mL of methanol at room temperature for 30 minutes with ultrasonication.

  • The supernatant is further purified using solid-phase extraction (SPE).

Signaling Pathways and Molecular Mechanisms

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways. The following sections detail the known mechanisms of action and provide visual representations using Graphviz.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound has been shown to block the degradation of the inhibitor of NF-κB (IκBα), which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. One of the direct molecular targets of this compound in this pathway is the IκB kinase β (IKKβ), where it has been shown to alkylate several cysteine residues.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IkBa-p65-p50 IκBα-p65-p50 (Inactive) IKK Complex->IkBa-p65-p50 Phosphorylates IκBα IkBa IkBa p65 p65 p50 p50 p-IkBa p-IκBα IkBa-p65-p50->p-IkBa p65-p50 p65-p50 (Active) IkBa-p65-p50->p65-p50 Releases Proteasome Proteasome p-IkBa->Proteasome Ubiquitination & Degradation p65-p50_nuc p65-p50 p65-p50->p65-p50_nuc Translocation This compound This compound This compound->IKK Complex Inhibits DNA DNA p65-p50_nuc->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: Inhibition of the NF-κB pathway by this compound.

Modulation of MAPK Signaling Pathways

This compound has also been shown to modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the p38, JNK, and ERK pathways. The specific effects on these pathways can be cell-type dependent and contribute to both its anti-inflammatory and pro-apoptotic activities. For instance, in some cancer cells, this compound induces apoptosis through the activation of p38 and JNK pathways.

MAPK_Pathway cluster_mapk MAPK Cascades Cellular Stress Cellular Stress p38 p38 Cellular Stress->p38 Activates JNK JNK Cellular Stress->JNK Activates ERK ERK Cellular Stress->ERK Activates This compound This compound This compound->p38 Modulates This compound->JNK Modulates This compound->ERK Modulates Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Inflammation Inflammation ERK->Inflammation

Caption: Modulation of MAPK signaling pathways by this compound.

Inhibition of the JAK/STAT3 Signaling Pathway

In the context of cancer, particularly non-small cell lung cancer, this compound has been identified as an inhibitor of the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It has been shown to inhibit the phosphorylation of JAK2 and JAK3, which subsequently prevents the phosphorylation and nuclear translocation of STAT3. This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2 and XIAP, ultimately inducing apoptosis.

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK2/3 JAK2/3 Receptor->JAK2/3 Activates STAT3 STAT3 JAK2/3->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3_dimer p-STAT3 Dimer p-STAT3->p-STAT3_dimer Dimerization DNA DNA p-STAT3_dimer->DNA Nuclear Translocation & Binds Target Genes (Bcl-2, XIAP) Target Genes (Bcl-2, XIAP) DNA->Target Genes (Bcl-2, XIAP) Transcription This compound This compound This compound->JAK2/3 Inhibits

Caption: Inhibition of the JAK/STAT3 pathway by this compound.

Induction of Apoptosis

This compound can induce apoptosis through multiple pathways. In addition to the JAK/STAT3-mediated mechanism, it can trigger apoptosis via the generation of reactive oxygen species (ROS) and the activation of the p53-Noxa pathway. Furthermore, this compound can induce apoptosis through the extrinsic pathway by upregulating the expression of death receptors and activating caspases-8 and -3.

Apoptosis_Workflow cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound ROS ROS This compound->ROS Death Receptors Death Receptors This compound->Death Receptors p53 p53 ROS->p53 Noxa Noxa p53->Noxa Mitochondrion Mitochondrion Noxa->Mitochondrion Activates Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activates Caspase-8->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Apoptosis induction pathways mediated by this compound.

Conclusion

This compound, a prominent bioactive compound from the Physalis genus, demonstrates significant therapeutic potential, particularly in the fields of inflammation and oncology. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB, MAPK, and JAK/STAT, makes it a compelling candidate for further drug development. The detailed protocols provided in this guide for the isolation and quantification of this compound will aid researchers in their efforts to explore and harness the full therapeutic capabilities of this promising natural product. Further investigation into its direct molecular targets and in vivo efficacy is warranted to translate the preclinical findings into clinical applications.

References

Physalin A: A Comprehensive Technical Guide on its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin A is a naturally occurring seco-steroid belonging to the withanolide class of compounds. First identified in the mid-20th century, it has since garnered significant attention from the scientific community for its diverse and potent biological activities, including anti-inflammatory, antitumor, and immunomodulatory effects. This technical guide provides an in-depth overview of the history of this compound's discovery and isolation, detailed experimental protocols for its extraction and characterization, quantitative data, and an exploration of its known signaling pathways.

Discovery and Isolation History

This compound was first isolated in 1969 by Matsuura and his colleagues from the plant Physalis alkekengi var. franchetii, commonly known as the Chinese lantern plant.[1][2] Their seminal work, published in 1970, detailed the elucidation of its unique 13,14-seco-16,24-cyclo-steroidal structure, a novel chemical skeleton at the time.[1] This discovery laid the foundation for the subsequent identification of a plethora of physalin analogues.

Historical Isolation Protocol (circa 1970)
  • Extraction: The dried calyces of Physalis alkekengi were subjected to solvent extraction.

  • Fractionation: The crude extract was then partitioned using different solvents to separate compounds based on their polarity.

  • Chromatography: The resulting fractions were further purified using column chromatography, a standard method of the era for separating individual compounds from a complex mixture.[3]

  • Crystallization: The final step would have been the crystallization of the isolated compound to achieve a high degree of purity for structural analysis.

Structure Elucidation

The determination of the complex structure of this compound was a significant achievement and was accomplished using the spectroscopic techniques available at the time, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside chemical degradation studies.[3]

Modern Experimental Protocols for Isolation and Purification

Modern advancements in analytical chemistry have led to more efficient and sophisticated methods for the isolation and purification of this compound. These techniques offer higher resolution, greater sensitivity, and faster separation times compared to the methods used in the 1970s.

Plant Material and Extraction

The primary source for this compound remains the calyces of Physalis alkekengi.

Protocol for Extraction:

  • Preparation of Plant Material: The dried calyces of Physalis alkekengi are ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is typically extracted with 70-95% ethanol under reflux conditions. The mixture is heated for a specified period (e.g., 2 hours) and the process is repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting ethanol extract is then concentrated under reduced pressure to remove the solvent, yielding a crude extract.

Purification by Chromatography

The crude extract, a complex mixture of various phytochemicals, is then subjected to a series of chromatographic steps to isolate this compound.

Protocol for Chromatographic Purification:

  • Liquid-Liquid Partitioning: The crude extract is redissolved in water and partitioned successively with solvents of increasing polarity, such as petroleum ether and dichloromethane, to remove non-polar and other interfering compounds.

  • Macroporous Resin Chromatography: The aqueous fraction is passed through a macroporous resin column. The column is then washed with water, followed by elution with increasing concentrations of ethanol. The fractions containing physalins are collected.

  • Silica Gel Column Chromatography: The enriched physalin fraction is further purified by silica gel column chromatography using a gradient elution system, typically with a mixture of dichloromethane and methanol.

  • High-Performance Liquid Chromatography (HPLC): The final purification of this compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column.

Characterization and Structure Confirmation

The identity and purity of the isolated this compound are confirmed using modern spectroscopic techniques.

Methods for Characterization:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are employed to elucidate the detailed structure of the molecule and confirm its identity by comparing the spectral data with published values.

Quantitative Data

The yield of this compound from Physalis alkekengi can vary depending on the plant's geographical origin, harvest time, and the extraction method used. Modern analytical techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) allow for precise quantification.

ParameterValueSource
Molecular Formula C₂₈H₃₀O₁₀
Molecular Weight 526.5 g/mol
Melting Point 263-264 °CN/A
Optical Rotation [α]D -87.5° (in acetone)N/A
Yield from P. alkekengi calyces (UPLC-MS) Varies significantly, can be a major physalin constituent

Note: N/A indicates that specific data from the original 1970 publication was not available in the searched resources.

Signaling Pathways and Biological Activity

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

This compound has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses. It blocks the degradation of IκB-α, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of pro-inflammatory cytokines and enzymes.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκBα-NF-κB (p65/p50) IKK->IkB_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkB_NFkB->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Transcription PhysalinA This compound PhysalinA->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway by this compound.
Antitumor Activity: Targeting the JAK/STAT3 Pathway

The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway is often constitutively activated in various cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis. This compound has been demonstrated to inhibit the phosphorylation of JAK2 and STAT3, thereby blocking the downstream signaling cascade that promotes tumor growth.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Expression (e.g., Bcl-2, Survivin) Nucleus->Gene Transcription PhysalinA This compound PhysalinA->JAK Inhibits

Inhibition of the JAK/STAT3 Signaling Pathway by this compound.

Experimental Workflow Overview

The following diagram illustrates a generalized workflow for the isolation and analysis of this compound, from plant material to purified compound.

PhysalinA_Workflow Plant Physalis alkekengi (Dried Calyces) Grinding Grinding Plant->Grinding Extraction Solvent Extraction (e.g., 70% Ethanol) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partition Liquid-Liquid Partitioning CrudeExtract->Partition Fractionation Chromatographic Fractionation (Macroporous Resin, Silica Gel) Partition->Fractionation HPLC Preparative HPLC Fractionation->HPLC PureCompound Pure this compound HPLC->PureCompound Analysis Structural Analysis (NMR, MS) PureCompound->Analysis

Generalized Experimental Workflow for this compound Isolation.

Conclusion

This compound, since its discovery over half a century ago, has remained a subject of intense scientific interest. Its complex chemical structure and significant biological activities make it a promising candidate for the development of new therapeutic agents, particularly in the areas of inflammatory diseases and oncology. The evolution of isolation and analytical techniques has greatly facilitated the study of this fascinating molecule, and ongoing research continues to unveil its intricate mechanisms of action. This guide provides a foundational understanding for researchers and professionals seeking to explore the potential of this compound in drug discovery and development.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Physalin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalin A is a naturally occurring steroidal lactone isolated from plants of the Physalis genus, notably Physalis alkekengi. It belongs to a class of compounds known as withanolides and is characterized by a unique 13,14-seco-16,24-cyclo-steroidal skeleton. This complex architecture is the basis for its diverse and potent biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and methods of structural elucidation of this compound, intended for professionals in the fields of chemical and biomedical research and drug development.

Chemical Structure and Properties

This compound possesses a highly intricate and oxidized molecular structure. Its chemical formula is C₂₈H₃₀O₁₀, with a molecular weight of 526.5 g/mol .[1] The core of this compound is a modified ergostane-type steroid skeleton, distinguished by the cleavage of the C13-C14 bond and the formation of a new bond between C16 and C24, creating a novel nine-membered ring.[2][3]

The systematic IUPAC name for this compound is (1S,2S,3R,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.1²,⁵.0³,¹⁸.0³,²¹.0⁶,¹⁵.0⁹,¹⁴]heptacosa-8,11-diene-13,19,24,27-tetrone.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₈H₃₀O₁₀PubChem CID: 44577487[1]
Molecular Weight526.5 g/mol PubChem CID: 44577487
CAS Number23027-91-0PubChem CID: 44577487
Stereochemistry

The stereochemistry of this compound is complex, with multiple chiral centers that contribute to its specific three-dimensional conformation and biological activity. The absolute configuration of these centers has been determined through extensive spectroscopic analysis and, for related physalins, X-ray crystallography. The defined stereochemistry is crucial for its interaction with biological targets.

Structural Elucidation

The definitive structure of this compound was first reported in 1969 and has been subsequently confirmed and refined using a combination of modern spectroscopic techniques.

Spectroscopic Data

The elucidation of the complex structure of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

2.1.1. NMR Spectroscopy

2.1.2. Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of this compound by providing a highly accurate mass measurement. Fragmentation patterns observed in MS/MS experiments help to identify characteristic structural motifs within the molecule.

X-ray Crystallography

While specific crystallographic data for this compound is not widely published, the crystal structures of several other physalins, such as Physalin B and aminophysalins, have been determined by single-crystal X-ray diffraction. This technique provides unambiguous proof of the molecular structure and the absolute stereochemistry of the molecule in the solid state. The data typically includes unit cell dimensions, space group, and atomic coordinates.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from Physalis alkekengi, based on common practices in natural product chemistry.

Experimental Workflow for this compound Isolation

experimental_workflow plant_material Dried and powdered Physalis alkekengi calyces extraction Methanol Extraction (reflux) plant_material->extraction concentration Concentration (rotary evaporator) extraction->concentration fractionation Solvent Partitioning (e.g., with dichloromethane) concentration->fractionation chromatography Column Chromatography (Silica gel) fractionation->chromatography purification Preparative HPLC chromatography->purification physalin_a Pure this compound purification->physalin_a

Caption: A generalized workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: Dried and powdered calyces of Physalis alkekengi are subjected to exhaustive extraction with methanol using a Soxhlet apparatus or by refluxing.

  • Concentration: The resulting methanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether and dichloromethane, to separate compounds based on their polarity. The physalins typically concentrate in the dichloromethane fraction.

  • Chromatography: The dichloromethane fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the different physalins.

  • Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structural Elucidation Methodology

The structural elucidation of the purified this compound involves a combination of spectroscopic techniques:

  • UV-Vis Spectroscopy: To identify the presence of chromophores, such as α,β-unsaturated ketones.

  • Infrared (IR) Spectroscopy: To identify functional groups like hydroxyls, carbonyls (from ketones and lactones), and carbon-carbon double bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS) and to study fragmentation patterns (MS/MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and types of protons and their neighboring environments.

    • ¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

    • 2D NMR (COSY, HSQC, HMBC, NOESY): To establish the connectivity between protons and carbons, and to determine the relative stereochemistry of the molecule.

Biological Activity and Signaling Pathway

This compound has been shown to exhibit significant anti-tumor activity in various cancer cell lines. One of its key mechanisms of action is the inhibition of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway.

Inhibition of the JAK/STAT3 Signaling Pathway by this compound

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak 2. Activation stat3 STAT3 jak->stat3 3. Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer 4. Dimerization dna DNA dimer->dna 5. Nuclear Translocation gene_transcription Gene Transcription (e.g., Bcl-2, survivin) dna->gene_transcription 6. Transcription of   target genes Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis gene_transcription->Cell Proliferation, Survival, Angiogenesis physalin_a This compound physalin_a->jak Inhibits phosphorylation cytokine Cytokine cytokine->receptor 1. Binding

Caption: this compound inhibits the JAK/STAT3 signaling pathway.

This pathway is often constitutively active in cancer cells and plays a crucial role in cell proliferation, survival, and angiogenesis. This compound exerts its effect by inhibiting the phosphorylation of JAK, which in turn prevents the phosphorylation and subsequent dimerization and nuclear translocation of STAT3. This leads to the downregulation of STAT3 target genes that promote tumor growth.

Conclusion

This compound is a structurally complex and biologically active natural product with significant potential for drug development. Its unique 13,14-seco-16,24-cyclo-steroidal scaffold presents a challenging and interesting target for both total synthesis and medicinal chemistry efforts. A thorough understanding of its chemical structure, stereochemistry, and biological mechanisms of action, as outlined in this guide, is essential for harnessing its therapeutic potential. Further research is warranted to fully elucidate its pharmacological profile and to develop it as a potential therapeutic agent.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Physalin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin A is a naturally occurring steroidal lactone belonging to the withanolide class of compounds. Primarily isolated from plants of the Physalis genus, such as Physalis alkekengi, it has garnered significant scientific interest due to its diverse and potent biological activities.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and a visual representation of its known interactions with key cellular signaling pathways. All quantitative data is summarized in structured tables for ease of reference.

Physical and Chemical Properties

This compound is a complex molecule with a unique 13,14-seco-16,24-cyclo-steroidal ring skeleton.[3] Its physical and chemical characteristics are crucial for its handling, formulation, and analysis in research and drug development settings.

General Properties
PropertyValueSource(s)
Molecular Formula C₂₈H₃₀O₁₀[4][5]
Molecular Weight 526.5 g/mol
Appearance Colorless crystalline solid/powder
Melting Point 266 °C
CAS Number 23027-91-0
Solubility
SolventSolubilityNotesSource(s)
DMSO 55.34 mg/mL (105.1 mM)Sonication and heating are recommended for dissolution.
Chloroform Soluble-
Dichloromethane Soluble-
Ethyl Acetate Soluble-
Acetone Soluble-
Spectral Data

The structural elucidation and identification of this compound rely heavily on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NucleusChemical Shift (δ) in ppm
¹H NMR 6.98 (dd, J=9.5, 6.0 Hz), 6.12 (dd, J=5.5 Hz), 6.00 (d, J=10.0 Hz), 1.85 (s), 1.54 (s), 1.04 (s)
¹³C NMR 210.7, 208.8, 173.0, 171.3

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Assignment
3463O-H stretching
1732Five-membered lactone ring (C=O stretching)
1656α,β-unsaturated ketone (C=O stretching)

UV-Vis Spectroscopy

Solventλmax (nm)
Methanol230

Mass Spectrometry (MS)

Ionization ModePrecursor Ion (m/z)Major Fragment Ion(s) (m/z)
ESI-MS (Positive)526.2059 [M+H]⁺Not specified in detail
ESI-MS/MS (Negative)525.1148.9

Experimental Protocols

This section outlines detailed methodologies for the isolation, purification, and analysis of this compound, as well as for studying its effects on cellular signaling pathways.

Isolation and Purification of this compound

1. Extraction from Physalis alkekengi

This protocol describes a general method for the extraction and initial purification of physalins from the dried calyces of Physalis alkekengi.

  • Materials: Dried and crushed calyces of Physalis alkekengi, water, ethanol, macroporous resin (e.g., D101).

  • Procedure:

    • Weigh 1 kg of crushed plant material.

    • Add 15 times the weight of water and perform heating and reflux extraction for 2 hours. Repeat the extraction twice.

    • Combine the aqueous extracts and concentrate under reduced pressure.

    • Add ethanol to the concentrated extract to a final concentration of 75%, stirring continuously to precipitate polysaccharides and other impurities.

    • Filter the mixture after alcohol precipitation is complete.

    • Concentrate the filtrate under reduced pressure to remove all ethanol.

    • Apply the resulting aqueous residue to a macroporous resin D101 column.

    • Elute the column with a gradient of ethanol in water (e.g., 20%, 30%, 40%, 50%, 60%, 70%, 80%, 95%).

    • Collect the fractions eluted with 40%-70% ethanol, as these will contain the total physalins.

    • Evaporate the solvent from the collected fractions under reduced pressure to obtain the total physalin enriched extract.

2. Purification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the purification of this compound from an enriched extract.

  • Materials: Total physalin extract, HPLC-grade methanol, HPLC-grade water, HPLC system with a C18 column.

  • Procedure:

    • Dissolve the total physalin extract in methanol.

    • Filter the solution through a 0.45 µm syringe filter.

    • Set up the HPLC system with a C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

    • Use a mobile phase gradient of methanol and water. A common gradient starts with a lower concentration of methanol and gradually increases. For example, a gradient of 55:45 methanol:water can be used.

    • Set the flow rate to approximately 1.0 mL/min.

    • Set the UV detector to a wavelength of 220 nm for detecting physalins.

    • Inject the filtered sample onto the column.

    • Collect the fraction corresponding to the retention time of this compound. The retention time will depend on the specific column and gradient conditions but is typically in the range of 20-30 minutes.

    • Evaporate the solvent from the collected fraction to obtain purified this compound.

Analysis of Signaling Pathways

1. Western Blot for Phosphorylated JAK and STAT3

This protocol describes how to assess the effect of this compound on the phosphorylation of JAK and STAT3 proteins.

  • Procedure:

    • Culture cells (e.g., NSCLC cell lines) to the desired confluency.

    • Treat the cells with various concentrations of this compound for a specified time.

    • Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated JAK2, phosphorylated JAK3, and phosphorylated STAT3 (Tyr705). Also, use antibodies for total JAK2, JAK3, and STAT3 as loading controls.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) system.

2. Immunofluorescence for NF-κB p65 Nuclear Translocation

This protocol allows for the visualization of the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

  • Procedure:

    • Grow cells on glass coverslips in a multi-well plate.

    • Treat the cells with this compound for a predetermined time, followed by stimulation with an NF-κB activator like lipopolysaccharide (LPS).

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

    • Block non-specific binding sites with a blocking solution (e.g., 1% BSA in PBS).

    • Incubate the cells with a primary antibody against the NF-κB p65 subunit.

    • Wash the cells and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated).

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

3. Luciferase Reporter Assay for ARE-dependent Gene Expression

This assay is used to quantify the activation of the Nrf2/ARE pathway by this compound.

  • Procedure:

    • Transfect cells (e.g., HepG2) with a luciferase reporter plasmid containing the Antioxidant Response Element (ARE) promoter sequence. A co-transfection with a control plasmid (e.g., Renilla luciferase) is recommended for normalization.

    • After transfection, treat the cells with different concentrations of this compound.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several critical signaling pathways involved in inflammation, cancer, and cellular defense mechanisms. The following diagrams, created using the DOT language for Graphviz, illustrate these interactions.

This compound and the JAK/STAT3 Signaling Pathway

This compound has been demonstrated to inhibit the JAK/STAT3 signaling pathway, which is often constitutively active in cancer cells. It achieves this by suppressing the phosphorylation of JAK2 and JAK3, which in turn prevents the phosphorylation and subsequent nuclear translocation of STAT3. This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation.

JAK_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK2 / JAK3 Receptor->JAK Activation pJAK p-JAK2 / p-JAK3 JAK->pJAK Phosphorylation STAT3 STAT3 pJAK->STAT3 Phosphorylation pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization PhysalinA This compound PhysalinA->pJAK Inhibition DNA DNA pSTAT3_dimer->DNA Nuclear Translocation TargetGenes Target Genes (e.g., Bcl-2, XIAP) DNA->TargetGenes Gene Transcription

Caption: this compound inhibits the JAK/STAT3 pathway.

This compound and the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are partly attributed to its ability to block the activation of the NF-κB signaling pathway. It prevents the degradation of the inhibitory protein IκB-α, thereby sequestering the NF-κB p65 subunit in the cytoplasm and inhibiting its nuclear translocation and transcriptional activity.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation pIKK p-IKK IKK->pIKK Phosphorylation IkBa IκB-α pIKK->IkBa Phosphorylation pIkBa p-IκB-α NFkB NF-κB (p65/p50) pIkBa->NFkB Degradation & Release NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Nuclear Translocation PhysalinA This compound PhysalinA->pIkBa Inhibition of Degradation DNA DNA NFkB_nuc->DNA Binding InflammatoryGenes Inflammatory Genes (e.g., iNOS, COX-2) DNA->InflammatoryGenes Gene Transcription Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PhysalinA This compound ERK_p38 ERK / p38 PhysalinA->ERK_p38 Activation pERK_p38 p-ERK / p-p38 ERK_p38->pERK_p38 Phosphorylation Keap1_Nrf2 Keap1-Nrf2 Complex pERK_p38->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Nuclear Translocation ARE ARE Nrf2_nuc->ARE Binding AntioxidantGenes Antioxidant Genes (e.g., NQO1, HO-1) ARE->AntioxidantGenes Gene Transcription

References

Early Investigations into the Biological Activities of Physalin A: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin A, a steroidal lactone first isolated from Physalis alkekengi in 1969, represents a class of natural products that has garnered significant scientific interest for its diverse biological activities. This technical guide delves into the foundational, pre-2000 research that first elucidated the cytotoxic and anti-inflammatory potential of this compound and related physalins. By examining the original experimental data and methodologies, we aim to provide a comprehensive understanding of the early discoveries that paved the way for modern research into this promising compound.

Cytotoxic and Antitumor Activities

The initial explorations into the biological effects of physalins focused predominantly on their potential as anticancer agents. Early in vitro and in vivo studies laid the groundwork for understanding their cytotoxic properties.

In Vitro Cytotoxicity

Pioneering work in the early 1990s by Chiang and colleagues provided the first quantitative data on the cytotoxic effects of physalins against a panel of human cancer cell lines. While much of this initial research focused on Physalin F and B, the findings were crucial in establishing the anticancer potential of the physalin class of compounds.

Table 1: In Vitro Cytotoxicity of Physalins (Chiang et al., 1992) [1][2]

Cell LineCancer TypePhysalin F (ED₅₀ µg/mL)Physalin B (ED₅₀ µg/mL)
HA22THepatoma1.10> 10
HeLaCervical Carcinoma1.25> 10
KBNasopharyngeal Carcinoma1.50> 10
Colo-205Colon Adenocarcinoma2.10> 10
Calu-1Lung Carcinoma2.50> 10
H1477Melanoma1.70> 10
Hep-2Laryngeal Carcinoma1.30> 10
8401Glioma1.80> 10
K562Erythroleukemia0.421.30
APM1840T-cell Leukemia0.511.50
HL-60Promyelocytic Leukemia0.381.20
KG-1Myeloid Leukemia0.291.10
CTV1Monocytic Leukemia0.451.40
B cellB-cell Leukemia0.351.25
In Vivo Antitumor Activity

The promising in vitro results prompted investigations into the in vivo efficacy of physalins in animal models. These early studies were critical in demonstrating the potential of these compounds to inhibit tumor growth in a living system.

An initial study by Antoun and colleagues in 1981 was among the first to report the in vivo antitumor effects of physalins. Later, a more detailed investigation by Chiang et al. in 1992 provided further evidence of the in vivo activity of Physalin F in a murine leukemia model.

Table 2: In Vivo Antitumor Activity of Physalin F against P388 Leukemia in Mice (Chiang et al., 1992) [2]

Treatment GroupDose (mg/kg/day)Mean Survival Time (days)Increase in Life Span (%)
Control-9.2 ± 0.4-
Physalin F1.012.5 ± 0.535.9
Physalin F2.013.1 ± 0.642.4
Physalin F4.011.8 ± 0.728.3

Experimental Protocols

The methodologies employed in these early studies, while foundational, were rigorous for their time. Understanding these protocols is essential for appreciating the context and limitations of the initial findings.

In Vitro Cytotoxicity Assay (Chiang et al., 1992)

The cytotoxicity of physalins was determined using a colorimetric assay with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Cell Culture: Human cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal calf serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

  • Drug Preparation: Physalins were dissolved in dimethyl sulfoxide (DMSO) and diluted with culture medium to the desired concentrations.

  • Assay Procedure:

    • Cells were seeded into 96-well microtiter plates at a density of 1 x 10⁴ cells/well.

    • After 24 hours of incubation, various concentrations of physalins were added to the wells.

    • The plates were incubated for another 48 hours.

    • MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well and incubated for 4 hours.

    • The medium was then aspirated, and the formazan crystals were dissolved in DMSO.

    • The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The drug concentration causing a 50% reduction in the absorbance compared to the control (ED₅₀) was calculated.

experimental_workflow_in_vitro_cytotoxicity cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay A Culture Cancer Cell Lines B Seed Cells into 96-well Plates A->B C Add Physalin Solutions B->C D Incubate for 48 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H experimental_workflow_in_vivo_antitumor A Inoculate Mice with P388 Leukemia Cells B Administer Physalin F (i.p. for 9 days) A->B C Monitor Survival Time B->C D Calculate Mean Survival Time and % Increase in Life Span C->D

References

Physalin A and Its Derivatives: A Technical Guide for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

For centuries, plants of the Physalis genus, commonly known as groundcherries, have been a staple in traditional medicine systems worldwide, particularly in China, for treating a variety of ailments including inflammatory diseases, infections, and cancer.[1][2] The primary bioactive constituents responsible for these therapeutic effects are a group of C-28 ergostane-type steroids known as physalins.[2][3] These molecules, chemically classified as withanolides, are characterized by a unique 16,24-cyclo-13,14-seco-steroid skeleton. The first of this class, Physalin A, was isolated in 1969 from Physalis alkekengi, sparking decades of research into its pharmacological potential and that of its derivatives.

This technical guide provides an in-depth overview of the current scientific understanding of this compound and its key derivatives. It is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on their mechanisms of action, quantitative bioactivity, and the experimental methodologies used to elucidate their effects.

Pharmacological Activities and Quantitative Data

Physalins exhibit a broad spectrum of biological activities, including potent anti-inflammatory, immunomodulatory, anticancer, and antiparasitic effects. The following tables summarize the quantitative data from key preclinical studies, providing a comparative overview of the potency of different physalin derivatives.

Table 1: Anti-inflammatory and Immunomodulatory Activity of Physalins

Physalin Derivative Model System Target/Assay Result (IC50 or Concentration) Reference(s)
This compound LPS-induced RAW 264.7 Macrophages NO, PGE2, TNF-α Production Significant reduction
Carrageenan-induced Rat Paw Edema Paw Edema Volume Significant reduction
IL-1β-induced Mouse Chondrocytes iNOS, COX-2 Expression Significant inhibition
Physalin B Concanavalin A-induced Lymphocytes Lymphoproliferation Inhibition
Macrophage Infection (L. amazonensis) Number of Infected Macrophages IC50: 0.21 µM
Physalin F Macrophage Infection (L. amazonensis) Number of Infected Macrophages IC50: 0.18 µM
Collagen-induced Arthritis (Mouse) Arthritis Severity Reduction
Physalin H Concanavalin A-induced T cells T cell Proliferation IC50: 0.69 µg/mL

| | Mixed Lymphocyte Reaction (MLR) | T cell Proliferation | IC50: 0.39 µg/mL | |

Table 2: Anticancer Activity of Physalins

Physalin Derivative Cancer Cell Line Target/Assay Result (IC50 or Concentration) Reference(s)
This compound Non-Small Cell Lung Cancer (NSCLC) Apoptosis Induction 15 µM induced ~41.7% apoptosis
Human Melanoma (A375-S2) Apoptosis (ROS-mediated) -
Human Fibrosarcoma (HT1080) Apoptosis Induction IC50: 10.7 µM
Prostate Cancer (CWR22Rv1, C42B) Growth Inhibition IC50: 1.9–4.3 μM
Physalin B Non-Small Cell Lung Cancer (A549) G2/M Cell Cycle Arrest -
Human Melanoma (A375-S2) G2/M Cell Cycle Arrest -

| Physalin F | Breast Cancer (T-47D) | Apoptosis (ROS-mediated) | - | |

Table 3: Antiparasitic and Antimicrobial Activity of Physalins

Physalin Derivative Organism Target/Assay Result (IC50 or MIC) Reference(s)
Physalin B Plasmodium falciparum Antimalarial Activity IC50: 2.2 - 55 µM
Physalin D Staphylococcus epidermidis, Enterococcus faecalis, Staphylococcus aureus, Bacillus subtilis Antibacterial Activity MIC: 32 - 128 µg/mL
Physalin F Leishmania amazonensis (promastigotes) Leishmanicidal Activity IC50: 1.4 µM

| Physalin G | Plasmodium falciparum | Antimalarial Activity | IC50: 2.2 - 55 µM | |

Core Signaling Pathways and Mechanisms of Action

This compound and its derivatives modulate several critical signaling pathways implicated in inflammation and cancer. The ability to interfere with these pathways at key junctures underscores their therapeutic potential.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. This compound is a potent inhibitor of this pathway. In models using lipopolysaccharide (LPS)-stimulated macrophages, this compound prevents the degradation of IκB-α (Inhibitor of NF-κB Alpha). This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of downstream targets like iNOS, COX-2, TNF-α, and various interleukins. Notably, some studies suggest this anti-inflammatory action is independent of the MAPK pathway, pointing to a specific mechanism of action.

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK-β LPS->IKK Activates IkB IκB-α IKK->IkB Phosphorylates IkB_NFkB IκB-α-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκB-α DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription PhysalinA This compound PhysalinA->IKK Inhibits PhysalinA->IkB Blocks Degradation

Caption: this compound inhibits the NF-κB signaling pathway.

Suppression of the JAK/STAT3 Signaling Pathway

The JAK/STAT3 pathway is frequently hyperactivated in various cancers, playing a crucial role in tumor cell proliferation, survival, and angiogenesis. This compound has been identified as a potent inhibitor of this pathway, particularly in non-small cell lung cancer (NSCLC). It acts by suppressing the phosphorylation of Janus kinases (JAK2 and JAK3), which in turn prevents the phosphorylation and activation of STAT3. This abrogation of STAT3 activity leads to the reduced expression of its downstream target genes, including the anti-apoptotic proteins Bcl-2 and XIAP, ultimately inducing apoptosis in cancer cells.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK2 / JAK3 Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization DNA DNA pSTAT3_dimer->DNA Translocation & Binds to DNA TargetGenes Target Genes (Bcl-2, XIAP) DNA->TargetGenes Transcription PhysalinA This compound PhysalinA->JAK Inhibits Phosphorylation Experimental_Workflow cluster_isolation Source & Isolation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Plant Physalis spp. (e.g., P. alkekengi) Extraction Extraction & Chromatographic Purification Plant->Extraction Physalin Isolated Physalin (e.g., this compound) Extraction->Physalin Screening Cytotoxicity & Activity Screening (MTT, Griess Assay) Physalin->Screening DoseResponse Dose-Response (IC50 Determination) Screening->DoseResponse Mechanism Mechanistic Studies (Western Blot, ELISA, Flow Cytometry) DoseResponse->Mechanism Model Animal Model Selection (e.g., Paw Edema, Xenograft) Mechanism->Model Promising Results Efficacy Efficacy & Toxicity Assessment Model->Efficacy ExVivo Ex Vivo Analysis (Histology, Biomarkers) Efficacy->ExVivo

References

The Molecular Mechanisms of Physalin A: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Bioactive Withanolide's Core Mechanisms of Action

Physalin A, a naturally occurring seco-steroidal lactone isolated from plants of the Physalis genus, has garnered significant scientific interest for its potent and diverse biological activities. This technical guide synthesizes the current understanding of this compound's molecular mechanisms, providing researchers, scientists, and drug development professionals with a comprehensive overview of its interactions with key cellular signaling pathways.

Core Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by modulating several critical intracellular signaling cascades implicated in cancer, inflammation, and other disease processes. The primary pathways affected are the NF-κB, JAK/STAT3, MAPK, and PI3K/Akt signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and plays a crucial role in cell survival and proliferation. This compound has been shown to be a potent inhibitor of this pathway.[1][2] Its mechanism of action involves the suppression of IκBα (inhibitor of NF-κB alpha) degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[2] By blocking NF-κB activation, this compound effectively downregulates the expression of numerous pro-inflammatory and pro-survival genes.[1][2] This inhibitory action is central to its anti-inflammatory and pro-apoptotic effects. Some studies suggest that this compound's anti-inflammatory activity is primarily due to the inactivation of the NF-κB signaling pathway and is not significantly related to the MAPK pathway.

NF_kB_Pathway This compound Inhibition of NF-κB Signaling LPS LPS IKK IKK-β LPS->IKK Activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 IκBα Degradation nucleus Nucleus p65_p50->nucleus Translocation pro_inflammatory_genes Pro-inflammatory Gene Expression nucleus->pro_inflammatory_genes Activates Transcription PhysalinA This compound PhysalinA->IKK Inhibits

This compound inhibits the NF-κB signaling pathway.
Suppression of the JAK/STAT3 Signaling Pathway

The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is frequently hyperactivated in various cancers, promoting cell proliferation, survival, and angiogenesis. This compound has demonstrated significant anti-tumor activity by targeting this pathway. It inhibits the phosphorylation of both JAK2 and JAK3, which are upstream kinases of STAT3. This, in turn, prevents the phosphorylation and subsequent activation of STAT3 at tyrosine 705. The inhibition of STAT3 activation leads to the downregulation of its target genes, including the anti-apoptotic proteins Bcl-2 and XIAP, thereby inducing apoptosis in cancer cells.

JAK_STAT3_Pathway This compound Inhibition of JAK/STAT3 Signaling Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK2/3 Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 nucleus Nucleus pSTAT3->nucleus Dimerization & Translocation target_genes Target Gene Expression (Bcl-2, XIAP) nucleus->target_genes Activates Transcription PhysalinA This compound PhysalinA->JAK Inhibits Phosphorylation

This compound inhibits the JAK/STAT3 signaling pathway.
Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing ERK, JNK, and p38, is involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The effect of this compound on the MAPK pathway appears to be cell-type dependent. In some contexts, this compound has been shown to inhibit MAPK signaling, contributing to its chondroprotective effects. Conversely, in other cell lines, this compound can induce the phosphorylation of p38 and ERK, leading to G2/M phase cell cycle arrest and apoptosis. Furthermore, activation of p38 by this compound can upregulate a pro-survival p38-NF-κB pathway that counteracts apoptosis by promoting autophagy.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and metabolism. Dysregulation of this pathway is a common feature of many cancers. This compound has been reported to inhibit the PI3K/Akt signaling pathway, which contributes to its anti-tumor and pro-autophagic effects. By blocking this pathway, this compound can enhance autophagy in certain cellular contexts.

Cellular Processes Regulated by this compound

The modulation of the aforementioned signaling pathways by this compound culminates in the regulation of several key cellular processes, including apoptosis, inflammation, and autophagy.

Induction of Apoptosis

A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death. This is achieved through multiple avenues, including the inhibition of pro-survival pathways like NF-κB and JAK/STAT3, leading to the downregulation of anti-apoptotic proteins such as Bcl-2 and XIAP. Additionally, this compound can trigger apoptosis through the generation of reactive oxygen species (ROS) and the activation of the p53-Noxa pathway. It also induces the cleavage and activation of caspases, including caspase-3 and caspase-8, which are key executioners of the apoptotic cascade.

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties, primarily through its robust inhibition of the NF-κB signaling pathway. This leads to a significant reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6). This compound also downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process.

Regulation of Autophagy

Autophagy is a cellular self-degradation process that can have both pro-survival and pro-death roles depending on the cellular context. This compound has been shown to induce autophagy. In some cancer cells, this autophagic response can be protective, counteracting the pro-apoptotic effects of this compound. This protective role is, in part, mediated by the upregulation of the p38-NF-κB survival pathway. However, in other contexts, the induction of incomplete autophagy by physalins can contribute to cell death.

Quantitative Data on this compound Activity

The biological activity of this compound has been quantified in numerous studies, with IC50 values varying depending on the cell line and assay conditions.

Cell LineAssayIC50 (µM)Reference(s)
Hep G2 (Hepatoma)Cytotoxicity31.1
MCF-7 (Breast Cancer)Cytotoxicity11.4
H460 (NSCLC)Cell Viability1.30
H1975 (NSCLC)Cell Viability0.83
H1650 (NSCLC)Cell Viability1.56
A375-S2 (Melanoma)CytotoxicityNot specified
HT1080 (Fibrosarcoma)Growth Inhibition~10 (at 24h)

NSCLC: Non-Small Cell Lung Cancer

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of common experimental protocols used to investigate the molecular mechanism of this compound.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: Cells are seeded in 96-well plates and treated with various concentrations of this compound for specified durations. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added, and the resulting formazan crystals are dissolved in a solvent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

  • CCK-8 Assay: Similar to the MTT assay, the Cell Counting Kit-8 (CCK-8) assay uses a water-soluble tetrazolium salt to produce a formazan dye, the amount of which is directly proportional to the number of living cells.

Western Blot Analysis
  • Protein Extraction and Quantification: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-IκBα, IκBα, Bcl-2, caspase-3, β-actin) overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assays
  • Annexin V-FITC/PI Staining: Cells are treated with this compound, harvested, and stained with Annexin V-FITC and propidium iodide (PI). The percentage of apoptotic cells (Annexin V-positive, PI-negative) is quantified by flow cytometry.

  • DAPI Staining: Cells are fixed, permeabilized, and stained with 4′,6-diamidino-2-phenylindole (DAPI). Nuclear morphology (e.g., chromatin condensation, nuclear fragmentation) is observed under a fluorescence microscope to identify apoptotic cells.

NF-κB Nuclear Translocation Assay
  • Immunofluorescence: Cells grown on coverslips are treated with this compound and then stimulated (e.g., with LPS). Cells are fixed, permeabilized, and incubated with an antibody against the p65 subunit of NF-κB. After incubation with a fluorescently labeled secondary antibody, the subcellular localization of p65 is visualized by fluorescence microscopy.

  • Nuclear and Cytoplasmic Fractionation: Cells are fractionated to separate nuclear and cytoplasmic extracts. The levels of p65 in each fraction are then determined by Western blot analysis.

Conclusion and Future Directions

This compound is a promising natural compound with a well-defined, multi-targeted mechanism of action. Its ability to potently inhibit the pro-inflammatory NF-κB and the pro-cancerous JAK/STAT3 signaling pathways underscores its therapeutic potential in a range of diseases. The interplay between its effects on apoptosis and autophagy warrants further investigation to fully harness its therapeutic capabilities. Future research should focus on preclinical and clinical studies to evaluate the safety and efficacy of this compound, as well as on the development of synthetic analogs with improved pharmacological properties. The detailed understanding of its molecular mechanisms provides a solid foundation for the rational design of novel therapeutic strategies.

References

Preliminary Cytotoxicity Studies of Physalin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin A, a bioactive withanolide derived from the plant Physalis alkekengi L. var. franchetii, has garnered significant attention in oncological research for its potent cytotoxic effects against various cancer cell lines.[1] This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its anti-cancer properties.

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay MethodReference
A375-S2Human MelanomaNot explicitly stated, but dose-dependent decrease in viability shown.Time- and dose-dependentMTT Assay[1]
A549Non-Small Cell Lung Cancer~28.4 (for ~50% cell death)24Not specified[2][3]
HT1080Human Fibrosarcoma10.724Not specified[4]
HepG2Hepatocellular CarcinomaConcentration-dependent impairment of viability shown.Not specifiedCell Counting Kit-8
H292Non-Small Cell Lung CancerSignificant apoptosis observed.Not specifiedAnnexin V-FITC/PI flow cytometry
H358Non-Small Cell Lung CancerSignificant apoptosis observed.Not specifiedAnnexin V-FITC/PI flow cytometry
H1975Non-Small Cell Lung CancerSignificant apoptosis observed.Not specifiedAnnexin V-FITC/PI flow cytometry

Mechanisms of Action

Preliminary studies have revealed that this compound exerts its cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest. These processes are mediated by its influence on various signaling pathways.

Apoptosis Induction

This compound has been shown to induce apoptosis in several cancer cell lines. In human melanoma A375-S2 cells, apoptosis is triggered through the activation of the p53-Noxa pathway and the generation of intracellular reactive oxygen species (ROS). Similarly, in hepatocellular carcinoma cells, this compound triggers apoptosis via the inhibition of the PI3K/Akt signaling pathway. Studies on non-small cell lung cancer (NSCLC) cells also indicate that this compound induces apoptosis by suppressing the JAK/STAT3 signaling pathway.

Cell Cycle Arrest

In addition to apoptosis, this compound can induce cell cycle arrest. In human non-small cell lung cancer A549 cells, it causes G2/M phase arrest, a process involving the p38 MAPK/ROS pathway.

Signaling Pathways Modulated by this compound

The cytotoxic activity of this compound is linked to its ability to modulate several key signaling pathways involved in cancer cell proliferation and survival.

p53-Noxa-ROS Pathway in Melanoma

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p53_Noxa_ROS_Pathway PhysalinA This compound p53 p53 Activation PhysalinA->p53 Noxa Noxa Upregulation p53->Noxa ROS ROS Generation Noxa->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: this compound-induced apoptosis in melanoma cells.

PI3K/Akt Pathway in Hepatocellular Carcinoma

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PI3K_Akt_Pathway PhysalinA This compound PI3K PI3K PhysalinA->PI3K Apoptosis Apoptosis PhysalinA->Apoptosis Autophagy Autophagy PhysalinA->Autophagy Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival

Caption: Inhibition of PI3K/Akt pathway by this compound.

JAK/STAT3 Pathway in Non-Small Cell Lung Cancer

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JAK_STAT3_Pathway PhysalinA This compound JAK2_JAK3 JAK2/JAK3 Phosphorylation PhysalinA->JAK2_JAK3 Apoptosis Apoptosis PhysalinA->Apoptosis STAT3 STAT3 Activation JAK2_JAK3->STAT3 GeneExpression Target Gene Expression (e.g., Bcl-2, XIAP) STAT3->GeneExpression CellProliferation Cell Proliferation GeneExpression->CellProliferation

Caption: this compound suppresses JAK/STAT3 signaling in NSCLC.

p38 MAPK/ROS Pathway in Non-Small Cell Lung Cancer

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p38_MAPK_ROS_Pathway PhysalinA This compound p38_MAPK p38 MAPK Phosphorylation PhysalinA->p38_MAPK ROS ROS Generation p38_MAPK->ROS G2M_Arrest G2/M Cell Cycle Arrest ROS->G2M_Arrest

Caption: this compound induces G2/M arrest via p38 MAPK/ROS.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary cytotoxicity studies of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with this compound as described for the cell viability assay.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with this compound and harvested as described above.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, Noxa, Akt, STAT3, Bcl-2, caspases), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Cytotoxicity Assessment

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Experimental_Workflow cluster_invitro In Vitro Studies cluster_assays Cytotoxicity & Mechanistic Assays cluster_flow_apps Flow Cytometry Applications CellCulture Cancer Cell Line Culture Treatment This compound Treatment (Dose- and Time-Dependent) CellCulture->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT FlowCytometry Flow Cytometry Treatment->FlowCytometry WesternBlot Western Blot Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation MTT->DataAnalysis ApoptosisAssay Apoptosis Assay (Annexin V/PI) FlowCytometry->ApoptosisAssay CellCycleAssay Cell Cycle Analysis FlowCytometry->CellCycleAssay WesternBlot->DataAnalysis ApoptosisAssay->DataAnalysis CellCycleAssay->DataAnalysis

Caption: General workflow for in vitro cytotoxicity studies.

Conclusion and Future Directions

The preliminary cytotoxicity studies of this compound have demonstrated its significant potential as an anti-cancer agent. Its ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines through the modulation of key signaling pathways highlights its promise for further development. Future research should focus on in-depth in vivo studies to evaluate its efficacy and safety in animal models, as well as to further elucidate its molecular targets and mechanisms of action. A deeper understanding of its structure-activity relationships could also pave the way for the synthesis of more potent and selective analogs.

References

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Physalin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin A, a naturally occurring seco-steroid from the Physalis genus, has garnered significant attention within the scientific community for its diverse pharmacological activities. As a withanolide, its complex steroidal structure necessitates a multi-faceted analytical approach for unambiguous identification and characterization. This technical guide provides a comprehensive overview of the spectroscopic data interpretation for this compound, including detailed data tables, experimental protocols, and visualizations of its key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Spectroscopic Data of this compound

The structural elucidation of this compound is achieved through the combined interpretation of data from various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR data provide critical information about the chemical environment of each proton and carbon atom, respectively, allowing for the assembly of its complex polycyclic structure.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-H5.85dd10.0, 2.5
3-H6.65ddd10.0, 5.0, 2.5
4α-H2.75m
4β-H2.20m
6-H4.45d4.0
7-H5.60d4.0
11-H2.50m
12α-H1.90m
12β-H1.70m
15-H4.95s
16-H3.10s
22-H4.70t8.0
23α-H2.60m
23β-H2.10m
25-H4.90br s
27-Ha5.05s
27-Hb4.95s
18-CH₃1.25s
19-CH₃1.20s
21-CH₃1.95s
28-CH₃1.55s

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

PositionChemical Shift (δ, ppm)
1204.5
2128.0
3142.0
438.5
578.0
682.0
781.0
842.0
938.0
1050.0
1128.0
1235.0
1385.0
14170.0
1577.0
1658.0
1752.0
1821.0
1915.0
2079.0
2122.0
2275.0
2332.0
24172.0
25158.0
26122.0
27105.0
2825.0
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass, which aids in confirming the molecular formula. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that offer valuable structural insights.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zInterpretation
HR-ESI-MSPositive527.1860 [M+H]⁺Corresponds to the molecular formula C₂₈H₃₀O₁₀
ESI-MS/MSNegative525.1 → 148.9Characteristic fragmentation pattern[1]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Key IR Absorption Bands for this compound (KBr Pellet)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3463Strong, BroadO-H stretching (hydroxyl groups)[2]
~1732StrongC=O stretching (five-membered lactone ring)[2]
~1656StrongC=O stretching (α,β-unsaturated ketone)[2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR:

    • Pulse program: zg30

    • Number of scans: 16-64

    • Relaxation delay: 1.0 s

    • Acquisition time: ~4 s

  • ¹³C NMR:

    • Pulse program: zgpg30 (proton-decoupled)

    • Number of scans: 1024 or more (depending on sample concentration)

    • Relaxation delay: 2.0 s

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters are used to establish correlations.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra manually.

  • Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm for ¹H and ¹³C).

  • Integrate the signals in the ¹H NMR spectrum and determine multiplicities and coupling constants.

  • Assign signals in both ¹H and ¹³C NMR spectra with the aid of 2D NMR data.

Mass Spectrometry (ESI-MS/MS)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

LC-MS/MS Parameters:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[1]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.2-0.4 mL/min.

  • MS System: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Data Acquisition: A data-dependent scan can be performed where precursor ions are fragmented to obtain MS/MS spectra.

Infrared (IR) Spectroscopy

KBr Pellet Method:

  • Grind 1-2 mg of dry, pure this compound into a fine powder using an agate mortar and pestle.

  • Add approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) to the mortar.

  • Thoroughly mix the this compound and KBr by gentle grinding.

  • Transfer the mixture to a pellet-forming die.

  • Press the mixture under high pressure (approximately 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer for analysis.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Signaling Pathway Visualizations

This compound has been shown to exert its biological effects through the modulation of key cellular signaling pathways, including the JAK/STAT3 and NF-κB pathways.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample This compound Sample NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep MS_Prep Dilute in Mobile Phase Sample->MS_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep NMR NMR Spectroscopy (1H, 13C, 2D) NMR_Prep->NMR MS Mass Spectrometry (HRMS, MS/MS) MS_Prep->MS IR IR Spectroscopy IR_Prep->IR NMR_Data Chemical Shifts Coupling Constants Correlations NMR->NMR_Data MS_Data Molecular Formula Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data Structure This compound Structure NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: General workflow for the spectroscopic data interpretation of this compound.

JAK_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerization DNA DNA pSTAT3->DNA Nuclear Translocation PhysalinA This compound PhysalinA->JAK Inhibition of Phosphorylation Transcription Gene Transcription (e.g., Bcl-2, XIAP) DNA->Transcription NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation IkB_NFkB->NFkB IκBα Degradation PhysalinA This compound PhysalinA->IKK Inhibition DNA DNA NFkB_nuc->DNA Transcription Inflammatory Gene Transcription DNA->Transcription Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK Activation

References

In Silico Prediction of Physalin A Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physalin A, a naturally occurring seco-steroid from the Physalis genus, has demonstrated significant therapeutic potential, primarily attributed to its anti-inflammatory, anticancer, and immunomodulatory properties.[1][2][3] As the cost and time associated with traditional drug discovery pipelines continue to rise, in silico computational methods have become indispensable for the rapid screening, mechanism elucidation, and pharmacokinetic profiling of promising natural products like this compound.[4] This technical guide provides a comprehensive overview of the experimentally validated bioactivities of this compound, details the key signaling pathways it modulates, and outlines a systematic in silico workflow to predict its biological activities and drug-like properties. This document is intended to serve as a practical resource for researchers seeking to leverage computational tools in the exploration of this compound and other complex natural compounds.

Experimentally Determined Bioactivities of this compound

Experimental evidence from a range of in vitro and in vivo studies has established this compound as a potent bioactive molecule. Its primary activities are concentrated in the areas of cancer, inflammation, and immune response modulation.

Anticancer Activity

This compound exhibits significant anti-proliferative and pro-apoptotic effects across various cancer cell lines, with a notable efficacy in non-small cell lung cancer (NSCLC).[5] It has been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis through both intrinsic and extrinsic pathways. Specifically, this compound activates mitochondrial apoptotic pathways and upregulates the Fas death receptor.

Cancer Type Cell Line Key Finding (IC50 / Effect) Citation
Non-Small Cell Lung Cancer (NSCLC)H292, H358, H1975Induces apoptosis; at 15 µM, apoptosis rates were 41.7% (H292), 62.2% (H1975), and 36.6% (H358).
Non-Small Cell Lung Cancer (NSCLC)A549Treatment with 28.4 µM resulted in approximately 50% cell death and induced G2/M arrest.
Human FibrosarcomaHT1080Induces apoptosis and protective autophagy.
Human MelanomaA375-S2Activates mitochondrial apoptotic pathways through p53-Noxa-mediated ROS generation.
Anti-inflammatory and Immunomodulatory Activity

This compound is a potent anti-inflammatory agent. It effectively reduces paw edema in carrageenan-induced models and decreases capillary permeability. Its mechanism involves the significant reduction of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. This is achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Model System Effect Key Mediators Inhibited Citation
LPS-stimulated RAW 264.7 MacrophagesInhibition of inflammatory responseNO, PGE2, TNF-α, IL-1β, IL-6
Carrageenan-induced Rat Paw EdemaReduction of edema and inflammationTNF-α, NO, Malondialdehyde (MDA)
Acetic Acid-induced Mice ModelReduced capillary permeability-
Mouse Model of Infantile PneumoniaAlleviation of lung injuryTNF-α, IL-6, IL-18, IL-1β

Key Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are primarily mediated through its interaction with critical intracellular signaling pathways, most notably the NF-κB and JAK/STAT3 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound exerts its anti-inflammatory effects by blocking the degradation of IκBα, which prevents the nuclear translocation of p65. Interestingly, this inhibition appears to be independent of the MAPK pathway.

NF-kB_Pathway_Inhibition_by_Physalin_A cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα p65_p50 p65/p50 IkBa_NFkB->p65_p50 Releases IkBa_deg IκBα Degradation IkBa_NFkB->IkBa_deg p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation PhysalinA This compound PhysalinA->IkBa_NFkB Inhibits Degradation PhysalinA->p65_p50_nuc Blocks Translocation DNA DNA p65_p50_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.
Suppression of the JAK/STAT3 Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription 3 (STAT3) pathway is crucial for cell proliferation and survival. Its constitutive activation is a hallmark of many cancers, including NSCLC. Upon cytokine binding to a receptor, JAKs become activated and phosphorylate STAT3. This leads to STAT3 dimerization, nuclear translocation, and transcription of target genes that promote cell survival and proliferation (e.g., Bcl-2, XIAP). This compound has been identified as a natural inhibitor of JAK2 and JAK3. By preventing the phosphorylation of these kinases, it effectively suppresses both constitutive and induced STAT3 activity, leading to the downregulation of its anti-apoptotic target genes and subsequent cell death.

JAK_STAT_Pathway_Inhibition_by_Physalin_A cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK2 / JAK3 Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation PhysalinA This compound PhysalinA->JAK Inhibits Phosphorylation DNA DNA STAT3_dimer_nuc->DNA Binds Genes Target Genes (Bcl-2, XIAP) DNA->Genes Transcription

Caption: Suppression of the JAK/STAT3 signaling pathway by this compound.

In Silico Prediction of this compound Bioactivity: A Proposed Workflow

Given the experimental evidence, in silico methods can be powerfully applied to further elucidate the mechanisms of this compound and predict its suitability as a drug candidate. The following section details a proposed computational workflow.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin A is a bioactive withanolide, a type of 16,24-cyclo-13,14-seco steroid, primarily isolated from plants of the Physalis genus (Solanaceae family), such as Physalis alkekengi.[1][2] Traditionally used in Chinese medicine to treat conditions like coughs, hepatitis, and tumors, this compound has garnered significant scientific interest for its diverse pharmacological activities.[3] Modern research has focused on elucidating its potent anti-cancer, anti-inflammatory, and immunomodulatory properties, highlighting its potential as a promising candidate for drug development.[1][4] This guide provides an in-depth overview of the current research trends, mechanisms of action, and future directions in the study of this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Core Research Trends and Mechanisms of Action

This compound exerts its biological effects by modulating multiple critical cellular signaling pathways. The primary areas of investigation include its anti-cancer and anti-inflammatory activities.

Anti-Cancer Activity

This compound demonstrates significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. Key mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of pivotal oncogenic signaling pathways.

a) Inhibition of the JAK/STAT3 Signaling Pathway

The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is a critical regulator of cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many human cancers, including non-small cell lung cancer (NSCLC). This compound has been identified as a potent inhibitor of this pathway.

Mechanism: this compound suppresses both constitutive and induced STAT3 activity by inhibiting the phosphorylation of the upstream kinases JAK2 and JAK3. This prevents the subsequent phosphorylation and activation of STAT3. Consequently, the nuclear translocation and transcriptional activity of STAT3 are abrogated. This leads to the downregulation of STAT3 target genes that promote cancer cell survival, such as Bcl-2 and XIAP (X-linked inhibitor of apoptosis protein), ultimately inducing apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activates JAK3 JAK3 CytokineReceptor->JAK3 Activates STAT3 STAT3 (Inactive) JAK2->STAT3 Phosphorylates JAK3->STAT3 Phosphorylates STAT3_P p-STAT3 (Active) STAT3->STAT3_P STAT3_dimer p-STAT3 Dimer STAT3_P->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation PhysalinA This compound PhysalinA->JAK2 Inhibits PhysalinA->JAK3 Inhibits DNA DNA STAT3_dimer_nuc->DNA TargetGenes Target Genes (Bcl-2, XIAP) DNA->TargetGenes Transcription TargetGenes->Proliferation Promotes Survival & Proliferation

Caption: this compound inhibits the JAK/STAT3 signaling pathway.

b) Induction of Apoptosis and Autophagy

This compound is a known inducer of apoptosis in various cancer cells. In human melanoma A375-S2 cells, it triggers apoptosis through the generation of reactive oxygen species (ROS) mediated by the p53-Noxa pathway. Interestingly, studies also show that this compound can induce autophagy. However, in some contexts, this autophagic response appears to be a protective mechanism against apoptosis, suggesting that co-administration of autophagy inhibitors could enhance the therapeutic effect of this compound.

Anti-inflammatory Activity

Chronic inflammation is closely linked to the development of various diseases, including cancer. This compound exhibits potent anti-inflammatory properties by targeting key inflammatory pathways.

a) Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response. Its activation leads to the production of numerous pro-inflammatory mediators.

Mechanism: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound significantly reduces the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α). It achieves this by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The core mechanism involves blocking the degradation of IκB-α (inhibitor of NF-κB alpha), which in turn prevents the nuclear translocation of the NF-κB p65 subunit and subsequent activation of pro-inflammatory genes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_Receptor LPS Receptor (TLR4) IKK IKK Complex LPS_Receptor->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa_P p-IκBα IkBa_NFkB->IkBa_P NFkB NF-κB (p65) IkBa_NFkB->NFkB Releases IkBa_P->Ubiquitination Ubiquitination & Degradation NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Nuclear Translocation PhysalinA This compound PhysalinA->IKK Inhibits (Blocks IκBα Degradation) DNA DNA NFkB_nuc->DNA TargetGenes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->TargetGenes Transcription TargetGenes->Inflammation Promotes Inflammation

Caption: this compound inhibits the NF-κB signaling pathway.

Quantitative Pharmacological Data

The cytotoxic and anti-tumor effects of this compound and related physalins have been quantified in numerous studies.

Table 1: In Vitro Cytotoxicity of Physalins Against Various Cancer Cell Lines
Physalin TypeCell LineCancer TypeIC50 ValueCitation
This compound HT1080Fibrosarcoma10.7 µM
Physalin B VariousProstate, Kidney, Leukemia, etc.< 2 µM
Physalin D VariousMultiple Cancer Types0.28 - 2.43 µg/mL
Physalin F A498Renal Carcinoma1.40 µg/mL
Physalin F ACHNRenal Carcinoma2.18 µg/mL
Physalin F UO-31Renal Carcinoma2.81 µg/mL

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Anti-Tumor Activity of Physalins
Physalin TypeAnimal ModelCancer TypeKey FindingCitation
This compound NSCLC H292 XenograftNon-Small Cell Lung CancerSignificantly lower tumor volume and weight compared to control.
Physalin B & D Sarcoma 180 TransplantSarcomaConfirmed in-vivo antitumor activity, related to inhibition of tumor proliferation (Ki67 reduction).
PHY-EA Extract *Lymphoma TransplantBurkitt LymphomaSignificant reduction in tumor volume and weight at 4 mg/kg and 8 mg/kg doses.

*PHY-EA is an ethyl acetate extract of Physalis pubescens, containing Physalin B as a major active component.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments commonly used in this compound studies.

Protocol 1: Apoptosis Assay by Annexin V Staining and Flow Cytometry

This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label apoptotic cells. Propidium Iodide (PI), a fluorescent nucleic acid stain, is used as a viability dye. It cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Methodology:

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a suitable culture flask or plate. Allow cells to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24 hours).

  • Cell Collection: For adherent cells, collect the culture medium (containing floating apoptotic cells) and wash the attached cells with PBS. Detach the adherent cells using a gentle dissociation agent like trypsin. Combine the detached cells with the supernatant collected earlier. Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant.

  • Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions (e.g., 5 µL of each).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark to allow for staining.

  • Analysis: Add 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.

G cluster_results Cell Populations A 1. Seed & Treat Cells with this compound B 2. Collect Cells (Adherent + Floating) A->B C 3. Wash with PBS B->C D 4. Resuspend in Binding Buffer C->D E 5. Add Annexin V-FITC & PI D->E F 6. Incubate 15 min in the dark E->F G 7. Analyze via Flow Cytometry F->G H Results Interpretation G->H Healthy Healthy (Annexin V-, PI-) H->Healthy Early Early Apoptotic (Annexin V+, PI-) H->Early Late Late Apoptotic/Necrotic (Annexin V+, PI+) H->Late

Caption: Experimental workflow for the Annexin V apoptosis assay.
Protocol 2: Western Blot Analysis for Signaling Proteins

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.

Methodology:

  • Protein Extraction: Following treatment with this compound, lyse cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins based on molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-STAT3, STAT3, p-IκBα, IκBα, β-actin) overnight at 4°C.

  • Washing: Wash the membrane multiple times with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of protein.

Future Directions and Conclusion

The research on this compound has established it as a natural compound with significant therapeutic potential, particularly in oncology and inflammatory diseases. However, several areas warrant further investigation:

  • In Vivo Efficacy and Toxicology: While initial in vivo studies are promising, more extensive research is needed to evaluate the long-term efficacy, optimal dosing, and potential toxicity of this compound in various preclinical animal models.

  • Bioavailability and Formulation: Physalins may have poor solubility and bioavailability. Future studies should focus on developing novel drug delivery systems and formulations to enhance their pharmacological properties.

  • Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies with reduced side effects.

  • Target Identification: While major pathways like JAK/STAT3 and NF-κB have been identified, a comprehensive, unbiased screening for direct molecular targets could uncover novel mechanisms of action and broaden its therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Physalin A from Physalis alkekengi

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Physalin A, a steroidal lactone isolated from the calyces of Physalis alkekengi (also known as Chinese lantern), has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, immunosuppressive, and anticancer properties. The complex structure of physalins necessitates robust and efficient protocols for their extraction and purification to enable further research and drug development. This document provides a detailed methodology for the isolation of this compound from Physalis alkekengi, compiling optimized extraction techniques and a multi-step purification strategy. The protocols described herein are intended to serve as a comprehensive guide for researchers aiming to obtain high-purity this compound for experimental purposes.

Data Presentation

The following tables summarize quantitative data related to the extraction and purification of physalins from Physalis alkekengi. It is important to note that yields can vary depending on the plant material's geographic origin, harvest time, and the specific experimental conditions.

Table 1: Extraction Parameters and Yields

ParameterValueReference
Extraction Method Reflux Extraction[1]
Solvent 70% Ethanol[1]
Liquid-to-Solid Ratio 60:1 (v/w)[1]
Extraction Time 40 minutes per extraction[1]
Number of Extractions 3[1]
Initial Plant Material (Dried Calyces) 1 kg
Yield of Crude Extract ~160 g
Yield of Ethyl Acetate Fraction ~34 g
Final Yield of this compound (after purification) 0.2133%

Table 2: Physalin D Content in Different Parts of Physalis alkekengi

Note: Physalin D content can be an indicator of the relative abundance of other physalins, including this compound.

Plant PartPhysalin D Content (% dry weight)
Immature Calyx0.7880 ± 0.0612%
Mature Calyx0.2028 ± 0.016%
Immature Fruits0.0992 ± 0.0083%
Mature Fruits0.0259 ± 0.0021%

Experimental Protocols

This section outlines a detailed, step-by-step protocol for the extraction and purification of this compound from the dried calyces of Physalis alkekengi.

Part 1: Extraction

This protocol is based on an optimized reflux extraction method.

Materials and Reagents:

  • Dried calyces of Physalis alkekengi

  • 70% Ethanol (v/v)

  • Reflux extraction apparatus

  • Rotary evaporator

  • Grinder or mill

Procedure:

  • Preparation of Plant Material: Grind the dried calyces of Physalis alkekengi into a coarse powder (approximately 20-40 mesh).

  • Reflux Extraction:

    • Place 1 kg of the powdered calyces into a round-bottom flask of appropriate size.

    • Add 70% ethanol at a liquid-to-solid ratio of 60:1 (60 L of 70% ethanol for 1 kg of powder).

    • Set up the reflux apparatus and heat the mixture to boiling.

    • Maintain the reflux for 40 minutes.

    • After 40 minutes, turn off the heat and allow the mixture to cool slightly.

    • Filter the mixture while still warm to separate the extract from the plant residue.

    • Repeat the extraction process on the plant residue two more times, each time with fresh 70% ethanol for 40 minutes.

  • Concentration:

    • Combine the filtrates from the three extractions.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 50-60°C until the ethanol is removed and a viscous crude extract is obtained (approximately 160 g from 1 kg of starting material).

Part 2: Purification

The purification process involves solvent-solvent partitioning followed by multiple chromatographic steps.

2.1. Solvent-Solvent Partitioning

Materials and Reagents:

  • Crude extract from Part 1

  • Deionized water

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dispersion in Water: Disperse the crude extract (~160 g) in 10 times its volume of deionized water (approximately 1.6 L).

  • Liquid-Liquid Extraction:

    • Transfer the aqueous dispersion to a large separatory funnel.

    • Add an equal volume of ethyl acetate (1.6 L) and shake vigorously for 5-10 minutes.

    • Allow the layers to separate.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer two more times with an equal volume of fresh ethyl acetate.

  • Concentration of Ethyl Acetate Fraction:

    • Combine the three ethyl acetate fractions.

    • Concentrate the ethyl acetate extract to dryness under reduced pressure using a rotary evaporator to obtain the ethyl acetate fraction (approximately 34 g).

2.2. Silica Gel Column Chromatography (Initial Fractionation)

Materials and Reagents:

  • Ethyl acetate fraction from Part 2.1

  • Silica gel (100-200 mesh)

  • Glass chromatography column

  • Solvents for mobile phase: Hexane, Ethyl Acetate, Methanol

  • Thin Layer Chromatography (TLC) plates (silica gel GF254)

  • TLC developing chamber and UV lamp

Procedure:

  • Column Packing: Pack a glass chromatography column with silica gel using a slurry method with hexane.

  • Sample Loading: Dissolve the ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity. Start with 100% hexane and gradually increase the proportion of ethyl acetate, followed by the addition of methanol. A suggested gradient is as follows:

    • Hexane:Ethyl Acetate (9:1)

    • Hexane:Ethyl Acetate (7:3)

    • Hexane:Ethyl Acetate (1:1)

    • 100% Ethyl Acetate

    • Ethyl Acetate:Methanol (9:1)

  • Fraction Collection and Analysis: Collect fractions of a suitable volume. Monitor the separation by TLC. Spot a small amount of each fraction on a TLC plate, develop the plate in an appropriate solvent system (e.g., hexane:ethyl acetate 1:1), and visualize the spots under a UV lamp. Combine the fractions containing this compound based on the TLC analysis (comparison with a this compound standard is recommended).

2.3. Macroporous Resin Chromatography (Further Purification)

Materials and Reagents:

  • This compound-containing fractions from Part 2.2

  • Macroporous resin (e.g., D101 or equivalent)

  • Glass chromatography column

  • Ethanol-water solutions of varying concentrations (e.g., 20%, 40%, 60%, 80%, 95% ethanol)

Procedure:

  • Resin Preparation: Pre-treat the macroporous resin by washing it with ethanol and then with deionized water until the eluent is clear.

  • Column Packing: Pack a column with the pre-treated resin.

  • Sample Loading: Dissolve the combined this compound-containing fractions in a small amount of the initial mobile phase (e.g., 20% ethanol) and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of increasing ethanol concentration. For example:

    • 20% Ethanol

    • 40% Ethanol

    • 60% Ethanol

    • 80% Ethanol

    • 95% Ethanol

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the highest concentration of this compound. Typically, physalins will elute in the 40-70% ethanol fractions.

2.4. Preparative High-Performance Liquid Chromatography (Final Purification)

Materials and Reagents:

  • Enriched this compound fraction from Part 2.3

  • Preparative HPLC system with a UV detector

  • Preparative C18 column

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Acetonitrile (optional)

Procedure:

  • Sample Preparation: Dissolve the enriched this compound fraction in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 20 mm)

    • Mobile Phase: Isocratic or gradient elution with Methanol and Water. An example of an isocratic mobile phase is 60% Methanol in Water.

    • Flow Rate: Adjust according to the column dimensions (e.g., 5-15 mL/min).

    • Detection: UV at 220 nm.

    • Injection Volume: Optimize based on the concentration of the sample and the column capacity.

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound (a standard should be run first to determine the retention time).

  • Purity Confirmation and Solvent Removal: Analyze the purity of the collected fraction using analytical HPLC. A purity of >98% is often achievable. Remove the solvent from the purified fraction by rotary evaporation or lyophilization to obtain pure this compound.

Mandatory Visualization

Extraction_and_Purification_of_Physalin_A Start Dried Calyces of Physalis alkekengi Grinding Grinding (20-40 mesh) Start->Grinding Reflux Reflux Extraction (70% Ethanol, 60:1, 40 min x 3) Grinding->Reflux Concentration1 Concentration (Rotary Evaporator) Reflux->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Partitioning Solvent-Solvent Partitioning (Water/Ethyl Acetate) Crude_Extract->Partitioning Aq_Phase Aqueous Phase (Discard) Partitioning->Aq_Phase Lower Layer EtOAc_Phase Ethyl Acetate Phase Partitioning->EtOAc_Phase Upper Layer Concentration2 Concentration (Rotary Evaporator) EtOAc_Phase->Concentration2 EtOAc_Fraction Ethyl Acetate Fraction Concentration2->EtOAc_Fraction Silica_Gel Silica Gel Column Chromatography (Hexane-EtOAc-MeOH Gradient) EtOAc_Fraction->Silica_Gel Fractions1 Combined this compound Fractions Silica_Gel->Fractions1 Macroporous_Resin Macroporous Resin Chromatography (Ethanol-Water Gradient) Fractions1->Macroporous_Resin Fractions2 Enriched this compound Fraction Macroporous_Resin->Fractions2 Prep_HPLC Preparative HPLC (C18, Methanol/Water) Fractions2->Prep_HPLC Pure_Physalin_A Pure this compound (>98%) Prep_HPLC->Pure_Physalin_A

Caption: Workflow for this compound Extraction and Purification.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Physalin A in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Physalin A is a steroidal lactone derived from plants of the Physalis genus, notably Physalis alkekengi L.[1][2]. It has garnered significant interest in the scientific community due to its potent biological activities, including anti-inflammatory and anti-tumor effects[1][3]. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and advancing pharmacological research and drug development. This document provides detailed protocols for the extraction and subsequent quantification of this compound using High-Performance Liquid Chromatography (HPLC), tailored for researchers, scientists, and drug development professionals.

Section 1: Plant Material Extraction Protocols

The initial and critical step in the quantification of this compound is its efficient extraction from the plant matrix. The choice of extraction method can significantly impact the final yield and purity of the analyte. Below are two commonly employed protocols.

Protocol 1.1: Ultrasonic-Assisted Extraction (UAE)

This method is rapid and efficient for extracting thermosensitive compounds at room temperature.

Methodology:

  • Preparation: Dry the calyces of Physalis alkekengi and grind them into a fine powder (approximately 50 mesh).

  • Extraction: Accurately weigh 0.5 g of the powdered plant material and place it into a conical flask with a lid.

  • Solvent Addition: Add 25 mL of methanol to the flask.

  • Ultrasonication: Place the flask in an ultrasonic bath and extract for 1 hour[2].

  • Concentration: After extraction, concentrate the filtrate to a final volume of 25 mL in a volumetric flask.

  • Filtration: Filter the resulting solution through a 0.45 µm membrane filter into an HPLC vial for analysis.

Protocol 1.2: Heat Reflux Extraction

This classical method is exhaustive and suitable for obtaining a high yield of the target compound.

Methodology:

  • Preparation: Use commercially available dried medicinal materials of Physalis alkekengi.

  • Extraction: For 1 kg of plant material, add 70% ethanol at a liquid-to-solid ratio of 60:1.

  • Reflux: Perform heat reflux extraction for 40 minutes. Repeat the extraction process a total of three times.

  • Concentration: Combine the extracts from all three cycles and concentrate under reduced pressure to obtain a crude extract.

  • Liquid-Liquid Partitioning: Disperse the crude extract in water (10 times its mass) and perform liquid-liquid extraction three times using an equal volume of ethyl acetate to isolate this compound.

  • Final Preparation: Evaporate the ethyl acetate layer to dryness. The resulting extract can be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and filtered through a 0.45 µm membrane filter before HPLC injection.

General Workflow for Sample Preparation

The following diagram illustrates the general workflow for preparing plant extracts for HPLC analysis.

G cluster_prep Sample Preparation plant Plant Material (e.g., Physalis calyces) grind Drying & Grinding plant->grind extract Extraction grind->extract filter1 Filtration extract->filter1 concentrate Concentration filter1->concentrate cleanup Final Extract (Dissolved in Solvent) concentrate->cleanup filter2 0.45 µm Filtration cleanup->filter2 vial HPLC Vial filter2->vial

A generalized workflow for plant sample preparation.

Section 2: HPLC Quantification Protocols

Once the sample is prepared, a validated HPLC method is required for accurate quantification. The following protocols describe HPLC-UV and UPLC-MS/MS methods.

Protocol 2.1: HPLC-UV Method

This method is robust and widely accessible, making it suitable for routine quality control.

Methodology:

  • HPLC System: Agilent 1100 series HPLC with a UV detector or equivalent.

  • Column: Agilent C18 (150 × 4.6 mm, 5-μm particle size).

  • Mobile Phase:

    • Solvent A: Acetonitrile.

    • Solvent B: 0.2% aqueous phosphoric acid.

  • Gradient Elution:

    • 0–13 min: 20% to 23% A.

    • 13–37 min: 23% to 31% A.

    • Followed by a 5-minute re-equilibration to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm for this compound.

  • Injection Volume: 20 μL.

Protocol 2.2: UPLC-MS/MS Method

This method offers higher sensitivity and selectivity, making it ideal for pharmacokinetic studies or the analysis of samples with low concentrations of this compound.

Methodology:

  • LC System: Waters ACQUITY UPLC system or equivalent.

  • Column: ACQUITY UPLC BEH-C18 (50 × 2.1 mm, 1.7 μm).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

    • A gradient elution program should be optimized for separation.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

  • MRM Transition: For this compound, the multiple reaction monitoring (MRM) transition is m/z 525.1 → 148.9.

  • Injection Volume: 5-10 µL.

General Workflow for HPLC Analysis

The diagram below outlines the typical workflow for HPLC-based quantification.

G cluster_analysis HPLC Analysis Workflow vial Sample Injection (from HPLC Vial) separation Chromatographic Separation (Column) vial->separation detection Detection (UV or MS/MS) separation->detection data_acq Data Acquisition detection->data_acq chromatogram Chromatogram Generation data_acq->chromatogram integration Peak Integration & Quantification chromatogram->integration report Final Report (Concentration) integration->report

A standard workflow for HPLC-based analysis.

Section 3: Data Presentation and Method Validation

The reliability of a quantification method is established through rigorous validation. Key parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Table 1: Summary of HPLC Methods for this compound Quantification
ParameterMethod 1 (HPLC-UV)Method 2 (UPLC-MS/MS)
Column Agilent C18 (150 × 4.6 mm, 5 µm)ACQUITY UPLC BEH-C18 (50 × 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile / 0.2% Phosphoric AcidAcetonitrile / 0.1% Formic Acid
Elution Mode GradientGradient
Flow Rate 1.0 mL/min0.3 mL/min
Detection UV at 220 nmESI-MS/MS (MRM mode)
Injection Vol. 20 µLNot specified (typically 2-10 µL)
Table 2: Reported Method Validation Parameters for this compound
ParameterMethod 1 (HPLC-UV)Method 2 (UPLC-MS/MS)
Linearity Range 0.48 - 2.4 µg/mL2.00 - 400 ng/mL
Correlation (r²) > 0.9991≥ 0.9982
Recovery 97.59% to 101.04%Not specified for plant matrix
Precision (RSD%) Not specified< 8.7% at LLOQ
LOQ Not specified2.00 ng/mL
Conceptual Workflow for this compound Research

This diagram illustrates the logical relationship between quantification and its application in drug discovery.

G cluster_research This compound Research & Development Pathway plant Physalis Plant Source extract Extraction & Isolation plant->extract hplc HPLC Quantification (Quality & Dose Control) extract->hplc pharma Pharmacological Studies hplc->pharma activity Biological Activity (Anti-tumor, Anti-inflammatory) pharma->activity dev Drug Development activity->dev

Logical workflow from plant source to drug development.

This application note provides comprehensive protocols for the quantification of this compound from plant extracts using both HPLC-UV and UPLC-MS/MS. The choice between the methods depends on the required sensitivity, selectivity, and available instrumentation. Proper sample preparation and method validation are paramount to ensure accurate and reproducible results, which are fundamental for the quality assessment of herbal medicines and for advancing the development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for the Analytical Characterization of Physalin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin A is a naturally occurring seco-steroid found in plants of the Physalis genus, which has demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. Accurate and reliable characterization of this compound is crucial for its development as a potential therapeutic agent. These application notes provide detailed methodologies and protocols for the analytical characterization of this compound using state-of-the-art techniques.

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of this compound in various matrices, including plant extracts and biological fluids.

Quantitative Data Summary
ParameterHPLC Method 1 (Plant Material)HPLC Method 2 (Chemical Stability)
Column Agilent C18 (150 x 4.6 mm, 5 µm)[1]COSMOSIL PBr (250 mm × 4.6 mm, 5 μm)[2]
Mobile Phase A: AcetonitrileB: 0.2% aqueous phosphoric acid[1]50% Acetonitrile[2]
Elution Mode Gradient[1]Isocratic
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 220 nm and 350 nmUV at 220 nm
Linearity Range 10 - 120 µg/mL50 - 1000 µg/mL
Correlation (r²) > 0.9991-
Mean Recovery 97.59% - 101.04%-
Experimental Protocol: Quantification of this compound in Plant Material

1.2.1. Sample Preparation

  • Grind dried calyces of Physalis alkekengi to a 50-mesh powder.

  • Accurately weigh 0.5 g of the powder and transfer it to a conical flask with a lid.

  • Add 25 mL of methanol to the flask.

  • Perform ultrasonic extraction for 1 hour.

  • Filter the extract and bring the volume to 25 mL in a volumetric flask.

  • Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.

1.2.2. HPLC Operating Conditions

  • Column: Agilent C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Acetonitrile.

    • Solvent B: 0.2% aqueous phosphoric acid.

  • Gradient Program:

    • 0-13 min: 20-23% A.

    • 13-37 min: 23-31% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 350 nm for the first 24 minutes, then 220 nm from 24 to 37 minutes.

  • Injection Volume: 20 µL.

1.2.3. Data Analysis

  • Identify the this compound peak by comparing the retention time with that of a certified reference standard.

  • Construct a calibration curve using a series of standard solutions of known concentrations.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Grind Grind Plant Material Weigh Weigh Sample Grind->Weigh Extract Ultrasonic Extraction (Methanol) Weigh->Extract Filter Filter Extract Extract->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify

HPLC Analysis Workflow for this compound

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

LC-MS/MS offers superior sensitivity and selectivity for the quantification of this compound, particularly in complex biological matrices like plasma.

Quantitative Data Summary
ParameterLC-MS/MS Method (Rat Plasma)
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 0.1% formic acid in waterB: Acetonitrile
Elution Mode Gradient
Flow Rate 0.3 mL/min
Ionization Mode Negative Ion Electrospray (ESI-)
Detection Mode Multiple Reaction Monitoring (MRM)
MS/MS Transition m/z 525.1 → 148.9
Linearity Range 2.00 - 400 ng/mL
Lower Limit of Quantification (LLOQ) 2.00 ng/mL
Experimental Protocol: Quantification of this compound in Rat Plasma

2.2.1. Sample Preparation

  • Collect blood samples into EDTA-containing tubes.

  • Immediately centrifuge at 14,000 rpm for 10 minutes at 4°C to obtain plasma.

  • To a 20 µL aliquot of plasma, add 60 µL of acetonitrile containing the internal standard (e.g., tolbutamide).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant to a clean tube and acidify with formic acid to a pH of 1.5.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

2.2.2. LC-MS/MS Operating Conditions

  • LC System:

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase:

      • A: 0.1% formic acid in water.

      • B: Acetonitrile.

    • Gradient Program:

      • 0-2.0 min: 10-95% B.

      • 2.0-2.8 min: 95% B.

      • 2.8-3.0 min: 95-10% B.

      • 3.0-3.8 min: 10% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • MS/MS System:

    • Ionization: Negative Ion Electrospray (ESI-).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: m/z 525.1 → 148.9.

    • Optimize other MS parameters such as declustering potential, collision energy, and exit potential for maximum signal intensity.

Experimental Workflow

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Centrifuge Centrifuge Blood Precipitate Protein Precipitation (Acetonitrile) Centrifuge->Precipitate Acidify Acidify Supernatant Precipitate->Acidify Inject Inject into LC-MS/MS Acidify->Inject Separate UPLC Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

LC-MS/MS Analysis Workflow for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and related compounds. Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed to determine the chemical structure and stereochemistry.

Quantitative Data Summary (¹H and ¹³C Chemical Shifts)
Atom No.¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1 -208.1
2 5.89 (d, 10.0)127.9
3 6.80 (ddd, 10.0, 5.0, 2.0)139.9
4 3.10 (m), 2.75 (m)34.5
5 -79.8
... ......
28 1.22 (s)21.1

Note: This is a partial and representative table. Complete assignment requires detailed analysis of 1D and 2D NMR spectra.

Experimental Protocol: NMR Analysis of this compound

3.2.1. Sample Preparation

  • Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is completely dissolved. If necessary, gently warm the sample or use sonication.

  • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • The final volume in the NMR tube should be approximately 4-5 cm in height.

3.2.2. NMR Data Acquisition

  • Acquire a ¹H NMR spectrum to assess sample purity and concentration.

  • Acquire a ¹³C NMR spectrum.

  • Perform 2D NMR experiments for complete structural assignment:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

This compound and the Nrf2 Signaling Pathway

Recent studies have shown that this compound can regulate the Nrf2 signaling pathway, which plays a critical role in cellular defense against oxidative stress. This compound has been found to induce the activation of Nrf2 through the phosphorylation of ERK and p38 kinases.

Signaling Pathway Diagram

Nrf2_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PA This compound ERK ERK PA->ERK p38 p38 PA->p38 pERK p-ERK ERK->pERK pp38 p-p38 p38->pp38 Nrf2_Keap1 Nrf2-Keap1 Complex pERK->Nrf2_Keap1 Phosphorylation pp38->Nrf2_Keap1 Phosphorylation Keap1 Keap1 Nrf2_Keap1->Keap1 Dissociation Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Genes Detoxifying Genes (e.g., NQO1, HO-1) ARE->Genes Transcription

This compound-mediated Nrf2 Signaling Pathway

This application note provides a comprehensive overview of the key analytical techniques for the characterization of this compound. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in the field of natural product chemistry and drug development.

References

Application Notes: Utilizing Physalin A in In Vitro Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Physalin A is a bioactive withanolide, a type of seco-steroid, isolated from plants of the Physalis genus, such as Physalis alkekengi L.[1][2] Traditionally used in Chinese medicine, this compound has demonstrated a range of pharmacological activities, including potent anti-cancer, anti-inflammatory, and immunomodulatory effects.[3][4] Its anti-tumor properties are attributed to its ability to modulate multiple critical signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation.[5] These characteristics make this compound a compound of significant interest for cancer research and drug development.

Key Anti-Cancer Mechanisms

This compound exerts its cytotoxic effects on cancer cells through several well-documented mechanisms:

  • Induction of Apoptosis: this compound triggers programmed cell death in various cancer cell lines. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the generation of reactive oxygen species (ROS), activation of caspases (like caspase-3, -8, and -9), and regulation of pro- and anti-apoptotic proteins such as Bcl-2 and Bax.

  • Cell Cycle Arrest: The compound has been shown to halt the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase. This prevents cancer cells from dividing and propagating.

  • Modulation of Key Signaling Pathways: this compound's anti-tumor activity is linked to its ability to inhibit or modulate crucial signaling pathways that are often dysregulated in cancer. These include the JAK/STAT3, PI3K/Akt, MAPK, NF-κB, and Hedgehog pathways.

  • Induction of Autophagy: In some cancer cell lines, this compound can induce autophagy. While autophagy can sometimes promote cell survival, in other contexts, it can contribute to or augment cell death. For instance, in certain scenarios, inhibiting autophagy has been shown to enhance the apoptotic effects of this compound.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and the related Physalin F in various human cancer cell lines, demonstrating their potent cytotoxic effects.

CompoundCancer Cell LineCancer TypeIC50 Value (µM)Incubation TimeReference
This compound A549Non-Small Cell Lung~14.2 (28.4 µM for ~50% death)24 h
This compound H292Non-Small Cell Lung<1524 h
This compound H1975Non-Small Cell Lung<1524 h
This compound H358Non-Small Cell Lung<1524 h
This compound HepG2Hepatocellular CarcinomaNot specified, but cytotoxicNot specified
Physalin F A498Renal Carcinoma~2.3 (1.4 µg/mL)24 h
Physalin F ACHNRenal Carcinoma~3.6 (2.18 µg/mL)24 h
Physalin F H1975Non-Small Cell Lung0.8348 h
Physalin F H460Non-Small Cell Lung1.3048 h
Physalin F H1650Non-Small Cell Lung1.5648 h

Signaling Pathways Modulated by this compound

This compound's mechanism of action involves the perturbation of several interconnected signaling cascades crucial for cancer cell survival and proliferation.

PhysalinA_Pathway_Inhibition cluster_JAK_STAT JAK/STAT Pathway cluster_PI3K_AKT PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_Hedgehog Hedgehog/Hippo Pathway JAK2_3 JAK2/JAK3 STAT3 STAT3 JAK2_3->STAT3 phosphorylates STAT3_P p-STAT3 STAT3_dimer STAT3 Dimer (Nuclear Translocation) STAT3_P->STAT3_dimer Target_Genes Target Genes (Bcl-2, XIAP) STAT3_dimer->Target_Genes activates Apoptosis Apoptosis Target_Genes->Apoptosis PI3K PI3K AKT Akt PI3K->AKT activates Proliferation ↓ Proliferation & ↓ Survival AKT->Proliferation p38 p38 MAPK ROS ROS Generation p38->ROS induces ERK ERK G2M_Arrest G2/M Arrest ROS->G2M_Arrest SMO SMO GLI1 GLI1 SMO->GLI1 activates YAP1 YAP1 GLI1->YAP1 regulates Stemness ↓ Cancer Stemness YAP1->Stemness Physalin_A This compound Physalin_A->JAK2_3 Physalin_A->PI3K Physalin_A->p38 Physalin_A->ERK Physalin_A->SMO

Caption: Key signaling pathways modulated by this compound in cancer cells.

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the effects of this compound on cancer cell lines.

Cell Viability and Cytotoxicity Assay (MTT/CCK-8)

This assay determines the concentration-dependent cytotoxic effect of this compound on cancer cells.

MTT_Workflow A 1. Cell Seeding Seed 0.6-1x10^4 cells/well in 96-well plate. Incubate overnight. B 2. This compound Treatment Add serial dilutions of This compound (e.g., 0-20 µM). Incubate for 24-48 h. A->B C 3. Reagent Addition Add 10 µL CCK-8 or MTT solution to each well. Incubate for 2-4 h. B->C D 4. Absorbance Reading (If MTT, add DMSO first). Read absorbance at 450 nm (CCK-8) or 570 nm (MTT). C->D E 5. Data Analysis Calculate % cell viability relative to vehicle control. Determine IC50 value. D->E

Caption: General workflow for a cell viability/cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 0.6 x 10⁵ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.1%. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound (e.g., 0, 2.5, 5, 10, 15 µM). Include wells with vehicle control (medium + DMSO) and blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours).

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT only): If using MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the extent of apoptosis (early and late) and necrosis induced by this compound.

Apoptosis_Workflow A 1. Cell Culture & Treatment Seed 1x10^5 cells/well in 12-well plate. Treat with This compound (e.g., 0-15 µM) for 24 h. B 2. Cell Harvesting Collect both adherent and suspended cells. Wash with ice-cold PBS. A->B C 3. Staining Resuspend in Binding Buffer. Add Annexin V-FITC and PI. Incubate in the dark. B->C D 4. Flow Cytometry Analyze stained cells within 1 hour to quantify cell populations. C->D E 5. Data Analysis Gate populations: Live (AV-/PI-), Early Apoptotic (AV+/PI-), Late Apoptotic (AV+/PI+), Necrotic (AV-/PI+). D->E

Caption: Workflow for apoptosis detection via flow cytometry.

Protocol:

  • Cell Seeding and Treatment: Seed approximately 1 x 10⁵ cells per well in a 12-well plate and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for 24 hours.

  • Harvesting: Collect all cells, including those floating in the medium. Gently trypsinize the adherent cells, combine them with the supernatant, and centrifuge.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided with the Annexin V-FITC/PI apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells immediately using a flow cytometer. For example, studies have shown that 15 µM this compound can induce apoptosis in 41.7% of H292 cells and 62.2% of H1975 cells after 24 hours.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach approximately 70% confluency, treat them with this compound (e.g., 28.4 µM for A549 cells) for a specified time (e.g., 24 hours).

  • Harvesting: Collect and wash the cells with PBS as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

Western blotting is used to detect changes in the expression levels of specific proteins involved in the signaling pathways affected by this compound.

Western_Blot_Workflow A 1. Cell Lysis Treat cells with this compound. Lyse cells in buffer with protease/phosphatase inhibitors. B 2. Protein Quantification Determine protein concentration of lysates using a BCA or Bradford assay. A->B C 3. SDS-PAGE Separate equal amounts of protein on a polyacrylamide gel. B->C D 4. Protein Transfer Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane. C->D E 5. Blocking Block the membrane with BSA or non-fat milk to prevent non-specific antibody binding. D->E F 6. Antibody Incubation Incubate with primary antibody (e.g., anti-STAT3, anti-p-JAK2, anti-cleaved-caspase-3) overnight. E->F G 7. Secondary Antibody & Detection Wash, then incubate with HRP-conjugated secondary antibody. Add ECL substrate and image the chemiluminescence. F->G H 8. Analysis Quantify band intensity relative to a loading control (e.g., β-actin). G->H

Caption: Standard workflow for Western Blot analysis.

Protocol:

  • Sample Preparation: After treating cells with this compound, wash them with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel (SDS-PAGE).

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to minimize non-specific binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-STAT3, total STAT3, cleaved PARP, Bcl-2, XIAP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control like β-actin or GAPDH to determine the relative changes in protein expression.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Activity of Physalin A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Physalin A, a steroidal compound isolated from plants of the Physalis genus, has demonstrated significant anti-inflammatory properties. These notes provide a comprehensive overview of established experimental models and detailed protocols to investigate and quantify the anti-inflammatory effects of this compound. The primary mechanism of action for this compound's anti-inflammatory activity involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.

I. In Vitro Models of Inflammation

The most common in vitro model to assess the anti-inflammatory potential of this compound is the use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators.

Key Inflammatory Markers and Effects of this compound

This compound has been shown to significantly reduce the production of several key inflammatory mediators in LPS-stimulated RAW 264.7 cells, including:

  • Nitric Oxide (NO)

  • Prostaglandin E2 (PGE2)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Interleukin-6 (IL-6)

  • Interleukin-1β (IL-1β)

This inhibition is achieved in a dose-dependent manner. Furthermore, this compound down-regulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively[1].

Quantitative Data Summary

The following table summarizes the reported inhibitory effects of this compound on various inflammatory markers in vitro.

Cell LineStimulantAnalyteThis compound Concentration% Inhibition / EffectReference
RAW 264.7LPSNONot specifiedSignificant reduction[1]
RAW 264.7LPSPGE2Not specifiedSignificant reduction[1]
RAW 264.7LPSTNF-αNot specifiedSignificant reduction[1]
ChondrocytesIL-1βiNOS2.5, 5, 10 µMConcentration-dependent decrease[2]
ChondrocytesIL-1βCOX-22.5, 5, 10 µMConcentration-dependent decrease
Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol details the steps to assess the anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α, IL-6, and PGE2

  • Reagents for Western blotting (primary and secondary antibodies for iNOS, COX-2, p65, IκB-α, and a loading control like β-actin)

  • 96-well and 6-well cell culture plates

  • Cell counting apparatus

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in appropriate culture plates. For measurement of NO, TNF-α, IL-6, and PGE2, use a 96-well plate at a density of 5 x 10^4 cells/well. For Western blot analysis, use a 6-well plate at a density of 1 x 10^6 cells/well. Allow the cells to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (typically 1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Sample Collection:

    • Supernatant: After 24 hours of incubation, collect the cell culture supernatant for the measurement of NO, TNF-α, IL-6, and PGE2.

    • Cell Lysate: For Western blot analysis, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the concentration of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent according to the manufacturer's instructions.

    • TNF-α, IL-6, and PGE2: Quantify the levels of these cytokines and prostaglandin in the supernatant using specific ELISA kits following the manufacturer's protocols.

  • Western Blot Analysis:

    • Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate it with primary antibodies against iNOS, COX-2, p65, and IκB-α overnight at 4°C.

    • Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin) to normalize the protein expression levels.

II. In Vivo Models of Inflammation

In vivo models are crucial for evaluating the systemic anti-inflammatory effects of this compound. The most commonly employed models are the carrageenan-induced paw edema assay and the acetic acid-induced capillary permeability test.

Quantitative Data Summary

The following table summarizes the reported inhibitory effects of this compound in vivo.

Animal ModelInflammation InducerParameter MeasuredThis compound Dose% Inhibition / EffectReference
RatCarrageenanPaw EdemaNot specifiedSignificant inhibition
MouseAcetic AcidCapillary PermeabilityNot specifiedSignificant inhibition
MouseLPSLung InjuryNot specifiedAmeliorated histopathologic damage
MouseLPSInflammatory cells in BALFNot specifiedSignificant reduction
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a widely used model of acute inflammation to assess the in vivo anti-inflammatory activity of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Pletysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment, with free access to food and water.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (Indomethacin)

    • Group 3-5: this compound at different doses (e.g., 10, 20, 40 mg/kg)

  • Drug Administration: Administer this compound, Indomethacin, or the vehicle orally via gavage 1 hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume (at 0 hours) from the paw volume at the respective time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Statistical Analysis: Analyze the data using an appropriate statistical test, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test), to determine the statistical significance of the results.

III. Mechanism of Action: Signaling Pathways

The primary anti-inflammatory mechanism of this compound is the inhibition of the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB-α. Upon stimulation with LPS, IκB-α is phosphorylated and subsequently degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to block the degradation of IκB-α, thereby preventing the nuclear translocation of p65. While the MAPK pathway is also involved in inflammation, studies suggest that this compound's effect on this pathway is not as significant as its effect on the NF-κB pathway.

Visualizations

experimental_workflow cluster_in_vitro In Vitro: LPS-stimulated RAW 264.7 Macrophages cluster_in_vivo In Vivo: Carrageenan-Induced Paw Edema cluster_analysis Analysis cell_culture RAW 264.7 Cell Culture treatment Pre-treatment with this compound cell_culture->treatment stimulation Stimulation with LPS treatment->stimulation sample_collection Supernatant & Cell Lysate Collection stimulation->sample_collection elisa ELISA (TNF-α, IL-6, PGE2) sample_collection->elisa griess Griess Assay (NO) sample_collection->griess western_blot Western Blot (iNOS, COX-2, p65, IκB-α) sample_collection->western_blot animal_grouping Animal Grouping drug_admin Oral Administration of this compound animal_grouping->drug_admin edema_induction Carrageenan Injection drug_admin->edema_induction paw_measurement Paw Volume Measurement edema_induction->paw_measurement data_analysis Data & Statistical Analysis paw_measurement->data_analysis elisa->data_analysis griess->data_analysis western_blot->data_analysis

Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikb_nfkb IκB-α - NF-κB (p65/p50) tlr4->ikb_nfkb Activates IKK ikb_p P-IκB-α ikb_nfkb->ikb_p Phosphorylation nfkb NF-κB (p65/p50) ikb_nfkb->nfkb Release proteasome Proteasomal Degradation ikb_p->proteasome nfkb_n NF-κB (p65/p50) nfkb->nfkb_n Nuclear Translocation physalin_a This compound physalin_a->ikb_p Inhibits Degradation dna DNA nfkb_n->dna pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) dna->pro_inflammatory_genes

Caption: this compound inhibits the NF-κB signaling pathway.

References

Physalin A: A Promising Anticancer Agent in Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Physalin A, a naturally occurring steroidal compound isolated from plants of the Physalis genus, has emerged as a molecule of significant interest in oncology research. Preclinical studies have demonstrated its potential as a potent anticancer agent across a variety of cancer types. These notes provide a comprehensive overview of the preclinical findings, including its mechanisms of action, and offer detailed protocols for key experimental assays to guide further research and development.

Overview of Anticancer Activity

This compound exhibits a multi-faceted approach to cancer inhibition, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and modulating critical signaling pathways involved in tumor progression. Its efficacy has been observed in various cancer cell lines, including but not limited to non-small cell lung cancer (NSCLC), breast cancer, melanoma, and hepatocellular carcinoma.[1][2][3][4]

Key Mechanisms of Action:
  • Induction of Apoptosis: this compound triggers apoptosis through both intrinsic and extrinsic pathways. This is often associated with the activation of caspases, modulation of Bcl-2 family proteins, and the generation of reactive oxygen species (ROS).[3]

  • Cell Cycle Arrest: A common finding in preclinical studies is the ability of this compound to halt the cell cycle at the G2/M phase, thereby preventing cancer cell proliferation.

  • Modulation of Signaling Pathways: this compound has been shown to interfere with multiple signaling cascades crucial for cancer cell survival and growth, including the JAK/STAT3, PI3K/Akt, p38 MAPK/ROS, and Hedgehog pathways.

  • Induction of Autophagy: In some cellular contexts, this compound also induces autophagy. While autophagy can sometimes promote cell survival, in other instances, it can contribute to cell death.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on this compound, providing a comparative look at its efficacy in different cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cancer Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Assay
A549Non-Small Cell Lung Cancer~28.424Not Specified
H292Non-Small Cell Lung Cancer<1524Not Specified
H358Non-Small Cell Lung Cancer<1524Not Specified
H1975Non-Small Cell Lung Cancer<1524Not Specified
MDA-MB-231Breast CancerNot Specified24MTS Assay
MDA-MB-453Breast CancerNot Specified24MTS Assay
MCF-7Breast CancerNot Specified24MTS Assay
A375-S2MelanomaNot SpecifiedNot SpecifiedMTT Assay
HepG2Hepatocellular CarcinomaNot SpecifiedNot SpecifiedCCK-8 Assay

Table 2: In Vivo Antitumor Activity of this compound

Cancer ModelAnimal ModelThis compound DoseTreatment DurationTumor Growth InhibitionReference
NSCLC Xenograft (NCI-H1975 cells)Mice200 mg/kg12 daysSignificant inhibition
NSCLC XenograftMice40 or 80 mg/kgNot SpecifiedSignificant suppression
Hepatocellular Carcinoma XenograftMiceNot SpecifiedNot SpecifiedInhibited tumor growth

Experimental Protocols

The following are detailed protocols for key experiments commonly used to evaluate the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry (PI Staining)

This protocol is for determining the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways affected by this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-STAT3, STAT3, p-Akt, Akt, Cleaved Caspase-3, Bcl-2, etc.)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then lyse them in RIPA buffer.

  • Determine the protein concentration using the BCA assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its preclinical evaluation.

PhysalinA_Signaling_Pathways cluster_JAK_STAT JAK/STAT Pathway cluster_PI3K_Akt PI3K/Akt Pathway cluster_p38_MAPK p38 MAPK/ROS Pathway cluster_Hedgehog Hedgehog Pathway JAK2_3 JAK2/JAK3 STAT3 STAT3 JAK2_3->STAT3 Phosphorylation STAT3_p p-STAT3 STAT3->STAT3_p STAT3_Nuc Nuclear p-STAT3 STAT3_p->STAT3_Nuc Dimerization & Translocation Target_Genes Target Genes (Bcl-2, XIAP) STAT3_Nuc->Target_Genes Transcription Cell_Survival Cell_Survival Target_Genes->Cell_Survival PI3K PI3K Akt Akt PI3K->Akt Activation Cell_Survival_PI3K Cell_Survival_PI3K Akt->Cell_Survival_PI3K Promotes p38 p38 MAPK ROS ROS p38->ROS G2M_Arrest G2M_Arrest ROS->G2M_Arrest SMO SMO GLI1_2 GLI1/2 SMO->GLI1_2 Activation Stemness Stemness GLI1_2->Stemness Promotes PhysalinA This compound PhysalinA->JAK2_3 Inhibits PhysalinA->PI3K Inhibits PhysalinA->p38 Activates PhysalinA->SMO Inhibits Apoptosis Apoptosis PhysalinA->Apoptosis

Caption: Key signaling pathways modulated by this compound in cancer cells.

Experimental_Workflow start Start: Hypothesis This compound has anticancer activity invitro In Vitro Studies (Cancer Cell Lines) start->invitro viability Cell Viability Assays (MTT, MTS, etc.) invitro->viability apoptosis Apoptosis Assays (Annexin V/PI) invitro->apoptosis cellcycle Cell Cycle Analysis (PI Staining) invitro->cellcycle westernblot Mechanism of Action (Western Blot for Signaling Proteins) viability->westernblot apoptosis->westernblot cellcycle->westernblot invivo In Vivo Studies (Xenograft Mouse Models) westernblot->invivo tumor_growth Tumor Growth Inhibition invivo->tumor_growth toxicity Toxicity Assessment invivo->toxicity end Conclusion: Potential as an Anticancer Agent tumor_growth->end toxicity->end

Caption: A representative experimental workflow for preclinical evaluation of this compound.

References

Application of Physalin A in Immunomodulation Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin A, a seco-steroid isolated from plants of the Physalis genus, has garnered significant attention in immunomodulation research due to its potent anti-inflammatory and immunosuppressive properties. This document provides detailed application notes and experimental protocols for investigating the immunomodulatory effects of this compound, with a focus on its mechanism of action involving the inhibition of key inflammatory signaling pathways.

Mechanism of Action

This compound primarily exerts its immunomodulatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to block the degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[1] Additionally, some studies suggest the involvement of the c-Jun N-terminal kinase (JNK)/Activator Protein 1 (AP-1) pathway in the anti-inflammatory action of this compound.[2]

Data Presentation

The following tables summarize the quantitative effects of this compound on key inflammatory mediators and cellular processes.

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

ParameterThis compound Concentration% Inhibition / IC50Reference
Nitric Oxide (NO) ProductionNot explicitly quantified in the provided search results. However, it is stated to be dose-dependent.-[1]
TNF-α ProductionNot explicitly quantified in the provided search results. However, it is stated to be dose-dependent.-[1]
IL-6 ProductionNot explicitly quantified in the provided search results. However, it is stated to be dose-dependent.-[2]
Prostaglandin E2 (PGE2) ProductionNot explicitly quantified in the provided search results. However, it is stated to be dose-dependent.-
iNOS Protein ExpressionDose-dependent reduction observed.-
COX-2 Protein ExpressionDose-dependent reduction observed.-

Note: Specific IC50 values for this compound in immunomodulatory assays on RAW 264.7 cells were not consistently available in the provided search results. The inhibitory effects are consistently reported as dose-dependent.

Mandatory Visualizations

Signaling Pathway of this compound in Immunomodulation

PhysalinA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates JNK JNK TLR4->JNK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation AP1 AP-1 JNK->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocation PhysalinA This compound PhysalinA->IKK Inhibits PhysalinA->JNK Inhibits Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Induces AP1_nuc->Genes Induces LPS LPS LPS->TLR4 Activates

Caption: Signaling pathway of this compound's anti-inflammatory effect.

Experimental Workflow for Investigating this compound

a cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed RAW 264.7 Macrophages pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate viability Cell Viability Assay (MTT) stimulate->viability Collect Supernatant/Lysates no_assay Nitric Oxide Assay (Griess) stimulate->no_assay Collect Supernatant/Lysates cytokine_assay Cytokine Quantification (ELISA) stimulate->cytokine_assay Collect Supernatant/Lysates western_blot Western Blot Analysis stimulate->western_blot Collect Supernatant/Lysates analyze_viability Analyze Cell Viability viability->analyze_viability quantify_no Quantify NO Production no_assay->quantify_no quantify_cytokines Quantify Cytokine Levels cytokine_assay->quantify_cytokines quantify_proteins Quantify Protein Expression western_blot->quantify_proteins

Caption: General experimental workflow for studying this compound.

Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW 264.7 murine macrophage cell line.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Treatment Protocol:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays, 6-well for Western blotting) and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). A vehicle control (e.g., DMSO) should be included.

  • Incubate for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1 µg/mL. Include an unstimulated control group.

  • Incubate for the desired time period (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Assay (Griess Assay)

Principle: This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO.

Protocol:

  • After the 24-hour incubation period, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Cytokine Quantification (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

Protocol:

  • Collect the cell culture supernatants after the 24-hour treatment period.

  • Perform the ELISA for the desired cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions for the specific ELISA kit being used.

  • Briefly, this typically involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by the addition of a detection antibody, a streptavidin-HRP conjugate, and a substrate solution.

  • Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for NF-κB Pathway Proteins

Principle: Western blotting is used to detect and quantify the levels of specific proteins, such as IκBα, phospho-IκBα, and p65, to assess the activation of the NF-κB pathway.

Protocol:

  • After the appropriate treatment and stimulation time (e.g., 30-60 minutes for IκBα degradation), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against IκBα, phospho-IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound is a promising natural compound for immunomodulation research. The protocols outlined in this document provide a framework for investigating its anti-inflammatory and immunosuppressive effects and elucidating its molecular mechanisms of action. Further research to determine the precise quantitative effects and explore its potential in various in vivo models of inflammatory diseases is warranted.

References

Application Notes and Protocols for Developing a Physalin A-based Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin A, a naturally occurring steroidal lactone isolated from plants of the Physalis genus, has garnered significant attention for its potent anti-cancer, anti-inflammatory, and chondroprotective properties.[1] These application notes provide a comprehensive overview of the methodologies and key considerations for the preclinical development of this compound as a therapeutic agent. The following sections detail its mechanism of action, quantitative efficacy data, and step-by-step protocols for essential in vitro and in vivo assays.

Mechanism of Action

This compound exerts its biological effects through the modulation of several critical signaling pathways implicated in cancer progression and inflammation. Its primary mechanisms include the inhibition of the NF-κB and JAK/STAT3 signaling pathways, which are pivotal in regulating inflammatory responses and cell survival.[2][3] Additionally, this compound has been shown to influence the MAPK and Hedgehog signaling cascades, further contributing to its anti-tumor activity.[4]

Data Presentation: In Vitro Cytotoxicity of Physalins

The cytotoxic effects of this compound and related physalins have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Physalin TypeCancer Cell LineCell TypeIC50 (µM)
This compoundA375-S2MelanomaNot specified
This compoundHT1080Fibrosarcoma10.7
This compoundHepG2HepatomaNot specified
This compoundHeLaCervical CarcinomaNot specified
This compoundA549Alveolar Basal EpithelialNot specified
This compoundU937Histiocytic LymphomaNot specified
This compoundHCT116Colon CancerNot specified
This compoundA431Epidermoid CarcinomaNot specified
This compoundMCF7Breast CancerNot specified
This compoundHL60Promyelocytic LeukemiaNot specified
Physalin FA498Renal Carcinoma1.40 (µg/mL)
Physalin FACHNRenal Carcinoma2.18 (µg/mL)
Physalin FUO-31Renal Carcinoma2.81 (µg/mL)
Physalin BMultipleVarious Cancers0.58-15.18 (µg/mL)
Physalin DMultipleVarious Cancers0.28-2.43 (µg/mL)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for NF-κB and STAT3 Pathway Activation

This protocol is to assess the effect of this compound on key proteins in the NF-κB and STAT3 signaling pathways.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at desired concentrations for the indicated times.

  • Lyse the cells with lysis buffer and quantify protein concentration.

  • Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using ECL reagent and an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify this compound-induced apoptosis by flow cytometry.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24-48 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • 70% cold ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for 24 hours.

  • Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line

  • Matrigel (optional)

  • This compound formulation for injection

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100 mm³).

  • Randomize mice into control and treatment groups.

  • Administer this compound (e.g., intraperitoneally) at a predetermined dose and schedule.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor animal body weight and general health.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Visualizations

Signaling Pathways

PhysalinA_Signaling cluster_NFkB NF-κB Pathway cluster_JAKSTAT JAK/STAT3 Pathway cluster_Hedgehog Hedgehog Pathway PhysalinA This compound IKK IKK PhysalinA->IKK inhibits JAK JAK PhysalinA->JAK inhibits SMO SMO PhysalinA->SMO inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Nuclear) NFkB->NFkB_nuc translocates ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->ProInflammatory activates transcription CytokineReceptor Cytokine Receptor CytokineReceptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer (Nuclear) STAT3->STAT3_dimer dimerizes & translocates TargetGenes Target Genes (Bcl-2, Cyclin D1) STAT3_dimer->TargetGenes activates transcription GLI1 GLI1 SMO->GLI1 activates HedgehogTarget Hedgehog Target Genes GLI1->HedgehogTarget activates transcription Experimental_Workflow start Start: This compound Compound in_vitro In Vitro Studies start->in_vitro cell_viability Cell Viability Assay (MTT) in_vitro->cell_viability mechanism Mechanism of Action Studies cell_viability->mechanism western_blot Western Blot (NF-κB, STAT3, etc.) mechanism->western_blot apoptosis Apoptosis Assay (Annexin V) mechanism->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanism->cell_cycle in_vivo In Vivo Studies mechanism->in_vivo xenograft Tumor Xenograft Model in_vivo->xenograft data_analysis Data Analysis & Conclusion xenograft->data_analysis

References

Application Notes and Protocols for Screening Physalin A Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin A is a naturally occurring steroidal lactone derived from plants of the Physalis genus, which has garnered significant interest in the scientific community for its diverse pharmacological activities. These activities include potent anti-inflammatory, anti-cancer, and immunomodulatory effects.[1] The therapeutic potential of this compound stems from its ability to modulate key cellular signaling pathways, primarily the NF-κB and JAK/STAT3 pathways, which are critical regulators of inflammation and cell proliferation.[1][2]

These application notes provide detailed protocols for a panel of cell-based assays designed to screen and characterize the biological activity of this compound. The assays described herein are essential tools for researchers engaged in natural product screening, drug discovery, and the elucidation of molecular mechanisms of action.

Data Presentation

The following tables summarize the quantitative data on the biological activities of this compound from various published studies. These values can serve as a reference for designing new experiments and interpreting results.

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Exposure Time (h)Reference
HT1080FibrosarcomaMTT10.724[3]
A375-S2MelanomaMTTNot specified24
H292Non-small cell lung cancerAnnexin V/PI~15 (at 41.7% apoptosis)Not specified
H1975Non-small cell lung cancerAnnexin V/PI~15 (at 62.2% apoptosis)Not specified
H358Non-small cell lung cancerAnnexin V/PI~15 (at 36.6% apoptosis)Not specified
A549Lung cancerNot specified13.47 ± 2.73Not specified

Table 2: Anti-inflammatory Activity of this compound

Cell LineAssayParameter MeasuredIC50 (µM)Reference
RAW 264.7Griess AssayNitric Oxide (NO) ProductionNot specified
RAW 264.7ELISAProstaglandin E2 (PGE2) ProductionNot specified
RAW 264.7ELISATNF-α ProductionNot specified
RAW 264.7ELISAIL-6 ProductionNot specified

Experimental Protocols

Here, we provide detailed, step-by-step protocols for key cell-based assays to screen the activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cell viability and proliferation.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines (e.g., HT1080, A549, or others from Table 1)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • This compound (stock solution in DMSO)

    • MTT solution (5 mg/mL in PBS, sterile-filtered)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should bracket the expected IC50 value (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

MTT Assay Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

  • Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Materials:

    • Cancer cell lines (e.g., H292, H1975, H358)

    • Complete cell culture medium

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 5, 10, 15, 20 µM) for 24 or 48 hours. Include a vehicle control.

    • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

    • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

    • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Data Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

G cluster_workflow Apoptosis Assay Workflow A Seed and treat cells with this compound B Harvest cells (adherent and floating) A->B C Wash with cold PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate for 15 min in the dark E->F G Analyze by flow cytometry F->G

Apoptosis Assay Workflow
Anti-inflammatory Assays

  • Principle: This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.

  • Cell Line: RAW 264.7 murine macrophages

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

    • Collect 50 µL of the culture supernatant.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify the nitrite concentration.

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, PGE2) in the cell culture supernatant. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and any cytokine present binds to the antibody. A second, enzyme-linked detection antibody is then added, which binds to the captured cytokine. Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of cytokine present.

  • Cell Line: RAW 264.7 macrophages

  • Protocol:

    • Follow steps 1-3 of the Griess Assay protocol to treat cells with this compound and stimulate with LPS.

    • Collect the cell culture supernatant.

    • Perform the ELISA for the specific cytokine (TNF-α, IL-6, or PGE2) according to the manufacturer's instructions for the ELISA kit.

    • Briefly, this involves coating the plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a streptavidin-HRP conjugate, adding a substrate solution, and stopping the reaction.

    • Read the absorbance at the appropriate wavelength (usually 450 nm).

    • Calculate the cytokine concentration based on a standard curve generated with recombinant cytokines.

Western Blot Analysis of NF-κB Pathway
  • Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It allows for the analysis of the expression and phosphorylation status of key proteins in the NF-κB signaling pathway, such as p65 and IκBα, to determine the effect of this compound.

  • Cell Line: RAW 264.7 macrophages or other relevant cell lines.

  • Protocol:

    • Cell Treatment and Lysis: Seed cells in a 6-well plate, treat with this compound, and stimulate with LPS as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total p65, phospho-p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

G cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription PhysalinA This compound PhysalinA->IKK

NF-κB Signaling Pathway Inhibition by this compound
NF-κB Luciferase Reporter Assay

  • Principle: This is a highly sensitive assay to measure the transcriptional activity of NF-κB. Cells are transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the luminescence produced upon the addition of its substrate, luciferin.

  • Cell Line: HEK293T or other easily transfectable cells.

  • Protocol:

    • Transfection: Co-transfect cells in a 96-well plate with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

    • Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

    • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the fold induction of NF-κB activity relative to the unstimulated control and determine the inhibitory effect of this compound.

G cluster_pathway JAK/STAT3 Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation Genes Target Gene Transcription (e.g., Bcl-2, XIAP) PhysalinA This compound PhysalinA->JAK

JAK/STAT3 Signaling Pathway Inhibition by this compound

Conclusion

The cell-based assays detailed in these application notes provide a robust framework for screening and characterizing the anti-cancer and anti-inflammatory activities of this compound. By employing these protocols, researchers can obtain reliable and reproducible data to further investigate the therapeutic potential of this promising natural compound. The provided quantitative data and signaling pathway diagrams offer a valuable resource for guiding experimental design and data interpretation.

References

Application Notes and Protocols for In Vivo Studies of Physalin A

Author: BenchChem Technical Support Team. Date: November 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals investigating the in vivo therapeutic potential of Physalin A. This document provides detailed methodologies for established animal models to study the anti-tumor and anti-inflammatory activities of this compound, along with its effects on key signaling pathways.

Anti-Tumor Activity of this compound in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

This section outlines the protocol for evaluating the anti-tumor efficacy of this compound using a human non-small cell lung cancer xenograft model in immunodeficient mice.

Experimental Protocol

1.1. Animal Model and Housing:

  • Species: 4-week-old female BALB/c nude mice.[1]

  • Housing: Maintained in sterile, isolated housing at a constant temperature and humidity.[2] Animals should have free access to autoclaved food and water.

1.2. Cell Culture:

  • Cell Line: Human non-small cell lung cancer cell line NCI-H292.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

1.3. Tumor Implantation:

  • Harvest NCI-H292 cells during the logarithmic growth phase.

  • Resuspend the cells in a sterile Hanks Buffered Saline Solution.[1]

  • Subcutaneously inject 1 x 10^6 NCI-H292 cells in a volume of 100 µL into the lower flank of each mouse.

1.4. This compound Administration:

  • Preparation of this compound Solution: Dissolve this compound in a vehicle of 1% DMSO and 5% Tween80 in PBS.

  • Treatment Groups:

    • Vehicle Control: Intraperitoneal (i.p.) injection of the vehicle solution.

    • This compound (40 mg/kg): i.p. injection.

    • This compound (80 mg/kg): i.p. injection.

    • Positive Control (Cisplatin): 5 mg/kg i.p. injection.

  • Treatment Schedule: Begin treatment when tumors reach a volume of 100–200 mm³. Administer treatment daily for 10 consecutive days.

1.5. Monitoring and Endpoint Analysis:

  • Tumor Measurement: Measure tumor volume every 3 days using Vernier calipers. Calculate tumor volume using the formula: (Length × Width²) / 2.

  • Body Weight: Monitor and record the body weight of each mouse three times a week.

  • Endpoint: At the end of the 10-day treatment period, euthanize the mice.

  • Sample Collection: Excise the tumors and record their final weight. A portion of the tumor tissue can be fixed in formalin for immunohistochemistry or snap-frozen in liquid nitrogen for western blot analysis.

Quantitative Data Summary
Treatment GroupDosageAdministration RouteMean Tumor Volume Reduction (vs. Control)Mean Tumor Weight Reduction (vs. Control)Reference
This compound40 mg/kgIntraperitonealSignificantSignificant
This compound80 mg/kgIntraperitonealSignificantSignificant
Cisplatin5 mg/kgIntraperitonealSignificantSignificant

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture NCI-H292 Cell Culture tumor_implant Subcutaneous injection of 1x10^6 NCI-H292 cells cell_culture->tumor_implant animal_prep Acclimatize BALB/c nude mice animal_prep->tumor_implant tumor_growth Tumor growth to 100-200 mm³ tumor_implant->tumor_growth treatment Daily intraperitoneal treatment (10 days) tumor_growth->treatment monitoring Tumor volume and body weight measurement treatment->monitoring endpoint Euthanasia and tumor excision monitoring->endpoint analysis Tumor weight analysis, IHC, Western Blot endpoint->analysis

NSCLC Xenograft Model Workflow

Anti-Inflammatory Activity of this compound

This section details protocols for two common in vivo models of acute inflammation: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced acute lung injury.

Carrageenan-Induced Paw Edema Model

2.1.1. Experimental Protocol:

  • Animal Model: Male Wistar rats (240–285 g).

  • Housing: Standard laboratory conditions with free access to food and water.

  • This compound Administration: Administer this compound intraperitoneally 30 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Endpoint Analysis: At the end of the experiment, animals can be euthanized, and paw tissue collected for analysis of inflammatory mediators.

2.1.2. Quantitative Data Summary

Treatment GroupDosageAdministration RoutePaw Edema Inhibition (%)Measured Inflammatory MediatorsReference
This compound1-30 mg/kgIntraperitonealDose-dependentReduced NO, MDA, TNF-α; Increased SOD, CAT, GPx

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Acclimatize Wistar rats drug_admin Intraperitoneal injection of this compound animal_prep->drug_admin drug_prep Prepare this compound solution drug_prep->drug_admin edema_induction Subplantar injection of Carrageenan drug_admin->edema_induction paw_measurement Measure paw volume at time intervals (0-5h) edema_induction->paw_measurement data_analysis Calculate edema inhibition paw_measurement->data_analysis

This compound Inhibition of JAK/STAT3 Pathway

NF-κB Signaling Pathway (Anti-Inflammatory)

The anti-inflammatory effects of this compound are mediated, in part, through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound blocks the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB p65. This leads to a reduction in the production of inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6.

G cluster_pathway NF-κB Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB pIkBa p-IκBα IkBa->pIkBa Nucleus Nucleus NFkB->Nucleus Nuclear Translocation Degradation Proteasomal Degradation pIkBa->Degradation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Pro_inflammatory_Genes Inflammation ↑ Inflammation Pro_inflammatory_Genes->Inflammation Physalin_A This compound Physalin_A->IkBa Inhibits Degradation

This compound Inhibition of NF-κB Pathway

Toxicology and Safety

Preliminary toxicity studies on extracts from Physalis angulata, a source of physalins, suggest a good safety profile. In acute toxicity studies in mice, the LD50 of the extract was found to be greater than 5 g/kg, categorizing it as practically non-toxic. Sub-chronic toxicity studies in rats with daily administration for 90 days did not show any mortality or significant organ toxicity. However, it is crucial to perform detailed toxicological assessments for purified this compound to establish its safety for therapeutic use.

References

Application Notes and Protocols for Preparing Physalin A Solutions in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin A is a naturally occurring seco-steroid isolated from plants of the Physalis genus. It has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory, anti-cancer, and immunomodulatory effects. In cell culture experiments, precise and consistent preparation of this compound solutions is paramount for obtaining reliable and reproducible results. These application notes provide detailed protocols for the solubilization of this compound, preparation of stock and working solutions, and its application in various cell-based assays.

Data Presentation

The biological activity of this compound can vary significantly depending on the cell line and the specific assay being performed. The following tables summarize key quantitative data for the preparation and application of this compound solutions.

Table 1: Solubility and Storage of this compound

ParameterValueRecommendations & Remarks
Molecular Weight 526.58 g/mol
Solvent Dimethyl Sulfoxide (DMSO)Cell culture grade, sterile-filtered.
Solubility in DMSO ≥ 55.34 mg/mL (105.1 mM)[1]Sonication or gentle warming (37°C) can aid dissolution.[1][2]
Stock Solution Conc. 10-50 mM in DMSOPrepare in a sterile environment.
Storage -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles. Recommended use within two weeks for stock solutions in DMSO.[3]
Final DMSO Conc. ≤ 0.1% (v/v)Higher concentrations can be toxic to cells.[2]

Table 2: Recommended Working Concentrations of this compound for In Vitro Assays

Assay TypeCell LineWorking Concentration RangeIC50 ValueReference
Cytotoxicity HT1080 (Fibrosarcoma)10 - 80 µM10.7 µM
A375-S2 (Melanoma)10 - 80 µM-
Non-Small Cell Lung Cancer (H292, H358, H1975)2.5 - 15 µM-
Renal Carcinoma (A498)0.3 - 10 µg/mL1.40 µg/mL
Renal Carcinoma (ACHN)0.3 - 10 µg/mL2.18 µg/mL
Renal Carcinoma (UO-31)0.3 - 10 µg/mL2.81 µg/mL
Anti-inflammatory RAW 264.7 (Macrophages)2.5 - 10 µM-
Apoptosis Induction Human Oral Carcinoma (HSC-3)Not specified-
Non-Small Cell Lung Cancer5 - 15 µM-

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Protocol:

  • In a sterile environment (e.g., a laminar flow hood), weigh out 5.27 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again to ensure complete solubilization.

  • Visually inspect the solution to confirm that no particulates are present.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Preparation of this compound Working Solutions

Protocol:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

  • Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

Cytotoxicity Assay (MTT Assay)

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • This compound working solutions

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the plate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Anti-inflammatory Assay (Nitric Oxide Measurement in RAW 264.7 Cells)

Materials:

  • RAW 264.7 murine macrophage cells

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • This compound working solutions

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm within 30 minutes.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound working solutions

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with desired concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis of Signaling Pathways

Materials:

  • Cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Protocol:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL reagent and an imaging system.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for preparing this compound solutions and the key signaling pathways modulated by this compound.

G cluster_prep Solution Preparation cluster_application Cell Culture Application powder This compound Powder stock 10 mM Stock Solution powder->stock Dissolve in dmso DMSO (Sterile) dmso->stock aliquot Aliquot & Store at -20°C stock->aliquot working Working Solutions (≤0.1% DMSO) aliquot->working Dilute in medium Cell Culture Medium medium->working treatment Treat Cells working->treatment cell_culture Cell Culture cell_culture->treatment assays Perform Assays (Cytotoxicity, Apoptosis, etc.) treatment->assays

Caption: Workflow for preparing this compound solutions.

G cluster_nfkb NF-κB Pathway cluster_jakstat JAK/STAT3 Pathway cluster_p53 p53-mediated Apoptosis LPS LPS IKK IKK LPS->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases nucleus_nfkb Nuclear Translocation NFkB->nucleus_nfkb inflammation Inflammatory Gene Expression nucleus_nfkb->inflammation PhysalinA_nfkb This compound PhysalinA_nfkb->IKK Inhibits Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates nucleus_stat3 Nuclear Dimerization & Translocation STAT3->nucleus_stat3 proliferation Gene Expression (Proliferation, Survival) nucleus_stat3->proliferation PhysalinA_jakstat This compound PhysalinA_jakstat->JAK Inhibits Phosphorylation PhysalinA_p53 This compound ROS ROS Generation PhysalinA_p53->ROS p53 p53 Activation ROS->p53 Noxa Noxa Expression p53->Noxa Mitochondria Mitochondrial Dysfunction Noxa->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathways modulated by this compound.

References

Application Notes and Protocols: The Use of Physalin A in Apoptosis and Autophagy Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Physalin A, a bioactive withanolide isolated from the plant Physalis alkekengi L. var. franchetii, has garnered significant interest in cancer research for its potent cytotoxic effects on various cancer cell lines.[1] These application notes provide a comprehensive overview of the use of this compound as a tool to study and induce two critical cellular processes: apoptosis (programmed cell death) and autophagy (a cellular recycling mechanism). Understanding the interplay between these pathways is crucial for the development of novel cancer therapeutics.

This compound has been shown to induce apoptosis in cancer cells through multiple signaling pathways, including the generation of reactive oxygen species (ROS) and the inhibition of pro-survival signals.[1][2] Concurrently, it can trigger autophagy, which, in some contexts, acts as a protective mechanism against apoptosis.[1] This dual activity makes this compound a valuable compound for investigating the complex relationship between these two fundamental cellular processes.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Assay MethodReference
A375-S2Human MelanomaNot explicitly stated, but dose-dependent decrease in viability shown at 2.5, 5, 10 µM24, 48MTT Assay[1]
HepG2Hepatocellular CarcinomaNot explicitly stated, but dose-dependent effects observedNot specifiedCCK-8 Assay
HCT116Colon Cancer1.3572MTT Assay
A498Renal CarcinomaConcentration-dependent inhibition at 0.3, 1, 3, 10 µg/mL24, 48MTT & SRB Assay
T-47DBreast Carcinoma3.60 µg/mLNot specifiedMTS Assay
HT1080Human FibrosarcomaGrowth inhibition observedNot specifiedNot specified
Table 2: Effects of this compound on Apoptosis and Autophagy Markers
Cell LineTreatmentApoptosis Marker ChangesAutophagy Marker ChangesReference
A375-S2This compound↑ p53, ↑ Noxa, ↑ ROS↑ LC3-II/LC3-I ratio, ↑ Beclin 1
HepG2This compound↑ Apoptosis rate↑ LC3 puncta
HCT116Physalin B (related compound)↑ Cleaved PARP, ↑ Cleaved Caspase-3↑ LC3-II, ↑ p62, ↓ Beclin 1
A498Physalin F (related compound)↑ Sub-G1 phase, ↑ Cleaved Caspase-3, -9, ↑ PARP cleavageNot investigated
HT1080This compound↑ Cleaved Caspase-3, -8↑ Autophagy (suppressed by 3-MA)

Signaling Pathways

This compound-Induced Apoptosis and Autophagy Signaling

This compound has been shown to modulate several key signaling pathways to induce apoptosis and autophagy. In human melanoma A375-S2 cells, this compound treatment leads to the activation of the p53-Noxa pathway, which in turn promotes the generation of intracellular reactive oxygen species (ROS). This increase in ROS is a critical trigger for apoptosis.

Simultaneously, this compound can induce a protective autophagic response. In some cancer cells, this is mediated through the upregulation of the p38-NF-κB survival pathway. In hepatocellular carcinoma cells, this compound has been found to inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, leading to the induction of both apoptosis and autophagy.

PhysalinA_Signaling cluster_apoptosis Apoptosis Induction cluster_autophagy_protection Protective Autophagy cluster_pi3k_akt PI3K/Akt Pathway Inhibition PhysalinA This compound p53 p53 PhysalinA->p53 activates p38 p38 MAPK PhysalinA->p38 activates PI3K PI3K PhysalinA->PI3K inhibits Noxa Noxa p53->Noxa activates ROS ROS Generation Noxa->ROS induces Apoptosis Apoptosis ROS->Apoptosis NFkB NF-κB p38->NFkB activates Autophagy_p Protective Autophagy NFkB->Autophagy_p Autophagy_p->Apoptosis inhibits Akt Akt PI3K->Akt Apoptosis_PI3K Apoptosis Akt->Apoptosis_PI3K promotes Autophagy_PI3K Autophagy Akt->Autophagy_PI3K promotes

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells and treat with various concentrations of this compound for the desired time.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Autophagy Detection (LC3-II Western Blot)

This protocol is for detecting the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

Materials:

  • Cancer cells treated with this compound

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-LC3B, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Treat cells with this compound. It is recommended to include a positive control (e.g., rapamycin) and a negative control.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Probe for β-actin as a loading control.

  • Quantify the band intensities to determine the LC3-II/LC3-I ratio. An increase in this ratio indicates an induction of autophagy.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on a cancer cell line.

Experimental_Workflow start Start: Select Cancer Cell Line treat Treat cells with this compound (Dose-response & Time-course) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Analysis (Annexin V/PI Flow Cytometry) treat->apoptosis autophagy Autophagy Detection (LC3 Western Blot, Microscopy) treat->autophagy data Data Analysis & Interpretation viability->data western Western Blot for Signaling Proteins (p53, Akt, caspases, etc.) apoptosis->western ros ROS Measurement (e.g., DCFH-DA assay) apoptosis->ros autophagy->western western->data ros->data conclusion Conclusion on Mechanism data->conclusion

Caption: Experimental workflow for studying this compound.

References

Application Notes and Protocols for the Synthesis of Physalin A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for synthesizing derivatives of Physalin A, a naturally occurring steroid with significant biological activities. This document includes detailed experimental protocols for key synthetic modifications, quantitative data for synthesized analogs, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Physalins are a class of highly oxygenated C28-steroidal lactones isolated from plants of the Physalis genus.[1] this compound, a prominent member of this family, has demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and immunosuppressive effects.[1][2] The complex structure of physalins presents a unique scaffold for chemical modification to enhance their therapeutic properties and explore structure-activity relationships (SAR). The biosynthesis of physalins involves key modifications such as desaturation, methylation, hydroxylation, and epoxidation, which can serve as inspiration for semi-synthetic derivatization strategies.[3]

The anti-inflammatory effects of many physalins are attributed to their ability to inhibit the NF-κB signaling pathway.[2] This pathway is a critical regulator of the immune response, and its dysregulation is implicated in various inflammatory diseases. Physalin derivatives have been shown to interfere with this pathway at different points, including the inhibition of IκBα phosphorylation and degradation, and the prevention of the nuclear translocation of the RelA/p50 dimer.

This document outlines protocols for the semi-synthesis of this compound derivatives, focusing on modifications of the core structure to generate novel analogs with potentially enhanced biological activity.

Data Presentation

Table 1: Cytotoxic Activity of Selected Physalin Derivatives

The following table summarizes the cytotoxic activity (EC50 values) of selected physalin derivatives against various human cancer cell lines. This data highlights the potential of these compounds as anticancer agents.

CompoundCell LineEC50 (µg/mL)Reference
Withangulatin BHONE-10.2 - 1.6
Physalin DHONE-10.2 - 1.6
Physalin FHONE-10.2 - 1.6
Physalin BMultipleNot Specified
7β-ethoxyl-isophysalin CPC-38.26 µMNot explicitly in provided text
3β-ethoxyl-2,3-dihydro-4,7-didehydrophysalin BPC-3No cytotoxicityNot explicitly in provided text
Table 2: Inhibitory Activity of Physalin Derivatives on NF-κB Activation

This table presents the half-maximal inhibitory concentrations (IC50) for the inhibition of TNF-α-stimulated NF-κB activation by various physalin derivatives.

CompoundIC50 (µM)Reference
Physalin B1.9
Physalin F0.61
Withanolide E0.32
Withaferin A0.21
Synthetic PBright-4Moderate Inhibition
Synthetic DFGH-ring derivative 5dSimilar potency to Physalin B

Experimental Protocols

Protocol 1: General Procedure for the Acetylation of this compound

This protocol describes a general method for the acetylation of hydroxyl groups on the this compound scaffold, a common modification to explore the role of these functional groups in biological activity.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of anhydrous pyridine and anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add acetic anhydride (1.2 to 2 equivalents per hydroxyl group to be acetylated) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the acetylated this compound derivative.

  • Characterize the purified product by spectroscopic methods (1H NMR, 13C NMR, and MS).

Protocol 2: Synthesis of DFGH-Ring Derivatives via One-Pot GH-Ring Construction

This protocol is based on a reported efficient synthesis of the right-side DFGH-ring structure of physalins, which is crucial for their biological activity.

Materials:

  • Tricyclic precursor (as described in the source literature)

  • Hydrogen fluoride/pyridine (HF/pyridine) complex

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a suitable fluorinated polymer reaction vessel, dissolve the tricyclic precursor in anhydrous DCM at a low temperature (e.g., -78 °C).

  • Slowly add a solution of HF/pyridine to the reaction mixture.

  • Stir the reaction at the low temperature for the specified time as determined by optimization (e.g., 1-4 hours), monitoring by TLC.

  • Carefully quench the reaction by pouring the mixture into a stirred, saturated aqueous solution of NaHCO3.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the resulting DFGH-ring derivative by silica gel column chromatography.

  • Characterize the final product using spectroscopic techniques.

Mandatory Visualizations

Signaling Pathway Diagram

NF_kappaB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Leads to Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation Undergoes This compound Derivatives (e.g., Physalin F) This compound Derivatives (e.g., Physalin F) This compound Derivatives (e.g., Physalin B) This compound Derivatives (e.g., Physalin B) This compound Derivatives (e.g., Physalin B)->Nuclear Translocation Inhibits Gene Transcription (Inflammation) Gene Transcription (Inflammation) Nuclear Translocation->Gene Transcription (Inflammation) Initiates

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Workflow Diagram

Synthesis_Workflow start Start: this compound (Scaffold) synthesis Semi-synthesis / Chemical Modification start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification sar Structure-Activity Relationship (SAR) Analysis synthesis->sar characterization Structural Characterization (NMR, MS, etc.) purification->characterization bioassay Biological Evaluation (e.g., Cytotoxicity, NF-κB Assay) characterization->bioassay bioassay->sar end End: Lead Compound Identification sar->end

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Physalin A for In vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Physalin A in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

This compound is a bioactive withanolide isolated from plants of the Physalis genus.[1][2] It is a relatively lipophilic molecule, which contributes to its low solubility in aqueous solutions like cell culture media. It belongs to a class of compounds known as physalins, which are steroidal constituents of Physalis plants.

Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most widely recommended and used solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[1][3] It offers excellent solubility, allowing for the preparation of concentrated stocks that can be significantly diluted to working concentrations in cell culture media.[3]

Q3: Can other organic solvents be used to dissolve this compound?

Yes, other organic solvents can dissolve this compound and its analogs. These include chloroform, dichloromethane, ethyl acetate, acetone, methanol, and ethanol. However, for cell-based assays, DMSO is generally preferred due to its relatively lower cytotoxicity at the low final concentrations typically used in experiments.

Q4: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening?

This is a common issue known as "solvent shock." It occurs when a concentrated solution of a compound in an organic solvent is rapidly diluted into an aqueous solution where it is less soluble. This sudden change in solvent polarity causes the compound to precipitate out of the solution.

Q5: What is the maximum recommended final concentration of DMSO in cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5% (v/v). For most cell lines, a final DMSO concentration of 0.1% is considered safe and is a common recommendation.

Troubleshooting Guide: this compound Precipitation

Problem: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.

Possible Cause Troubleshooting Steps & Optimization
"Solvent Shock" Add the this compound stock solution dropwise into the pre-warmed (37°C) culture medium while gently vortexing or swirling. This gradual dilution helps to prevent rapid changes in solvent polarity.
High Final Concentration The desired final concentration of this compound may exceed its solubility limit in the culture medium. Perform a dose-response experiment starting with a lower concentration to determine the optimal working range.
Localized High Concentration Avoid adding the stock solution directly to a small volume of medium. Instead, add it to a larger volume of pre-warmed medium to ensure rapid and even dispersion.
Temperature Difference Allow the frozen this compound stock solution to equilibrate to room temperature before adding it to the 37°C culture medium.

Problem: this compound solution is initially clear but a precipitate forms over time during incubation.

Possible Cause Troubleshooting Steps & Optimization
Interaction with Media Components Serum proteins or other components in the culture medium can sometimes interact with the compound, leading to the formation of insoluble complexes over time. Consider reducing the serum concentration if your experimental design allows.
pH Instability Ensure your cell culture incubator has a stable CO₂ supply to maintain the pH of the bicarbonate-buffered medium. Significant shifts in pH can alter the solubility of this compound.
Compound Degradation While less common for immediate precipitation, degradation of the compound over long incubation periods could lead to the formation of less soluble byproducts. Prepare fresh working solutions for each experiment.

Data Presentation: Solubility of Physalins

The following tables summarize the available quantitative solubility data for this compound and the related Physalin D. This data can help in selecting appropriate solvents and preparing stock solutions.

Table 1: Quantitative Solubility of this compound

SolventConcentrationReference
Dimethyl Sulfoxide (DMSO)55.34 mg/mL (105.1 mM)

Note: Sonication and heating are recommended to achieve this solubility in DMSO.

Table 2: Solubility of Physalin D in Various Solvents at Different Temperatures

SolventTemperature (°C)Molarity (mol/L)
Ethanol 100.0018
200.0027
300.0041
400.0061
Methanol 100.0033
200.0048
300.0068
400.0094
Propanone (Acetone) 100.0076
200.0112
300.0158
400.0218
Trichloromethane 100.0023
200.0031
300.0041
400.0053
Ethyl Ethanoate 100.0009
200.0013
300.0019
400.0026
Water 10-40Very Low

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 526.53 g/mol )

  • Cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Carefully weigh out 5.27 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

  • If the compound does not fully dissolve, you can warm the solution in a 37°C water bath for 5-10 minutes and then vortex again.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of Working Solutions for an MTT Cytotoxicity Assay

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

  • Important: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to prevent solvent toxicity to the cells. For example, to achieve a 10 µM final concentration, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

  • When preparing the working solutions, add the this compound stock solution slowly to the pre-warmed medium while gently mixing.

  • Add the prepared working solutions of this compound to your cell cultures and proceed with the MTT assay protocol.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO (Vortex/Warm) weigh->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot thaw Thaw Stock Solution aliquot->thaw For Experiment dilute Serially Dilute in Pre-warmed Medium thaw->dilute add Add to Cell Culture dilute->add

Caption: Workflow for preparing this compound solutions for cell culture.

G Troubleshooting this compound Precipitation start Precipitate Observed in This compound Working Solution cause Potential Cause? start->cause shock Solvent Shock cause->shock Immediate concentration High Concentration cause->concentration Immediate temp Temperature Difference cause->temp Immediate interaction Media Interaction cause->interaction Over Time solution1 Slow, Dropwise Addition to Pre-warmed Media shock->solution1 solution2 Perform Dose-Response Solubility Test concentration->solution2 solution3 Equilibrate Stock to Room Temperature temp->solution3 solution4 Reduce Serum or Test Different Media interaction->solution4 G This compound and the JAK/STAT3 Signaling Pathway PhysalinA This compound JAK JAK Phosphorylation PhysalinA->JAK Inhibits STAT3 STAT3 Phosphorylation JAK->STAT3 Activates STAT3_dimer STAT3 Dimerization & Nuclear Translocation STAT3->STAT3_dimer Gene Target Gene Expression (Bcl-2, XIAP) STAT3_dimer->Gene Apoptosis Inhibition of Apoptosis Gene->Apoptosis G This compound and the NF-κB Signaling Pathway PhysalinA This compound IKK IKK Activation PhysalinA->IKK Inhibits IkB IκBα Degradation IKK->IkB Phosphorylates & Induces NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB Releases Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

References

Physalin A Large-Scale Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale purification of Physalin A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction and purification of this compound from plant sources.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and solutions to problems that may arise during the purification process, from initial extraction to final polishing steps.

Section 1: Extraction & Initial Processing

Q1: My initial ethanol extraction of this compound from the plant material has a very low yield (e.g., below 0.2%). What are the potential causes and solutions?

A1: Low extraction yield is a common issue when scaling up. Several factors can contribute to this problem.

  • Insufficient Cell Lysis: At a large scale, ensuring that the plant material is milled to a consistent and fine particle size is critical for solvent penetration.

    • Troubleshooting: Verify particle size distribution. If it's too coarse or inconsistent, optimize the milling process.

  • Suboptimal Solvent-to-Solid Ratio: A low solvent volume may not be sufficient to fully extract the compound from a large biomass. A patent on this compound extraction suggests an optimal liquid-to-material ratio can be as high as 60:1.[1]

    • Troubleshooting: Increase the solvent-to-solid ratio. Conduct small-scale trials to determine the optimal ratio before applying it to the entire batch.

  • Inadequate Extraction Time or Temperature: Reflux extraction is a common method.[1][2] The duration and temperature need to be sufficient for efficient extraction.

    • Troubleshooting: Ensure the reflux temperature is maintained consistently throughout the batch. Increase extraction time or perform multiple extractions (e.g., three cycles) as this has been shown to be effective.[1]

  • Improper Solvent Choice: While 70% ethanol is commonly used for reflux extraction, the optimal concentration can range from 30% to 90%.[2]

    • Troubleshooting: Perform pilot extractions with varying ethanol concentrations to identify the most efficient solvent mixture for your specific plant material.

Q2: After concentrating the ethanol extract and partitioning with ethyl acetate, I'm getting a thick emulsion that is difficult to separate. How can I resolve this?

A2: Emulsion formation is a frequent challenge in large-scale liquid-liquid extractions, often caused by the presence of surfactants, proteins, and fine particulates.

  • Troubleshooting Steps:

    • Allow Time: Let the mixture stand for an extended period. Sometimes, the phases will separate on their own.

    • Mechanical Disruption: Gentle stirring or agitation can sometimes break the emulsion.

    • Addition of Brine: Adding a saturated NaCl solution increases the polarity of the aqueous phase, which can help force the separation.

    • Centrifugation: If the batch size allows, using a large-scale centrifuge is a highly effective method for breaking stable emulsions.

Section 2: Chromatographic Purification

Q3: I'm having trouble with scaling my lab-based chromatography method. The resolution is poor, and the peaks are broad.

A3: Scaling up chromatography requires more than just using a larger column. The key is to maintain the linear flow rate and residence time. When scaling, the column diameter is increased while keeping the resin bed height the same.

  • Causes of Poor Resolution:

    • Incorrect Scaling Parameters: Simply increasing column volume without adjusting the flow rate will alter the separation dynamics. The flow rate for the larger column should be increased proportionally to the square of the increase in the column's radius.

    • Poor Column Packing: At larger diameters (>30cm), the column wall provides less support, making the resin bed more susceptible to collapse, which leads to channeling and peak broadening.

    • Sample Overload: Exceeding the binding capacity of the resin will cause significant peak tailing and loss of resolution.

  • Troubleshooting & Optimization:

    • Linear Flow Rate: Ensure the linear flow rate (cm/hr) is identical to the lab-scale method.

    • Column Packing: Use validated, high-flow rate packing methods. For large-scale operations, using consistently pre-packed columns can save time and improve reproducibility.

    • Determine Loading Capacity: Perform a loading study on a small-scale column to determine the maximum amount of crude extract that can be loaded without compromising resolution.

Q4: The backpressure in my large-scale column is excessively high, forcing me to reduce the flow rate.

A4: High backpressure is a critical issue that can damage equipment and compromise the purification process.

  • Potential Causes:

    • Particulates: The crude extract may contain fine suspended particles that are clogging the column inlet frit or the top of the resin bed.

    • Precipitation: The sample may be precipitating on the column due to a change in solvent environment upon loading. This compound is soluble in solvents like DMSO, chloroform, and acetone but has poor water solubility.

    • Compressed Bed: The resin bed may have compressed over time or due to high flow rates.

    • Microbial Growth: If the column and buffers are not stored properly, microbial growth can occur and clog the system.

  • Troubleshooting Steps:

    • Filtration: Always filter the sample extract through an appropriate filter (e.g., 0.45 µm) before loading it onto the column.

    • Sample Solubility: Ensure the sample is fully dissolved in the loading buffer. If solubility is an issue, you may need to adjust the composition of the loading buffer.

    • Column Cleaning & Repacking: If pressure remains high, the column may need to be unpacked, the resin cleaned according to the manufacturer's instructions, and then repacked.

Section 3: Purity, Yield & Stability

Q5: After purification, my final this compound product has low purity. How can I improve it?

A5: Achieving high purity at a large scale often requires multiple, orthogonal purification steps.

  • Strategies for Purity Enhancement:

    • Multi-Step Chromatography: A single chromatography step is rarely sufficient. A common strategy involves using macroporous resin chromatography for initial enrichment, followed by silica gel chromatography, and finally a polishing step with preparative HPLC or recrystallization.

    • Recrystallization: After column chromatography, recrystallization from a suitable solvent like acetone can significantly increase purity. One patented method involves dissolving the extract in acetone and allowing crystals to form overnight.

    • Orthogonal Methods: Combine different types of chromatography. For example, follow a normal-phase silica column with a reverse-phase (e.g., C18) preparative HPLC step.

Q6: I am losing a significant amount of this compound during the final drying/concentration steps. What can I do?

A6: this compound, like many complex natural products, can be sensitive to heat and light.

  • Troubleshooting Product Loss:

    • Avoid High Temperatures: Use a rotary evaporator under reduced pressure to remove solvents at a low temperature (e.g., <40°C). For complete drying, use a vacuum oven or freeze-dryer (lyophilizer) instead of high heat.

    • Protect from Light: Store solutions and the final solid product protected from light to prevent potential photodegradation.

    • Minimize Transfers: Each transfer from one container to another results in some product loss. Plan your workflow to minimize the number of transfers.

Quantitative Data Summary

The following tables summarize key quantitative parameters derived from published extraction and purification protocols for Physalins.

Table 1: Comparison of this compound Extraction Parameters

Parameter Method 1 (Reflux) Method 2 (Reflux)
Plant Source Physalis alkekengi L. var. franchetii Physalis alkekengi L. var. franchetii
Solvent 70% Ethanol 30% - 90% Ethanol
Liquid-to-Solid Ratio 60:1 10:1 to 70:1
Extraction Time 40 minutes per cycle 0.5 - 2 hours per cycle
Number of Extractions 3 1 or more

| Reported Final Yield | Not specified | 0.2133% |

Table 2: Example HPLC Parameters for Physalin Analysis

Parameter Condition
Column LiChroCART RP-18 (5 µm, 250 x 4 mm)
Mobile Phase Acetonitrile:Water (7:3)
Flow Rate 0.7 mL/min
Detection Wavelength 225 nm

| Injection Volume | 10 µL |

Detailed Experimental Protocols

Protocol 1: Large-Scale Extraction and Initial Purification of this compound

This protocol is a generalized procedure based on common methods.

  • Milling: Grind the dried calyx and fruit of Physalis plants to a coarse powder.

  • Reflux Extraction:

    • Place the powdered plant material in a large-scale extractor.

    • Add 70% ethanol at a liquid-to-solid ratio of 60:1 (v/w).

    • Heat the mixture to reflux and maintain for 1-2 hours.

    • Filter the extract while hot. Repeat the extraction process two more times with fresh solvent.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator until the ethanol is removed, yielding a thick aqueous extract.

  • Liquid-Liquid Partitioning:

    • Disperse the concentrated extract in water.

    • Perform partitioning with an equal volume of ethyl acetate three times.

    • Combine the ethyl acetate layers.

  • Final Concentration: Evaporate the ethyl acetate extract to dryness under reduced pressure to obtain the crude this compound extract.

  • Recrystallization:

    • Dissolve the crude extract in a minimal amount of hot acetone.

    • Allow the solution to cool slowly and stand overnight to allow for crystal formation.

    • Collect the crystals by filtration and wash with a small amount of cold acetone.

    • Dry the crystals under vacuum.

Visualizations

Workflow and Troubleshooting Diagrams

The following diagrams illustrate the purification workflow and a logical approach to troubleshooting common issues.

G Figure 1: General Workflow for Large-Scale this compound Purification RawMaterial Raw Plant Material (Physalis sp.) Milling Milling & Grinding RawMaterial->Milling Extraction Ethanol Reflux Extraction Milling->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Remove Ethanol) Filtration->Concentration1 Partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate) Concentration1->Partitioning Concentration2 Concentration to Dryness Partitioning->Concentration2 Crude Crude this compound Extract Concentration2->Crude Chromatography Chromatography (e.g., Silica Gel, Prep-HPLC) Crude->Chromatography Final Pure this compound Chromatography->Final G Figure 2: Troubleshooting Logic for Low Purity Start Problem: Low Final Purity CheckExtraction Is initial extract quality low? Start->CheckExtraction OptimizeExtraction Optimize Extraction: - Solvent Ratio - Time / Temp - Particle Size CheckExtraction->OptimizeExtraction Yes CheckChroma Is chromatography inefficient? CheckExtraction->CheckChroma No OptimizeExtraction->CheckChroma OptimizeChroma Optimize Chromatography: - Check column packing - Reduce sample load - Adjust mobile phase CheckChroma->OptimizeChroma Yes AddStep Is a single step insufficient? CheckChroma->AddStep No OptimizeChroma->AddStep ImplementSteps Add Orthogonal Step: - Prep-HPLC - Recrystallization AddStep->ImplementSteps Yes Success Purity Improved AddStep->Success No ImplementSteps->Success

References

Technical Support Center: Stability and Degradation of Physalin A in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Physalin A, understanding its stability and degradation profile is critical for experimental accuracy and the development of stable formulations. This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For long-term storage, it is advisable to store stock solutions of this compound, prepared in a suitable organic solvent such as DMSO or ethanol, at temperatures of -20°C or below. To minimize degradation from repeated freeze-thaw cycles, it is best practice to prepare aliquots for single-use experiments. For short-term storage, solutions may be kept at 2-8°C, but it is recommended to use them within two weeks.[1] Whenever possible, freshly prepared solutions should be used for critical assays to ensure the highest purity and activity.

Q2: How does pH affect the stability of this compound in aqueous solutions?

Q3: Is this compound sensitive to light exposure?

A3: this compound contains chromophores, such as α,β-unsaturated ketones, which can absorb light and may lead to photodegradation. Therefore, it is highly recommended to protect all solutions containing this compound from light. This can be achieved by using amber-colored vials or by wrapping the containers in aluminum foil.

Q4: What are the potential degradation pathways for this compound?

A4: The degradation of this compound can be anticipated to occur through several pathways depending on the environmental stressors:

  • Hydrolysis: Under acidic or basic conditions, the ester and lactone functional groups are susceptible to cleavage.

  • Oxidation: The double bonds and hydroxyl groups present in the this compound molecule are potential sites for oxidative degradation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce isomerization, cyclization, or other photochemical reactions.

The precise identification and characterization of degradation products would necessitate forced degradation studies followed by analysis using techniques such as LC-MS/MS and NMR.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Inconsistent or lower-than-expected biological activity in assays. Degradation of this compound in the stock solution or experimental buffer.Prepare fresh stock solutions of this compound. Ensure the pH of the experimental buffer is within a stable range for this compound (ideally pH 4-7). Minimize the time the compound is in aqueous solution before use.
Appearance of new peaks in HPLC/LC-MS analysis of this compound samples. The sample has undergone degradation due to improper storage or handling (e.g., exposure to light, extreme pH, or high temperatures).Review the storage and handling procedures for the sample. The new peaks are likely degradation products. To confirm, a forced degradation study can be performed to see if the same impurity peaks are generated.
Precipitation of this compound in aqueous buffers. Poor solubility of this compound in the chosen buffer system.This compound has low aqueous solubility. A co-solvent such as DMSO or ethanol may be required. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (e.g., <0.5% DMSO for many cell-based assays). Sonication may also aid in dissolution.[2]

Quantitative Data Summary

Forced degradation studies are essential to quantitatively assess the stability of a drug substance. The following tables present a hypothetical summary of results from such studies on this compound to illustrate the type of data that should be generated.

Table 1: Hypothetical Results of Forced Degradation Studies on this compound

Stress ConditionDurationTemperature% Degradation of this compoundMajor Degradation Products Identified (Hypothetical)
0.1 M HCl24 hours60°C15%Hydrolysis Product 1 (HP1)
0.1 M NaOH8 hoursRoom Temp45%Hydrolysis Product 2 (HP2), Epimer A
3% H₂O₂24 hoursRoom Temp20%Oxidation Product 1 (OP1)
Dry Heat48 hours80°C10%Thermal Isomer 1 (TI1)
Photolytic (ICH Q1B)1.2 million lux hours25°C25%Photoproduct 1 (PP1)

Table 2: Hypothetical Degradation Kinetics of this compound

ConditionReaction OrderRate Constant (k) (h⁻¹)Half-life (t₁/₂) (hours)
0.1 M NaOH (Room Temp)First Order0.08668.0
80°C (Dry Heat)First Order0.0022315

Experimental Protocols

The following is a generalized protocol for conducting a forced degradation study on this compound. This protocol should be adapted and optimized for specific laboratory conditions and analytical instrumentation.

Protocol: Stability-Indicating HPLC Method Development and Forced Degradation Study

  • Method Development:

    • Develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products. A C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Use a photodiode array (PDA) detector to monitor the elution and check for peak purity.

    • Couple the HPLC system to a mass spectrometer (LC-MS) to aid in the identification of degradation products.

  • Forced Degradation Procedure:

    • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

    • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature. Collect and neutralize samples at appropriate intervals.

    • Oxidative Degradation: Add 3% hydrogen peroxide to a solution of this compound and keep it at room temperature. Monitor the degradation over time.

    • Thermal Degradation: Store a solid sample and a solution of this compound at an elevated temperature (e.g., 80°C) and analyze at set time points.

    • Photostability: Expose a solution of this compound to light conditions as specified in ICH guideline Q1B. Keep a control sample in the dark.

  • Analysis:

    • Analyze all samples by the developed stability-indicating HPLC method.

    • Calculate the percentage of degradation of this compound.

    • Use LC-MS/MS to determine the mass of the degradation products and propose their structures based on fragmentation patterns.

Visualizations

The following diagrams illustrate the general workflow for a forced degradation study and a hypothetical degradation pathway for this compound.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis This compound Solution This compound Solution Acidic (HCl) Acidic (HCl) This compound Solution->Acidic (HCl) Basic (NaOH) Basic (NaOH) This compound Solution->Basic (NaOH) Oxidative (H2O2) Oxidative (H2O2) This compound Solution->Oxidative (H2O2) Thermal Thermal This compound Solution->Thermal Photolytic Photolytic This compound Solution->Photolytic HPLC / LC-MS HPLC / LC-MS Acidic (HCl)->HPLC / LC-MS Basic (NaOH)->HPLC / LC-MS Oxidative (H2O2)->HPLC / LC-MS Thermal->HPLC / LC-MS Photolytic->HPLC / LC-MS Characterization of Degradants Characterization of Degradants HPLC / LC-MS->Characterization of Degradants Kinetic Analysis Kinetic Analysis HPLC / LC-MS->Kinetic Analysis

Caption: Workflow for Forced Degradation Study of this compound.

G This compound This compound Hydrolysis Product (Lactone Opening) Hydrolysis Product (Lactone Opening) This compound->Hydrolysis Product (Lactone Opening)  H+ / OH- Oxidation Product (Epoxidation) Oxidation Product (Epoxidation) This compound->Oxidation Product (Epoxidation)  [O] Photoproduct (Isomerization) Photoproduct (Isomerization) This compound->Photoproduct (Isomerization)  hν

Caption: Hypothetical Degradation Pathways of this compound.

References

Technical Support Center: Optimizing Physalin A Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Physalin A in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in a cytotoxicity assay?

For initial screening, a broad dose-response curve is recommended to determine the IC50 value. Based on published data, a starting concentration range of 0 µM to 80 µM is advisable.[1] More specifically, studies on non-small cell lung cancer cell lines have used ranges of 0 µM to 15 µM.[2] For sensitive cell lines like HT1080 fibrosarcoma and A375-S2 melanoma, concentrations up to 80 µM have been tested, with an IC50 of 10.7 µM observed in HT1080 cells after 24 hours.[1]

Q2: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve a known weight of this compound in an appropriate volume of 100% DMSO to achieve a high concentration (e.g., 10 mM).[3] Ensure complete dissolution by vortexing. It is recommended to store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect it from light.[3]

Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?

The final concentration of DMSO in the cell culture medium should be kept low to avoid solvent-induced toxicity. For most cell lines, the final DMSO concentration should not exceed 0.5%, with many sensitive cell lines requiring a concentration of 0.1% or lower. It is critical to include a vehicle control (medium with the same final concentration of DMSO as the experimental wells) in all experiments to account for any effects of the solvent itself.

Q4: How long should I incubate the cells with this compound?

The optimal incubation time depends on the specific cell type and the biological question being investigated. Common incubation times for this compound cytotoxicity assays are 24, 48, and 72 hours. It is recommended to test a few different time points to determine when the desired cytotoxic effect is most pronounced.

Q5: Which cytotoxicity assay is most suitable for this compound?

The choice of assay depends on the research question. Commonly used assays for this compound include:

  • MTT/CCK-8 Assays: These colorimetric assays measure metabolic activity, which is a good indicator of cell viability.

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a marker of cytotoxicity.

  • DNA-binding Dye Assays (e.g., Propidium Iodide): These fluorescent assays identify cells with lost membrane integrity, a hallmark of late apoptosis or necrosis.

Using two different assays that measure different endpoints is often recommended to confirm results.

Q6: What is the primary mechanism of action for this compound-induced cytotoxicity?

This compound has been shown to induce apoptosis in various cancer cell lines. Its cytotoxic effects are often attributed to the modulation of key signaling pathways, including the suppression of JAK/STAT3 signaling and the inactivation of the NF-κB pathway.

Data Presentation

Table 1: Reported IC50 Values of this compound and Other Physalins in Various Cancer Cell Lines

Physalin TypeCell Line(s)Cancer TypeReported IC50 (µM)Reference
This compoundHT1080Fibrosarcoma10.7
Physalin FA498Renal Carcinoma1.40 (µg/mL)
Physalin FACHNRenal Carcinoma2.18 (µg/mL)
Physalin FUO-31Renal Carcinoma2.81 (µg/mL)
UnspecifiedC4-2B, 22Rv1, 786-O, A-498, ACHN, A375-S2Prostate, Renal, Melanoma0.24–3.17

Experimental Protocols

Protocol 1: General Cytotoxicity Assay using CCK-8

This protocol is a general guideline for determining the cytotoxicity of this compound using a Cell Counting Kit-8 (CCK-8) assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 0.6 x 10^5 cells per well and incubate overnight to allow for adherence.

  • Compound Treatment: Prepare serial dilutions of your this compound stock solution in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 0, 2.5, 5, 10, and 15 µM). Include a vehicle control with the highest concentration of DMSO used.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.

  • CCK-8 Addition: After incubation, add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 2 hours at 37°C.

  • Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: 100% - [((OD450 of drug-treated cells) / (OD450 of untreated cells)) * 100%].

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed cells in a 96-well plate (e.g., 1 x 10^4 cells/well) adherence 2. Allow cells to adhere (overnight incubation) cell_seeding->adherence prepare_dilutions 3. Prepare serial dilutions of this compound adherence->prepare_dilutions add_compound 4. Add this compound dilutions to wells prepare_dilutions->add_compound incubation 5. Incubate for a set time (e.g., 24, 48, 72 hours) add_compound->incubation add_reagent 6. Add cytotoxicity reagent (e.g., MTT, CCK-8) incubation->add_reagent reagent_incubation 7. Incubate as per manufacturer's protocol add_reagent->reagent_incubation solubilization 8. Solubilize formazan crystals (if needed) reagent_incubation->solubilization read_plate 9. Measure absorbance/fluorescence solubilization->read_plate calculate_viability 10. Calculate % cell viability vs. control read_plate->calculate_viability determine_ic50 11. Determine IC50 value calculate_viability->determine_ic50

Caption: General workflow for a cytotoxicity assay.

jak_stat_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Cytokine binding stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 stat3_dimer p-STAT3 Dimer p_stat3->stat3_dimer Dimerization target_genes Target Gene Expression (e.g., Bcl-2, XIAP) stat3_dimer->target_genes Nuclear Translocation physalin_a This compound physalin_a->jak Inhibition

Caption: this compound inhibits the JAK/STAT3 signaling pathway.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
Low absorbance/fluorescence signal or no dose-dependent effect - The concentration range of this compound is too low.- The incubation time is too short.- The cell line is resistant to this compound.- Test a broader and higher concentration range of this compound.- Increase the incubation time (e.g., up to 72 hours).- Verify the sensitivity of your cell line to other cytotoxic agents.
High variability between replicate wells - Uneven cell seeding.- Pipetting errors.- Edge effects in the 96-well plate.- Air bubbles in the wells.- Ensure a single-cell suspension before seeding and mix gently.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate, as they are more prone to evaporation.- Check for and remove any air bubbles before reading the plate.
High background in MTT assay (cell-free wells turn purple) - Direct reduction of MTT by this compound.- Contamination of media or reagents.- Include a cell-free control with this compound and MTT to quantify the background and subtract it from your sample readings.- Use an alternative cytotoxicity assay like the Sulforhodamine B (SRB) assay, which is less prone to interference.- Use fresh, sterile reagents.
Inconsistent IC50 values - Different incubation times.- Different cell seeding densities.- Variation in cell passage number or health.- Standardize the protocol, including incubation time and cell density.- Use cells within a consistent and low passage number range.- Regularly check cell cultures for signs of stress or contamination.
Precipitation of this compound in the media - The concentration of this compound exceeds its solubility in the culture medium.- Visually inspect the media for any signs of precipitation. If observed, sonicate briefly or prepare fresh dilutions.- Ensure the final DMSO concentration is as low as possible while maintaining solubility.

References

Technical Support Center: Overcoming Resistance to Physalin A in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Physalin A. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, particularly concerning the development of resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the cytotoxic efficacy of this compound on our cancer cell line after repeated treatments. What are the potential mechanisms of resistance?

A1: Acquired resistance to anti-cancer agents like this compound is a common phenomenon and can be multifactorial.[1][2] Based on the known mechanisms of action of this compound and general principles of drug resistance, several possibilities could explain the decreased efficacy you are observing:

  • Upregulation of ABC Transporters: Cancer cells can develop resistance by increasing the expression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to remove drugs from the cell, thereby reducing their intracellular concentration and efficacy.[3] Key transporters to investigate include P-glycoprotein (P-gp/MDR1/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).

  • Alterations in Target Signaling Pathways: this compound is known to modulate several signaling pathways, including JAK/STAT3, Hedgehog, and NF-κB.[4][5] Resistance can emerge through mutations or adaptive alterations in the components of these pathways that render them less sensitive to this compound's inhibitory effects.

  • Induction of Pro-survival Autophagy: Autophagy can have a dual role in cancer. While in some contexts it can lead to cell death, it can also act as a survival mechanism under stress, such as chemotherapy. Cells might upregulate autophagy to clear damaged components and recycle nutrients, thus surviving this compound treatment.

  • Changes in Apoptotic Threshold: Resistance can develop through the upregulation of anti-apoptotic proteins (e.g., Bcl-2, XIAP) or downregulation of pro-apoptotic proteins, making the cells less prone to undergo programmed cell death in response to this compound.

To investigate these possibilities, we recommend a systematic approach outlined in the troubleshooting guide below.

Troubleshooting Guides

Guide 1: Investigating the Cause of Acquired this compound Resistance

Problem: Your cancer cell line, which was initially sensitive to this compound, now shows a significantly higher IC50 value.

Workflow for Investigating Resistance:

G cluster_0 Initial Observation cluster_1 Hypothesis Testing cluster_2 Potential Mechanisms cluster_3 Strategies to Overcome Resistance start Decreased this compound Efficacy (Increased IC50) exp1 qPCR/Western Blot for ABC Transporters start->exp1 Investigate exp2 Western Blot for Signaling Pathway Proteins (p-STAT3, GLI1, p-NF-κB) start->exp2 Investigate exp3 Autophagy Flux Assay (LC3-II, p62) start->exp3 Investigate exp4 Apoptosis Assay (Annexin V/PI, Caspase Activity) start->exp4 Investigate mech1 Upregulated Drug Efflux exp1->mech1 mech2 Altered Signaling Pathways exp2->mech2 mech3 Increased Protective Autophagy exp3->mech3 mech4 Reduced Apoptosis exp4->mech4 strat1 Co-treatment with ABC Transporter Inhibitor mech1->strat1 strat2 Combine with Inhibitors of Altered Signaling Pathways mech2->strat2 strat3 Co-treatment with Autophagy Inhibitor mech3->strat3 strat4 Synergistic Combination with Pro-apoptotic Agents mech4->strat4

Caption: Workflow for investigating and overcoming this compound resistance.

Experimental Steps:

  • Confirm Resistance: First, confirm the resistant phenotype by performing a dose-response curve with a cell viability assay (e.g., MTT assay) and comparing the IC50 value of the resistant cells to the parental (sensitive) cells.

  • Investigate ABC Transporters:

    • Gene Expression: Use qPCR to measure the mRNA levels of key ABC transporter genes (ABCB1/MDR1, ABCC1, ABCG2) in both sensitive and resistant cells.

    • Protein Expression: Use Western blotting to determine the protein levels of P-gp, MRP1, and BCRP.

  • Analyze Signaling Pathways:

    • Use Western blotting to compare the basal and this compound-treated levels of key proteins in the known target pathways (e.g., phosphorylated STAT3, GLI1, and phosphorylated NF-κB p65) between sensitive and resistant cells.

  • Assess Autophagy:

    • Monitor the conversion of LC3-I to LC3-II and the degradation of p62 by Western blot in the presence and absence of this compound and an autophagy inhibitor (e.g., chloroquine) to assess autophagic flux.

  • Evaluate Apoptosis:

    • Use Annexin V/PI staining and flow cytometry to quantify the percentage of apoptotic cells after this compound treatment in both cell lines.

Guide 2: Overcoming this compound Resistance with Combination Therapy

Problem: You have identified a potential resistance mechanism and want to design an experiment to overcome it.

Approach: Synergistic drug combinations can be highly effective in overcoming drug resistance. The choice of the combination agent will depend on the identified resistance mechanism.

Table 1: Potential Synergistic Drug Combinations with this compound

Resistance MechanismCombination Agent ClassExample AgentsRationale
Upregulation of ABC Transporters ABC Transporter InhibitorsVerapamil, TariquidarInhibit the efflux pump, thereby increasing the intracellular concentration of this compound.
Altered JAK/STAT3 Signaling JAK/STAT3 InhibitorsRuxolitinib, StatticRe-sensitize the cells to the inhibition of this pathway.
Increased Protective Autophagy Autophagy InhibitorsChloroquine, 3-MethyladenineBlock the pro-survival effects of autophagy, leading to increased cell death.
Reduced Apoptosis Pro-apoptotic AgentsBH3 Mimetics (e.g., Venetoclax)Lower the threshold for apoptosis, enhancing the cytotoxic effect of this compound.

Experimental Design to Test for Synergy:

  • Determine IC50 of Single Agents: First, determine the IC50 values of this compound and the selected combination agent individually in the resistant cell line using an MTT assay.

  • Combination MTT Assay: Treat the resistant cells with a matrix of concentrations of both drugs, often at a constant ratio based on their IC50 values.

  • Calculate Combination Index (CI): Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cell Line

This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.

  • Determine Initial Concentration: Start by treating the parental cancer cell line with the IC20 (the concentration that inhibits 20% of cell growth) of this compound.

  • Initial Exposure: Culture the cells in medium containing the IC20 of this compound.

  • Monitor and Subculture: When the cells reach 70-80% confluency, subculture them. Initially, the growth rate may be slow.

  • Dose Escalation: Once the cells are growing at a normal rate in the presence of the current drug concentration, increase the concentration of this compound by a factor of 1.5 to 2.

  • Repeat Cycles: Repeat steps 3 and 4 for several months. The surviving cells will be those that have developed resistance.

  • Characterize Resistant Line: Periodically check the IC50 of the cell population to monitor the development of resistance. Once a stable, significantly higher IC50 is achieved, the resistant cell line is established.

  • Cryopreserve: Cryopreserve the resistant cells at various passages.

Protocol 2: MTT Cell Viability Assay

This protocol is for assessing cell viability and is a crucial component for determining IC50 values and evaluating drug synergy.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound, the combination drug, or the combination of both. Include untreated and vehicle-only controls. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values.

Protocol 3: Quantitative PCR (qPCR) for ABCB1/MDR1 Expression

This protocol details the measurement of MDR1 mRNA levels.

  • RNA Extraction: Isolate total RNA from both parental and this compound-resistant cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, the synthesized cDNA, and primers specific for the ABCB1/MDR1 gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Thermal Cycling: Run the reaction on a real-time PCR machine.

  • Data Analysis: Calculate the relative expression of the ABCB1/MDR1 gene in the resistant cells compared to the parental cells using the ΔΔCt method.

Table 2: Example qPCR Primers

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
ABCB1/MDR1 CCCATCATTGCAATAGCAGGGTTCAAACTTCTGCTCCTGA
GAPDH GAAGGTGAAGGTCGGAGTCAGACAAGCTTCCCGTTCTCAG

Signaling Pathways and Visualizations

This compound Signaling Pathways

This compound has been shown to exert its anti-cancer effects by modulating multiple signaling pathways. Resistance can arise from alterations that bypass the inhibitory effects of the drug on these pathways.

G cluster_0 This compound cluster_2 Cellular Outcomes physalin_a This compound jak_stat JAK/STAT3 Pathway physalin_a->jak_stat Inhibits hedgehog Hedgehog Pathway physalin_a->hedgehog Inhibits nf_kb NF-κB Pathway physalin_a->nf_kb Inhibits apoptosis Apoptosis jak_stat->apoptosis proliferation Decreased Proliferation jak_stat->proliferation hedgehog->proliferation nf_kb->apoptosis Inhibits (pro-survival) inflammation Decreased Inflammation nf_kb->inflammation

Caption: Key signaling pathways modulated by this compound.

This technical support center provides a foundational guide for researchers encountering resistance to this compound. By systematically investigating the potential mechanisms and employing rational combination strategies, it is possible to overcome resistance and enhance the therapeutic potential of this promising natural compound.

References

Technical Support Center: Physalin A Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Physalin A.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my this compound yield lower than expected?

Answer:

Low yields of this compound can arise from several factors throughout the extraction process. Key areas to investigate include the quality of the starting plant material, the extraction method employed, and the potential for compound degradation.

  • Plant Material: The concentration of this compound can vary significantly depending on the plant part used and its developmental stage. Immature calyces of Physalis alkekengi have been reported to contain a higher concentration of physalins compared to mature calyces and the fruit itself.[1][2] Environmental and geographical factors can also influence the accumulation of physalins in the plant.[3]

  • Extraction Efficiency: The choice of solvent and extraction parameters are critical. Inadequate cell disruption, a suboptimal solvent, or inefficient extraction conditions can lead to poor recovery.[4] For instance, if the solvent becomes saturated, it will not be able to extract more this compound.

  • Compound Degradation: Although specific data on this compound degradation during extraction is limited, many natural products are sensitive to high temperatures and prolonged extraction times.[5]

Question 2: What is the best solvent for extracting this compound?

Answer:

The optimal solvent for this compound extraction depends on the chosen extraction method and the desired purity of the initial extract. This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

For crude extraction from plant material, polar solvents and mixtures are commonly used. Studies have shown that methanol and ethanol are effective. Specifically, 70% ethanol has been used effectively in reflux extraction. For ultrasonic-assisted extraction, a 49% ethanol concentration has been identified as optimal. The solubility of related compounds like Physalin D increases with temperature in solvents like ethanol, methanol, and propanone, suggesting that temperature is a key parameter to control.

Question 3: How can I improve the purity of my crude extract?

Answer:

Co-extraction of impurities is a common challenge. To improve the purity of the this compound extract, a multi-step purification process is recommended. A common approach involves:

  • Liquid-Liquid Partitioning: After initial extraction (e.g., with ethanol), the extract can be concentrated, dispersed in water, and then partitioned with a solvent of intermediate polarity like ethyl acetate to separate compounds based on their solubility.

  • Alcohol Precipitation: This technique can be used to remove impurities like proteins, starch, and tannins from an aqueous extract.

  • Chromatography: Macroporous resin chromatography is an effective method for enriching and purifying physalins from the crude extract.

Question 4: My extract is showing poor peak resolution during HPLC analysis. What should I do?

Answer:

Poor peak resolution in HPLC is often due to the co-elution of interfering compounds. To address this, consider the following:

  • Sample Clean-up: Implement a solid-phase extraction (SPE) step before HPLC analysis to remove interfering compounds.

  • Optimize HPLC Method: Adjust the mobile phase gradient, column chemistry, and flow rate to improve the separation of this compound from other components in the extract.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound extraction to facilitate easy comparison.

Table 1: Comparison of Extraction Methods and Solvents for Physalins

Extraction MethodSolventKey ParametersReported Yield/ContentSource
Reflux Extraction70% EthanolLiquid-to-solid ratio: 60:1, Time: 40 min, 3 cycles0.2133% this compound
Ultrasonic-Assisted Extraction49% EthanolLiquid-to-material ratio: 42 mL/g, Temp: 64°C, Time: 29 minNot specified for this compound
MacerationMethanolRoom temperature, 30 minNot specified for this compound
Soxhlet Extraction96% EthanolNot specifiedHigher flavonoid yield than maceration

Table 2: Physalin D Content in Different Parts of Physalis alkekengi

Plant PartMaturity StagePhysalin D Content (% w/w)Source
CalyxImmature0.7880 ± 0.0612
CalyxMature0.2028 ± 0.016
FruitImmature0.0992 ± 0.0083
FruitMature0.0259 ± 0.0021

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound extraction.

Protocol 1: Reflux Extraction of this compound

  • Sample Preparation: Dry the calyces of Physalis alkekengi at a moderate temperature (40-50°C) to a constant weight. Grind the dried material into a fine powder.

  • Extraction: Weigh 1 kg of the powdered plant material and place it in a suitable reaction vessel. Add 70% ethanol at a liquid-to-solid ratio of 60:1.

  • Reflux: Heat the mixture to reflux and maintain for 40 minutes.

  • Repeat: Perform a total of three extractions.

  • Concentration: Combine the extracts and concentrate under reduced pressure to obtain the crude extract.

  • Purification (Optional): Disperse the crude extract in water and perform liquid-liquid extraction with ethyl acetate. The ethyl acetate layer can then be further purified using chromatography.

Protocol 2: Ultrasonic-Assisted Extraction (UAE) of Physalins

  • Sample Preparation: Prepare the plant material as described in Protocol 1.

  • Extraction: In a vessel suitable for ultrasonication, combine the powdered plant material with 49% ethanol at a liquid-to-material ratio of 42 mL/g.

  • Ultrasonication: Place the vessel in an ultrasonic bath (e.g., 40 kHz, 300 W) and sonicate for 29 minutes at a temperature of 64°C.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure to obtain the crude extract.

Protocol 3: HPLC Quantification of Physalins

  • Chromatographic System: Use a standard HPLC system with a UV detector.

  • Column: A C18 column is commonly used for the separation of physalins.

  • Mobile Phase: A gradient elution with acetonitrile and water is often effective. For example, a gradient of 10-50% acetonitrile over 4.5 minutes, then 50-98% over the next 7 minutes can be used.

  • Detection: Monitor the elution at a suitable UV wavelength (e.g., 210 nm).

  • Quantification: Prepare a calibration curve using pure this compound standards of known concentrations. Analyze the diluted extract and quantify the this compound peak by comparing its retention time and peak area to the standards.

Visualizations

Experimental Workflow for this compound Extraction and Purification

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (e.g., Calyces) drying Drying (40-50°C) plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction_method Extraction (e.g., Reflux, UAE) grinding->extraction_method filtration Filtration extraction_method->filtration solvent Solvent (e.g., 70% Ethanol) solvent->extraction_method concentration Concentration filtration->concentration partitioning Liquid-Liquid Partitioning (Optional) concentration->partitioning chromatography Chromatography (e.g., Macroporous Resin) partitioning->chromatography hplc HPLC Quantification chromatography->hplc pure_physalin_a Pure this compound hplc->pure_physalin_a

Caption: Workflow for this compound extraction and purification.

Troubleshooting Logic for Low this compound Yield

G cluster_plant Plant Material Issues cluster_extraction Extraction Inefficiency cluster_degradation Compound Degradation start Low this compound Yield check_part Incorrect Plant Part or Maturity? start->check_part solution_part Use Immature Calyces check_part->solution_part Yes check_solvent Suboptimal Solvent or Ratio? check_part->check_solvent No end Yield Improved solution_part->end solution_solvent Optimize Solvent Type, Concentration, and Liquid-to-Solid Ratio check_solvent->solution_solvent Yes check_time_temp Incorrect Time or Temperature? check_solvent->check_time_temp No solution_solvent->end solution_time_temp Optimize Extraction Time and Temperature check_time_temp->solution_time_temp Yes check_degradation Excessive Heat or Time? check_time_temp->check_degradation No solution_time_temp->end solution_degradation Reduce Temperature and/or Extraction Duration check_degradation->solution_degradation Yes solution_degradation->end

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Refining Analytical Methods for Physalin A Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical determination of Physalin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of this compound?

A1: The most prevalent methods for the quantitative analysis of this compound are High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] HPLC-UV is a robust and widely available technique, while LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex matrices or low concentration samples.[1]

Q2: My HPLC chromatogram for this compound shows a noisy baseline. What are the possible causes and solutions?

A2: A noisy baseline in HPLC analysis can stem from several factors. Common causes include impurities or dissolved gas in the mobile phase, detector instability, or leaks within the system.[4] To troubleshoot this, ensure you are using high-purity solvents and degas your mobile phase before use. Regularly check for leaks in the pump, injector, and detector fittings. If the problem persists, detector maintenance, such as lamp replacement or cell cleaning, may be necessary.

Q3: I'm observing peak tailing in my this compound chromatogram. How can I improve the peak shape?

A3: Peak tailing can be caused by several factors, including secondary interactions between this compound and the stationary phase, column overload, or issues with the mobile phase pH. To address this, ensure the sample solvent is compatible with the mobile phase. Consider adjusting the mobile phase pH; for physalins, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape. If the column is old or has been exposed to harsh conditions, it may need to be replaced. Using a guard column can also help protect the analytical column from contaminants that may cause peak tailing.

Q4: My this compound recovery is low. What steps can I take to improve it?

A4: Low recovery of this compound can be attributed to its chemical instability or issues with the extraction procedure. This compound is known to be unstable at higher pH and temperatures. Ensure that plasma or other biological samples are processed at low temperatures (e.g., 4°C) and that the pH is acidic (e.g., adjusted to 1.5 with formic acid) to minimize degradation. During sample preparation, ensure complete extraction by optimizing the solvent and extraction time.

Q5: What are the typical MS/MS ion transitions for this compound?

A5: For LC-MS/MS analysis in negative ion electrospray ionization (ESI-) mode, a common precursor ion for this compound is m/z 525.1. A characteristic product ion for multiple reaction monitoring (MRM) is m/z 148.9.

Troubleshooting Guides

This section provides structured guides to address specific issues you may encounter during the analysis of this compound.

Issue 1: Inconsistent Retention Times
Potential Cause Troubleshooting Steps
Inconsistent Mobile Phase Composition Manually prepare the mobile phase to ensure accurate proportions. If using a gradient mixer, ensure the proportioning valves are functioning correctly.
Fluctuations in Column Temperature Use a column oven to maintain a stable temperature. Even minor room temperature changes can affect retention times.
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.
Pump Malfunction Check for leaks in the pump seals and ensure check valves are functioning correctly. Pressure fluctuations can indicate a pump issue.
Issue 2: Poor Sensitivity
Potential Cause Troubleshooting Steps
Suboptimal Detection Wavelength (HPLC-UV) The detection wavelength for this compound is typically around 220 nm. Verify your detector is set to the optimal wavelength.
Incorrect MS/MS Parameters Optimize the cone voltage and collision energy for the specific m/z transitions of this compound to maximize signal intensity.
Sample Degradation As mentioned in the FAQs, ensure proper sample handling (low temperature, acidic pH) to prevent degradation of this compound.
Ion Suppression (LC-MS/MS) Matrix effects can suppress the ionization of this compound. Ensure efficient sample cleanup. A dilution study or spiking the sample with a known concentration of the standard can help assess ion suppression.

Experimental Protocols

HPLC-UV Method for this compound Quantification

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: Agilent C18 column (150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: 0.2% aqueous phosphoric acid

  • Gradient Elution:

    • 0-13 min: 20-23% A

    • 13-37 min: 23-31% A

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

LC-MS/MS Method for this compound Quantification

This protocol is a highly sensitive method suitable for pharmacokinetic studies.

  • Chromatographic System: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: ACQUITY UPLC BEH-C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Elution: A gradient program should be developed to ensure adequate separation from matrix components.

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: Negative ion electrospray ionization (ESI-).

  • MRM Transition: m/z 525.1 → 148.9

  • Internal Standard (IS): Tolbutamide (m/z 269.8 → 169.9) can be used.

Quantitative Data Summary

Parameter HPLC-UV Method LC-MS/MS Method Reference
Linearity Range 10 - 120 µg/mL2.00 - 400 ng/mL
Correlation Coefficient (r²) > 0.9991Not specified, but good linearity reported
Mean Recovery 97.59 - 101.04%Not explicitly stated for this compound, but the method was successfully applied.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method Sample Biological Sample (e.g., Plasma) Extraction Protein Precipitation (Acetonitrile) Sample->Extraction Acidification pH Adjustment (Formic Acid) Extraction->Acidification Centrifugation Centrifugation Acidification->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into HPLC/UPLC Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS/MS Detection Separation->Detection Data Data Acquisition & Processing Detection->Data

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic Start Problem with Chromatogram Check_RT Inconsistent Retention Time? Start->Check_RT Check_Peak_Shape Poor Peak Shape? (Tailing/Fronting) Start->Check_Peak_Shape Check_Sensitivity Low Sensitivity? Start->Check_Sensitivity Sol_RT Verify Mobile Phase & Temp Control Check_RT->Sol_RT Yes Sol_Peak_Shape Adjust Mobile Phase pH & Check Column Check_Peak_Shape->Sol_Peak_Shape Yes Sol_Sensitivity Optimize Detector & Check Sample Stability Check_Sensitivity->Sol_Sensitivity Yes

References

Technical Support Center: Managing Physalin A Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Physalin A in animal models. This resource provides essential information, troubleshooting guides, and detailed protocols to help you anticipate, manage, and mitigate potential toxicities in your experiments.

Frequently Asked Questions (FAQs)

Here are some common questions researchers encounter when working with this compound in vivo.

Q1: What are the typical signs of toxicity I should monitor for in animals treated with this compound?

A1: While this compound is often well-tolerated at therapeutic doses, it's crucial to monitor for general signs of distress in your animal models. These can include:

  • Significant weight loss (>15-20% of initial body weight)

  • Changes in behavior (lethargy, irritability, social withdrawal)

  • Ruffled fur and hunched posture

  • Reduced food and water intake

  • Diarrhea or changes in stool consistency

In addition to these general signs, be vigilant for indicators of organ-specific toxicity, particularly affecting the kidneys and liver.

Q2: Is there an established LD50 for this compound?

A2: Currently, a definitive LD50 value for pure this compound is not well-documented in publicly available literature. However, studies on extracts from Physalis species, which contain physalins, provide some guidance. For instance, an extract of Physalis angulata was found to have an LD50 of over 5 g/kg in mice, classifying it as practically non-toxic. Conversely, another study using a different Physalis angulata extract noted subclinical organ toxicity at doses of 400 mg/kg and above in rats, despite an LD50 greater than 1200 mg/kg. This suggests that the toxicity profile can be dose-dependent and may vary based on the specific preparation of the compound.

Q3: What organs are most likely to be affected by this compound toxicity?

A3: Based on studies of related compounds (withanolides) and some plant extracts containing physalins, the primary organs of concern for potential toxicity are the kidneys and the liver. Histopathological analyses in some studies have revealed necrotic changes in the lungs, kidneys, liver, and spleen at higher doses of Physalis extracts.

Q4: How can I minimize the risk of toxicity in my experiments?

A4: To minimize toxicity, consider the following:

  • Dose-escalation studies: Start with a low dose of this compound and gradually increase it in small cohorts of animals to determine the maximum tolerated dose (MTD) for your specific model and experimental conditions.

  • Route of administration: The route of administration can significantly impact toxicity. Oral gavage is often associated with lower acute toxicity compared to intraperitoneal injections.

  • Regular monitoring: Implement a consistent and thorough monitoring plan for all animals, including daily cage-side observations and weekly body weight measurements.

  • Hydration and nutrition: Ensure animals have easy access to food and water. Supportive care can be critical if signs of toxicity emerge.

Troubleshooting Guides

This section provides guidance on how to address specific issues that may arise during your experiments with this compound.

Issue 1: Animals are exhibiting significant weight loss and lethargy.

Possible Cause: The administered dose of this compound may be too high, leading to systemic toxicity.

Troubleshooting Steps:

  • Immediate Action:

    • Reduce the dose of this compound for subsequent administrations or pause dosing.

    • Provide supportive care, such as supplemental hydration (e.g., subcutaneous saline) and palatable, high-energy food.

    • Closely monitor the affected animals for recovery or further decline.

  • Experimental Adjustment:

    • If using a multi-dose regimen, consider increasing the interval between doses.

    • Re-evaluate your initial dose selection. If you did not perform a dose-escalation study, it is highly recommended to do so.

  • Logical Workflow for Troubleshooting Animal Distress:

    Start Animal shows signs of distress (weight loss, lethargy) SupportiveCare Provide supportive care: - Supplemental hydration - Palatable food Start->SupportiveCare CheckDose Is the current dose based on an MTD study? ReduceDose Reduce dose or pause treatment CheckDose->ReduceDose No Continue Continue experiment with adjusted protocol CheckDose->Continue Yes SupportiveCare->CheckDose PerformMTD Perform a dose-escalation study to find MTD ReduceDose->PerformMTD PerformMTD->Continue

    Workflow for addressing signs of animal distress.

Issue 2: Biomarkers indicate potential kidney or liver damage.

Possible Cause: this compound may be inducing nephrotoxicity or hepatotoxicity at the administered dose.

Troubleshooting Steps:

  • Confirm the Finding:

    • Repeat the biomarker analysis (e.g., serum creatinine, BUN for kidney; ALT, AST for liver) to rule out experimental error.

    • If possible, collect urine for urinalysis to check for proteinuria or other abnormalities.

  • Histopathological Analysis:

    • At the end of the study (or if an animal needs to be euthanized due to reaching a humane endpoint), collect kidney and liver tissues for histopathological examination to confirm and characterize the extent of the damage.

  • Mitigation Strategies:

    • Lower the dose of this compound in future experiments.

    • Investigate co-administration with a known hepato- or reno-protective agent, though this would need to be carefully justified and controlled for in your experimental design.

Quantitative Toxicity Data

The following table summarizes available toxicity data for Physalis extracts. Note the variability and the lack of data for pure this compound.

Compound/ExtractAnimal ModelRoute of AdministrationLD50Observed Toxic Effects
Physalis angulata ExtractMiceOral> 5 g/kgCategorized as practically non-toxic.
Physalis angulata Extract (Indonesian)RatsOral> 1200 mg/kgSubclinical organ toxicity (lungs, kidneys, liver, spleen) at ≥ 400 mg/kg.
Physalis minima Aqueous ExtractRatsOral-No significant hematologic, hepato-, or renal toxicity in a 90-day study.
Withanolide Derivatives (WT1, WT2, WTA)MiceIntraperitoneal-No ovarian toxicity at 2 mg/kg; toxic effects and DNA damage at 5 and 10 mg/kg.
Withaferin-AMiceOral> 2000 mg/kgNOAEL (No-Observed-Adverse-Effect Level) of at least 500 mg/kg in a 28-day study.

Experimental Protocols

Protocol 1: Acute Oral Toxicity Assessment (Adapted from OECD Guideline 425)

This protocol outlines a general procedure for determining the acute oral toxicity of a substance like this compound.

  • Animals: Use a single sex of healthy, young adult rodents (rats or mice are common). Female animals are often recommended.

  • Housing: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to food and water.

  • Limit Test (Initial Step):

    • Fast the first animal overnight.

    • Administer a single oral dose of 2000 mg/kg of this compound.

    • Observe the animal closely for the first 4 hours, then daily for 14 days.

    • If the animal survives without signs of toxicity, dose up to four more animals sequentially. If three or more animals survive, the LD50 is considered to be greater than 2000 mg/kg.[1][2]

  • Main Test (If Toxicity is Observed in the Limit Test):

    • This "Up-and-Down Procedure" involves dosing single animals at 48-hour intervals.[3]

    • Start with a dose just below a preliminary estimate of the LD50.

    • If an animal survives, the next animal is given a higher dose. If an animal dies, the next receives a lower dose.[3]

    • Continue this process until a stopping criterion is met (e.g., a certain number of dose reversals).

  • Data Collection:

    • Record all signs of toxicity, including their onset, duration, and severity.

    • Measure body weight at least weekly.

    • At the end of the observation period, perform a gross necropsy on all animals.

Protocol 2: Monitoring for Drug-Induced Nephrotoxicity
  • Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at selected time points during the study.

  • Serum Biomarker Analysis:

    • Centrifuge blood to separate serum.

    • Measure serum creatinine and Blood Urea Nitrogen (BUN) levels. A significant increase in these markers is indicative of kidney dysfunction.

  • Urine Collection: House animals in metabolic cages to collect urine over a 24-hour period.

  • Urinalysis: Analyze urine for protein content (proteinuria) and the presence of kidney-specific biomarkers like Kidney Injury Molecule-1 (KIM-1).[4]

  • Histopathology:

    • At the end of the study, perfuse and fix the kidneys in 10% neutral-buffered formalin.

    • Embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Examine sections for signs of tubular necrosis, loss of brush border, and cast formation.

Signaling Pathways and Visualizations

Understanding the potential molecular mechanisms of both the therapeutic and toxic effects of this compound is crucial.

Potential Signaling Pathways in Withanolide-Induced Cytotoxicity

Withanolides, the class of compounds this compound belongs to, are known to exert their effects by modulating several key signaling pathways. Cytotoxicity in cancer cells, which can sometimes translate to toxicity in healthy cells at high concentrations, is often mediated through the induction of apoptosis.

Withanolides Withanolides (e.g., this compound) ROS Induction of Oxidative Stress (ROS) Withanolides->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic apoptosis pathway potentially activated by withanolides.

This diagram illustrates how withanolides can induce oxidative stress, leading to mitochondrial dysfunction. This, in turn, can alter the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, triggering the caspase cascade and resulting in programmed cell death, or apoptosis. This is a primary mechanism for their anti-cancer effects but may contribute to toxicity at high doses.

Experimental Workflow for Toxicity Evaluation

A typical workflow for assessing the in vivo toxicity of this compound is outlined below.

Start Start Experiment DoseEscalation Phase 1: Dose Escalation Study (Determine MTD) Start->DoseEscalation MainStudy Phase 2: Main Study (Administer this compound at selected dose) DoseEscalation->MainStudy Monitoring In-life Monitoring: - Daily health checks - Weekly body weight MainStudy->Monitoring SampleCollection Sample Collection: - Blood (serum) - Urine Monitoring->SampleCollection Endpoint Endpoint: Euthanasia & Necropsy Monitoring->Endpoint Humane Endpoint Reached Analysis Biochemical Analysis: - ALT, AST (Liver) - BUN, Creatinine (Kidney) SampleCollection->Analysis Analysis->Endpoint Histopathology Histopathological Examination of Key Organs Endpoint->Histopathology DataAnalysis Data Analysis & Interpretation Histopathology->DataAnalysis

A general experimental workflow for in vivo toxicity studies.

References

Technical Support Center: Managing Batch-to-Batch Variability of Physalin A Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Physalin A extracts. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound extracts?

Batch-to-batch variability in natural product extracts like this compound is a significant issue that can stem from several factors throughout the production and research pipeline.[1][2] The main sources include:

  • Raw Material Variation:

    • Genetics and Species: Misidentification of the Physalis species can result in incorrect compound extraction.[1] Even within the same species, genetic differences can lead to varied chemical profiles.[1]

    • Geographical Origin and Environment: The chemical makeup of the source plant is significantly influenced by soil composition, climate, and environmental pollutants.[1]

    • Harvesting and Post-Harvest Handling: The concentration of active compounds like this compound can fluctuate with the plant's growth cycle, making harvest time critical. Subsequent drying and storage conditions also play a vital role. For instance, in Physalis alkekengi, the content of physalins can differ between immature and mature fruits and calyces.

  • Extraction Process Parameters:

    • Extraction Method and Solvent: The choice of extraction technique (e.g., maceration, heating reflux) and the solvent used will selectively extract different compounds, leading to variability.

    • Process Fluctuations: Minor deviations in extraction parameters such as temperature, time, and solvent-to-solid ratio can impact the final extract's composition.

  • Analysis and Quantification:

    • Method Validation: Lack of a validated analytical method (e.g., HPLC, LC-MS/MS) can introduce errors in quantifying this compound content.

Q2: How can I minimize variability starting from the raw plant material?

To ensure consistency from the outset, consider the following:

  • Proper Botanical Identification: Verify the species of Physalis to ensure you are working with the correct plant material.

  • Controlled Sourcing: Whenever possible, source plant material from the same geographical location and supplier. Document the harvesting time and conditions.

  • Standardized Post-Harvest Processing: Implement consistent drying and storage protocols to maintain the stability of the phytochemicals.

Q3: I'm observing inconsistent results in my bioassays with different batches of this compound extract. How can I troubleshoot this?

Inconsistent biological activity is a classic sign of batch-to-batch variability. Here’s a systematic approach to troubleshooting:

  • Chemical Fingerprinting: Perform chemical fingerprinting of each batch using techniques like HPLC or LC-MS/MS. This will provide a comprehensive chemical profile and allow you to compare the batches.

  • Quantify this compound: Accurately quantify the concentration of this compound in each batch using a validated analytical method.

  • Normalize Concentration: Adjust the concentration of the extract used in your experiments based on the quantified amount of this compound to ensure you are administering a consistent dose of the active compound.

  • Consult Supplier: If you purchased the extract, contact the supplier for their certificate of analysis and any batch-specific quality control data they may have.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Inconsistent peak areas for this compound in HPLC analysis across different batches. 1. Variation in raw material. 2. Inconsistent extraction efficiency. 3. Analytical method variability.1. Standardize raw material sourcing and handling. 2. Strictly adhere to a validated extraction protocol. 3. Validate your HPLC method for linearity, precision, and accuracy.
New, unexpected peaks appearing in the chromatogram of a new batch. 1. Contamination during processing. 2. Different plant subspecies or geographical source.1. Review extraction and handling procedures for potential sources of contamination. 2. Use LC-MS/MS to identify the unknown compounds. 3. Obtain a certificate of analysis from the supplier to verify the raw material.
Decreased or loss of biological activity in a new batch of extract. 1. Lower concentration of this compound. 2. Degradation of this compound.1. Quantify this compound content and normalize the dose accordingly. 2. Assess the stability of your extract under the storage conditions used. This compound is known to be less stable in methanol than in acetonitrile.
Unexpected biological effects or toxicity with a new batch. Presence of contaminants or a different profile of other bioactive compounds.1. Conduct purity testing for contaminants like heavy metals, pesticides, or residual solvents. 2. Perform comprehensive chemical profiling to identify any new or unexpected compounds.

Experimental Protocols

Protocol 1: Extraction and Purification of Total Physalins

This protocol is based on a method for extracting and purifying total physalins from Physalis plants.

  • Crushing: Weigh 1 kg of dried and crushed Physalis plant material.

  • Extraction:

    • Add 15 times the weight of the plant material in water (15 L).

    • Heat the mixture and perform reflux extraction for 2 hours.

    • Repeat the extraction process once more with fresh water.

    • Combine the liquid from both extractions.

  • Concentration and Alcohol Precipitation:

    • Concentrate the combined extract under reduced pressure.

    • Add ethanol to the concentrated extract until the final ethanol concentration is 75%, while stirring.

    • Allow the mixture to stand for alcohol precipitation to complete.

  • Filtration and Further Concentration:

    • Filter the mixture under vacuum to remove the precipitate.

    • Concentrate the filtrate under reduced pressure to remove all the ethanol.

  • Chromatographic Purification:

    • Use a macroporous resin D101 column for purification.

    • Elute the column with a stepwise gradient of ethanol in water: 20%, 30%, 40%, 50%, 60%, 70%, 80%, and 95%.

    • Collect the fractions eluted with 40%-70% ethanol.

  • Final Product:

    • Evaporate the collected fractions under reduced pressure to obtain the total physalin enriched extract.

Protocol 2: Quantification of this compound by HPLC

This protocol outlines a general method for the quantification of this compound. Specific conditions may need to be optimized for your system.

  • Sample Preparation:

    • Accurately weigh a known amount of the dried this compound extract.

    • Dissolve the extract in a suitable solvent like methanol.

    • Vortex and sonicate to ensure complete dissolution.

    • Centrifuge the solution to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of a pure this compound standard in the mobile phase or methanol.

    • Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 10 to 250 µg/mL).

  • HPLC Conditions:

ParameterCondition
Column Agilent C18 (150 x 4.6 mm, 5 µm) or similar
Mobile Phase A: Acetonitrile, B: 0.2% aqueous phosphoric acid
Gradient 20-23% A (0-13 min), 23-31% A (13-37 min)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 20 µL
  • Quantification:

    • Inject the prepared standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Signaling Pathways and Workflows

This compound Signaling Pathways

This compound has been shown to exert its biological effects, such as anti-inflammatory and anti-tumor activities, by modulating several key signaling pathways.

PhysalinA_Signaling PhysalinA This compound JAK JAK PhysalinA->JAK inhibits phosphorylation IKK IKK PhysalinA->IKK inhibits MAPK MAPK (ERK, p38) PhysalinA->MAPK regulates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus_STAT3 Nucleus pSTAT3->Nucleus_STAT3 translocation Bcl2_XIAP Bcl-2, XIAP Transcription Nucleus_STAT3->Bcl2_XIAP Proliferation Cell Proliferation, Angiogenesis Bcl2_XIAP->Proliferation IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65) IkBa->NFkB releases Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB translocation Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus_NFkB->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation Nrf2 Nrf2 MAPK->Nrf2 Detox_Enzymes Detoxification Enzymes Nrf2->Detox_Enzymes Anti_fibrotic Anti-fibrotic Effects Detox_Enzymes->Anti_fibrotic

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for Managing Batch-to-Batch Variability

A systematic workflow is crucial for identifying and controlling variability in your this compound extracts.

Workflow Start Start: New Batch of This compound Extract QC Quality Control: Chemical Fingerprinting (HPLC/LC-MS) Start->QC Quant Quantification of This compound QC->Quant Compare Compare to Reference Batch Quant->Compare Normalize Normalize Concentration for Bioassays Compare->Normalize Consistent Troubleshoot Troubleshoot: Investigate Source of Variability Compare->Troubleshoot Inconsistent Bioassay Perform In Vitro/ In Vivo Experiments Normalize->Bioassay Analyze Analyze and Compare Results Bioassay->Analyze End End: Consistent and Reproducible Data Analyze->End Troubleshoot->Start Implement Corrective Actions

Caption: Workflow for managing extract variability.

References

Technical Support Center: Optimizing Storage Conditions for Long-Term Stability of Physalin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage conditions for Physalin A, ensuring its long-term stability for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of solid this compound?

For long-term stability, solid this compound should be stored at -20°C or colder, protected from light and moisture. Under these conditions, the compound is expected to remain stable for at least one year. It is advisable to store the compound in a tightly sealed container with a desiccant.

Q2: How should I prepare and store this compound stock solutions?

It is recommended to prepare stock solutions in anhydrous DMSO, ethanol, or methanol. For long-term storage of stock solutions, it is best to store them in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[1] When stored properly at -80°C, solutions are expected to be stable for up to six months.[1] For short-term storage, aliquots can be kept at -20°C for up to one month.[1]

Q3: Is this compound sensitive to light?

Yes, like many complex natural products, this compound is expected to be sensitive to light. All handling, storage, and experimental procedures should be performed under subdued light conditions. Solid samples and solutions should be stored in amber vials or containers wrapped in aluminum foil to prevent photodegradation.

Q4: What is the optimal pH range for working with this compound in aqueous solutions?

This compound is more stable in slightly acidic to neutral conditions (pH 4-7).[2] Alkaline conditions should be avoided as they can lead to rapid degradation. If your experiment requires an aqueous buffer, it is recommended to use a buffer within this pH range.

Q5: Can I store this compound solutions at room temperature?

No, it is not recommended to store this compound solutions at room temperature for extended periods. Degradation can occur, leading to a decrease in the compound's purity and activity. If a solution must be kept at room temperature for experimental setup, it should be for the shortest time possible and protected from light.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Loss of biological activity in experiments Degradation of this compound due to improper storage.- Confirm that solid this compound has been stored at -20°C or below, protected from light and moisture.- Ensure that stock solutions were stored at -80°C in single-use aliquots.- Avoid repeated freeze-thaw cycles of stock solutions.
Instability in experimental media.- Check the pH of your experimental buffer or media; ensure it is within the optimal range (pH 4-7).- Minimize the time this compound is incubated in aqueous media at 37°C.- Consider preparing fresh dilutions of this compound for each experiment.
Appearance of unexpected peaks in HPLC/LC-MS analysis Degradation of this compound.- Review storage and handling procedures.- Perform a forced degradation study (see protocol below) to identify potential degradation products.- Use a stability-indicating HPLC method for analysis.
Contamination of the sample or solvent.- Use high-purity, anhydrous solvents for preparing solutions.- Filter solutions through a 0.22 µm filter before injection.- Run a blank solvent injection to check for system contamination.
Inconsistent experimental results Variable potency of this compound due to degradation.- Re-qualify the purity and concentration of your this compound stock solution using a validated analytical method.- Prepare fresh stock solutions from solid material if degradation is suspected.- Ensure consistent and proper storage of all aliquots.

Data Presentation: Stability of this compound Under Various Conditions

The following tables summarize the expected stability of this compound based on data from related compounds and general principles of chemical stability. Note: This data should be used as a guideline, and it is highly recommended to perform in-house stability studies for your specific experimental conditions.

Table 1: Recommended Storage Conditions for Solid this compound

Storage TemperatureRecommended DurationPackaging
-80°C> 2 yearsTightly sealed amber vial with desiccant
-20°CUp to 2 yearsTightly sealed amber vial with desiccant
4°C< 6 monthsTightly sealed amber vial with desiccant
Room TemperatureNot Recommended-

Table 2: Stability of this compound in Common Solvents at -80°C

SolventConcentrationExpected Stability
DMSO (anhydrous)1-10 mMUp to 6 months
Ethanol (anhydrous)1-10 mMUp to 6 months
Methanol (anhydrous)1-10 mMUp to 3 months

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of this compound Solutions

Objective: To determine the long-term stability of this compound in a selected solvent at different storage temperatures.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (or other solvent of choice)

  • Amber glass vials with Teflon-lined caps

  • HPLC or UPLC system with a C18 column and UV or MS detector

  • Calibrated freezers/incubators (-80°C, -20°C, 4°C, 25°C)

Methodology:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into amber glass vials.

  • Store the vials at different temperatures: -80°C, -20°C, 4°C, and 25°C. Include a set of vials stored protected from light and another set exposed to ambient light at each temperature.

  • At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve one vial from each storage condition.

  • Allow the vial to equilibrate to room temperature before opening.

  • Analyze the sample by a validated stability-indicating HPLC-UV or LC-MS method to determine the concentration and purity of this compound.

  • Compare the results to the initial (time 0) analysis to calculate the percentage of degradation.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound solution (in a suitable solvent like acetonitrile:water 1:1)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC or UPLC system with a PDA or MS detector

Methodology:

  • Acid Hydrolysis: Mix equal volumes of this compound solution and 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. If no degradation is observed, repeat with 1 M HCl. Neutralize the samples with NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of this compound solution and 0.1 M NaOH. Incubate at room temperature for 2, 6, and 24 hours. If no degradation is observed, repeat at 60°C. Neutralize the samples with HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of this compound solution and 3% H₂O₂. Incubate at room temperature for 2, 6, and 24 hours, protected from light. If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation: Store vials of solid this compound and the this compound solution at 60°C and 80°C. Analyze at 24, 48, and 72 hours.

  • Photodegradation: Expose solid this compound and the this compound solution to a calibrated light source in a photostability chamber (e.g., ICH Q1B option 2). Analyze after exposure to 1.2 million lux hours and 200 watt hours/square meter. Include a dark control stored under the same temperature conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution aliquot Aliquot into Amber Vials prep->aliquot temp_neg80 -80°C aliquot->temp_neg80 Store at indicated temperatures temp_neg20 -20°C aliquot->temp_neg20 Store at indicated temperatures temp_4 4°C aliquot->temp_4 Store at indicated temperatures temp_25 25°C aliquot->temp_25 Store at indicated temperatures timepoint Retrieve at Time Points (0, 1, 3, 6, 12 months) temp_neg80->timepoint temp_neg20->timepoint temp_4->timepoint temp_25->timepoint analysis HPLC/LC-MS Analysis timepoint->analysis data Calculate % Degradation analysis->data

Caption: Workflow for Long-Term Stability Testing of this compound.

troubleshooting_workflow start Inconsistent Experimental Results or Loss of Activity check_storage Verify Storage Conditions (Solid: -20°C, Solution: -80°C, Light Protected) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage Procedures and Use Fresh Aliquot storage_ok->correct_storage No check_handling Review Experimental Handling (pH, Temperature, Incubation Time) storage_ok->check_handling Yes correct_storage->start handling_ok Handling Procedures Optimal? check_handling->handling_ok optimize_protocol Action: Optimize Experimental Protocol (Adjust pH, Minimize Incubation) handling_ok->optimize_protocol No reanalyze Re-analyze Stock Purity/Concentration (HPLC/LC-MS) handling_ok->reanalyze Yes optimize_protocol->start purity_ok Purity and Concentration Acceptable? reanalyze->purity_ok prepare_fresh Action: Prepare Fresh Stock Solution purity_ok->prepare_fresh No resolved Issue Resolved purity_ok->resolved Yes prepare_fresh->start

Caption: Troubleshooting Logic for this compound Stability Issues.

References

troubleshooting unexpected results in Physalin A experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Physalin A. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential challenges in your experiments and obtain reliable results.

Frequently Asked Questions (FAQs)

Q1: I am observing lower-than-expected cytotoxicity of this compound in my cancer cell line.

A1: Several factors could contribute to this observation:

  • Cell Line Specificity: The cytotoxic effects of this compound can vary significantly between different cell lines. For instance, non-small cell lung cancer (NSCLC) cell lines like H292, H358, and H1975 are notably more sensitive to this compound than H460 and A549 cells.[1] Ensure that the cell line you are using is known to be sensitive to this compound.

  • Compound Solubility: this compound is a steroidal lactone with limited aqueous solubility.[2] Precipitation of the compound in your culture medium can lead to a lower effective concentration. Visually inspect your treatment wells under a microscope for any signs of precipitation. Consider dissolving this compound in a small amount of DMSO before diluting it to the final concentration in your culture medium.

  • Treatment Duration: The cytotoxic effects of this compound are time-dependent.[3] Shorter incubation times may not be sufficient to induce significant cell death. Consider extending the treatment duration (e.g., 24, 48, or 72 hours) to observe a more pronounced effect.

  • Assay Interference: If you are using a metabolic-based viability assay like MTT or MTS, it's possible that this compound is interfering with the assay reagents or cellular metabolism in a way that doesn't accurately reflect cell death.[4] Consider using an alternative method to assess viability, such as a trypan blue exclusion assay or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH).

Q2: My Western blot results for proteins in a this compound-regulated pathway are inconsistent or show no change.

A2: Inconsistent Western blot results can be frustrating. Here are some troubleshooting steps tailored to this compound experiments:

  • Phosphorylation State: Many signaling pathways affected by this compound involve protein phosphorylation (e.g., ERK, p38, STAT3).[5] Ensure you are using antibodies specific to the phosphorylated forms of your target proteins. Also, consider the kinetics of phosphorylation; for example, ERK phosphorylation in response to this compound can be transient, peaking around 45 minutes.

  • Subcellular Localization: this compound can induce the nuclear translocation of proteins like Nrf2 and NF-κB p65. If you are not observing changes in total protein levels, it may be necessary to perform subcellular fractionation and analyze the nuclear and cytoplasmic fractions separately.

  • Protein Degradation: Ensure that your lysis buffer contains protease and phosphatase inhibitors to prevent the degradation of your target proteins and maintain their phosphorylation state.

  • General Western Blotting Issues: Refer to general Western blot troubleshooting guides for issues such as poor transfer, high background, or weak signal. Key considerations include optimizing antibody concentrations, ensuring complete protein transfer, and adequate blocking of the membrane.

Q3: I am having difficulty interpreting the results of my apoptosis assay after this compound treatment.

A3: Apoptosis assays can sometimes yield ambiguous results. Here are some points to consider:

  • Assay Method: Different apoptosis assays measure distinct events in the apoptotic cascade. For instance, Annexin V staining detects early apoptotic events, while analysis of sub-G1 DNA content by flow cytometry identifies later stages. Using multiple assays to confirm apoptosis is recommended. This compound has been shown to induce apoptosis characterized by an increase in the sub-G1 cell population and cleavage of PARP, caspase-3, and caspase-9.

  • Necrosis vs. Apoptosis: At high concentrations or after prolonged exposure, cytotoxic compounds can induce necrosis in addition to apoptosis. Some assays, like propidium iodide staining for sub-G1 DNA content, may not distinguish between apoptotic and necrotic cells. It is crucial to include appropriate controls and potentially use assays that can differentiate between these two modes of cell death.

  • Autophagy: In some cell lines, such as human melanoma A375-S2 cells, this compound can induce protective autophagy alongside apoptosis. This can complicate the interpretation of cell death assays. If you suspect autophagy is occurring, you may need to assess autophagic markers like LC3-II conversion.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, MTS)
Problem Possible Cause Recommended Solution
Higher than expected cell viability at high this compound concentrations Compound precipitation interfering with absorbance readings.Visually inspect wells for precipitates. Prepare a fresh, lower concentration stock solution of this compound and ensure complete dissolution before adding to the medium.
Interference of this compound with assay reagents (e.g., non-enzymatic reduction of MTT).Set up cell-free control wells with this compound to check for direct reagent interaction. Consider using an alternative viability assay (e.g., trypan blue, LDH assay).
Induction of a cellular stress response leading to increased metabolic activity without an increase in cell number.Visually inspect cells for morphological changes indicative of stress. Use a cell counting method to confirm cell numbers.
High variability between replicate wells Uneven cell seeding.Ensure the cell suspension is homogenous before and during seeding by gently swirling the suspension between pipetting.
Edge effects in the microplate.Avoid using the outer wells of the microplate, or fill them with sterile medium or PBS to maintain humidity.
Western Blotting
Problem Possible Cause Recommended Solution
Weak or no signal for target protein Insufficient protein loading.Quantify protein concentration using a Bradford or BCA assay and ensure equal loading.
Inefficient protein transfer.Verify transfer efficiency by staining the membrane with Ponceau S. Optimize transfer time and voltage, especially for high molecular weight proteins.
Primary antibody not effective.Use a positive control to validate the antibody. Check the manufacturer's datasheet for recommended antibody concentrations and blocking conditions.
Multiple or unexpected bands Protein degradation.Add protease and phosphatase inhibitors to the lysis buffer and keep samples on ice.
Non-specific antibody binding.Increase the stringency of washes. Optimize the primary antibody concentration.
Post-translational modifications or protein isoforms.Consult the literature to see if your protein of interest is known to have modifications or isoforms that could affect its migration.
High background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa).
Antibody concentration too high.Titrate the primary and secondary antibody concentrations to find the optimal dilution.

Experimental Protocols

Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 50 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Nrf2 Activation
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against Nrf2 (and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Physalin_A_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_cells Cell Culture treatment Treat Cells with this compound prep_cells->treatment prep_physalin Prepare this compound Stock prep_physalin->treatment viability Cell Viability Assay (MTT / Trypan Blue) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI) treatment->apoptosis western Western Blot treatment->western data_analysis Analyze & Interpret Results viability->data_analysis apoptosis->data_analysis western->data_analysis

Caption: A generalized workflow for in vitro experiments involving this compound.

Physalin_A_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PhysalinA This compound ERK ERK PhysalinA->ERK activates p38 p38 PhysalinA->p38 activates Keap1_Nrf2 Keap1-Nrf2 Complex ERK->Keap1_Nrf2 phosphorylates p38->Keap1_Nrf2 phosphorylates Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds Detox_Genes Detoxifying Enzyme Genes (e.g., NQO1, HO-1) ARE->Detox_Genes activates transcription

Caption: The Nrf2 signaling pathway activated by this compound.

Troubleshooting_Logic start Unexpected Experimental Result check_reagents Verify Reagent Quality & Concentration start->check_reagents check_protocol Review Experimental Protocol start->check_protocol check_controls Examine Controls (Positive & Negative) start->check_controls optimize_assay Optimize Assay Parameters (e.g., incubation time, antibody dilution) check_reagents->optimize_assay check_protocol->optimize_assay consult_literature Consult Literature for Similar Findings check_controls->consult_literature resolution Problem Resolved optimize_assay->resolution alternative_assay Consider Alternative Assay alternative_assay->resolution consult_literature->alternative_assay

Caption: A logical flowchart for troubleshooting unexpected experimental results.

References

Technical Support Center: Improving the Efficiency of Physalin A Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of Physalin A. The information is presented in a question-and-answer format, with detailed experimental protocols and data summaries to enhance practical application.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

A1: The total synthesis of this compound, a complex 13,14-seco-16,24-cycloergostane steroid, presents several significant challenges.[1][2] These include the construction of the highly oxygenated and sterically congested cage-like structure, the stereoselective formation of multiple chiral centers, and the development of a convergent and efficient synthetic route. Key hurdles involve the synthesis of the complex DEFGH-ring system and its subsequent linkage to the AB-ring portion of the steroid.[1]

Q2: What is a key strategy for constructing the complex polycyclic system of physalins?

A2: A key strategy employed in the synthesis of the physalin framework is the use of a domino ring transformation. This approach allows for the rapid construction of multiple rings in a single synthetic operation from a simpler tricyclic intermediate, significantly improving synthetic efficiency.[1]

Q3: Are there any biomimetic approaches to synthesizing the core structure of physalins?

A3: Yes, a biomimetic approach has been explored for the synthesis of the CDE ring moiety of physalins. This strategy involves a C13–C14 bond cleavage of a steroidal precursor bearing a 14-OH group, mimicking a key step in the proposed biosynthesis of physalins.

Troubleshooting Guides

Diels-Alder Reaction for Core Skeleton Formation

The Diels-Alder reaction is a powerful tool for constructing the cyclohexene ring that often forms the core of the steroidal AB-ring system.

Problem: Low or no yield in the Diels-Alder reaction.

Potential Cause Troubleshooting Step
Diene is not in the required s-cis conformation. Dienes locked in an s-trans conformation due to steric hindrance will not react. Consider redesigning the diene substrate if free rotation into the s-cis conformation is not possible. Heating the reaction can sometimes provide the energy needed to overcome the rotational barrier.
Poor electronic matching between diene and dienophile. A normal electron-demand Diels-Alder reaction is favored with an electron-rich diene and an electron-poor dienophile. Ensure your dienophile has sufficient electron-withdrawing groups. For inverse-electron-demand Diels-Alder, the opposite is required.
Reversible reaction (retro-Diels-Alder). High temperatures can promote the reverse reaction. If you suspect this is an issue, try running the reaction at a lower temperature for a longer duration.
Moisture-sensitive Lewis acid catalyst deactivation. If using a Lewis acid catalyst to accelerate the reaction, ensure all glassware is flame-dried and reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem: Poor stereoselectivity (endo/exo selectivity).

Potential Cause Troubleshooting Step
Thermodynamic control favoring the exo product. The endo product is often the kinetic product due to secondary orbital overlap. Running the reaction at lower temperatures can favor the formation of the endo adduct.
Steric hindrance. Bulky substituents on the diene or dienophile can disfavor the more sterically congested endo transition state. Re-evaluate your starting material design if this is a persistent issue. Lewis acid catalysis can sometimes enhance endo selectivity.
Domino Ring Transformation for DEFGH-Ring System

The domino ring transformation is a critical step in forming the complex cage-like structure of the right-side of physalins.[1]

Problem: Low yield of the desired DEFGH-ring product and formation of side products.

Potential Cause Troubleshooting Step
Suboptimal base and solvent conditions. The choice of base and solvent is critical. For the transformation of certain tricyclic precursors, LiOH in a mixed solvent system like THF/H₂O has been shown to be effective. The concentration of water can also influence the reaction outcome.
Formation of a stable hemiacetal intermediate. Under basic conditions, a thermodynamically more stable hemiacetal can be the major product, in equilibrium with the desired cage-like structure. Optimization of reaction time and temperature is crucial. Shorter or longer reaction times can lead to decreased yield of the desired product.
Isomerization under acidic or basic conditions. The desired product may be sensitive to the reaction conditions, leading to isomerization. Careful control of pH during workup is important. It has been observed that treatment of the DEFGH-ring compound under basic conditions can lead to the formation of other isomers upon subsequent acidification.
Selective Oxidation of Hydroxyl Groups

Physalins possess multiple hydroxyl groups that require selective oxidation during the synthesis.

Problem: Over-oxidation or lack of selectivity in the oxidation of secondary alcohols.

Potential Cause Troubleshooting Step
Harsh oxidizing agent. Use milder and more selective oxidizing agents. For secondary alcohols in steroid systems, reagents like those used in the Oppenauer oxidation (e.g., aluminum tert-butoxide with a ketone as a hydride acceptor) can be effective and chemoselective, particularly for oxidizing secondary alcohols in the presence of primary ones.
Oxidation of other sensitive functional groups. Choose an oxidizing system that is compatible with other functional groups in your molecule. For example, to avoid oxidation of alkenes, reagents like PCC or PDC might be considered, although their toxicity is a drawback. Modern catalytic methods using TEMPO with a co-oxidant can offer high selectivity.
Steric hindrance around the target hydroxyl group. A sterically hindered alcohol may require more forcing conditions, which can lead to side reactions. Consider using a less sterically demanding oxidizing agent or a catalytic system that can access the hindered site.

Problem: Undesired oxidation of allylic positions.

Potential Cause Troubleshooting Step
Use of non-specific oxidizing agents. Certain reagents are prone to reacting with allylic C-H bonds. To specifically target an allylic alcohol for oxidation to an aldehyde or ketone, MnO₂ is a classic and effective reagent. For the oxidation of an allylic C-H bond to an allylic alcohol, selenium dioxide (SeO₂) is a common choice, though its toxicity is a concern.
Formation of a mixture of products (enones, rearranged alcohols). The regioselectivity of allylic oxidation can be challenging to control. The choice of reagent and reaction conditions is critical. For complex substrates, enzymatic or bio-inspired catalytic methods may offer higher selectivity.
Protecting Group Strategies

The use of protecting groups is essential to mask reactive hydroxyl groups during various synthetic steps.

Problem: Protecting group is unstable to reaction conditions.

Potential Cause Troubleshooting Step
Incorrect choice of protecting group for the specific chemical environment. Select a protecting group with appropriate stability. For example, silyl ethers (e.g., TBS, TIPS) are generally stable to basic conditions but are cleaved by fluoride ions or acid. Benzyl ethers are stable to both acidic and basic conditions but can be removed by hydrogenolysis.
Unintended cleavage during a reaction step. Carefully review the reaction conditions of all subsequent steps to ensure compatibility with the chosen protecting groups. Consider an orthogonal protecting group strategy where different protecting groups can be removed under distinct conditions without affecting each other.

Problem: Difficulty in removing the protecting group.

Potential Cause Troubleshooting Step
Steric hindrance around the protecting group. A sterically hindered protecting group may require harsh deprotection conditions, which could damage the rest of the molecule. If possible, choose a less hindered protecting group or one that can be removed under milder conditions (e.g., a TBS group is more readily cleaved than a TIPS group).
Catalyst poisoning during hydrogenolysis of benzyl ethers. Certain functional groups (e.g., thiols) can poison palladium catalysts. Ensure the substrate is free of such impurities. If catalyst poisoning is suspected, using a larger amount of catalyst or a different type of catalyst (e.g., Pearlman's catalyst) may be necessary.

Data Presentation

Table 1: Optimization of Basic Conditions for Domino Ring Transformation

EntryBase (equiv.)SolventTime (h)Temperature (°C)Yield of Desired Product (%)
1LiOH (4)THF/H₂O (5:1)1.5RT50
2LiOH (4)THF/H₂O (10:1)1.5RTDecreased
3NaOH (4)THF/H₂O (5:1)1.5RTLower than LiOH
4KOH (4)THF/H₂O (5:1)1.5RTLower than LiOH
5LiOH (4)THF/H₂O (5:1)0.5RTDecreased
6LiOH (4)THF/H₂O (5:1)3.0RTDecreased

Note: This data is based on the synthesis of a DEFGH-ring intermediate and illustrates the sensitivity of the reaction to the choice of base and solvent composition.

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction

  • Preparation: Flame-dry all glassware (e.g., round-bottom flask, dropping funnel) under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents are anhydrous and reagents are pure.

  • Reaction Setup: To the reaction flask, add the dienophile and the anhydrous solvent under the inert atmosphere.

  • Catalyst Addition: In a separate dry flask, dissolve the Lewis acid catalyst (e.g., 5-10 mol%) in the anhydrous solvent. Add the catalyst solution dropwise to the stirred dienophile solution. Stir for 15-30 minutes to allow for complexation.

  • Diene Addition: Add the diene to the reaction mixture dropwise. For highly reactive dienes, this may be done at a low temperature (e.g., -78 °C) to control the reaction rate and selectivity.

  • Reaction Monitoring: Allow the reaction to stir at the optimized temperature for the determined amount of time (can range from minutes to several hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate for acidic catalysts). Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Domino Ring Transformation for a Physalin Intermediate

  • Reactant Preparation: Dissolve the tricyclic precursor in a mixture of tetrahydrofuran (THF) and water (5:1 v/v).

  • Reaction Initiation: To the stirred solution at room temperature, add 4 equivalents of lithium hydroxide (LiOH).

  • Reaction Execution: Stir the reaction mixture at room temperature for 1.5 hours. Monitor the reaction by TLC.

  • Workup and Purification: Upon completion, carefully acidify the reaction mixture and extract the product with an organic solvent. Purify the crude product via column chromatography to isolate the desired DEFGH-ring compound.

Visualizations

experimental_workflow cluster_synthesis General Synthetic Workflow start Starting Materials (Diene & Dienophile) da Diels-Alder Cycloaddition start->da Heat / Lewis Acid core Core Steroidal Skeleton da->core mods Functional Group Modifications core->mods Multiple Steps domino Domino Ring Transformation mods->domino Base (e.g., LiOH) cage Cage-like Intermediate domino->cage final_steps Final Oxidations & Deprotections cage->final_steps physalin_a This compound final_steps->physalin_a

Caption: A generalized workflow for the chemical synthesis of this compound.

troubleshooting_da problem Low Yield in Diels-Alder cause1 Diene in s-trans problem->cause1 cause2 Poor Electronics problem->cause2 cause3 Retro-Diels-Alder problem->cause3 cause4 Catalyst Inactive problem->cause4 solution1 Heat to promote s-cis conformation cause1->solution1 solution2 Use electron-rich diene & electron-poor dienophile cause2->solution2 solution3 Lower reaction temp, increase reaction time cause3->solution3 solution4 Use anhydrous conditions & inert atmosphere cause4->solution4

Caption: Troubleshooting logic for low yield in Diels-Alder reactions.

protecting_groups cluster_issues Potential Issues cluster_solutions Solutions pg_strategy Protecting Group Strategy Protect Hydroxyl Group Perform Synthesis Step Deprotect Hydroxyl Group instability Instability (Cleaved prematurely) pg_strategy:f1->instability leads to removal_difficulty Removal Difficulty (Too stable) pg_strategy:f2->removal_difficulty leads to choose_stable Select more robust protecting group instability->choose_stable orthogonal Employ orthogonal strategy instability->orthogonal choose_labile Select more labile protecting group removal_difficulty->choose_labile removal_difficulty->orthogonal

Caption: Decision-making for protecting group strategies in this compound synthesis.

References

method refinement for quantifying Physalin A in complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Quantification of Physalin A

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the . It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound in complex biological matrices?

A1: The most prevalent and sensitive method for quantifying this compound in complex mixtures, such as plasma, is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2] This technique offers high selectivity and sensitivity, which is crucial for accurate measurement in intricate biological samples.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is also used, particularly for quantification in plant extracts.[4][5]

Q2: What are the critical considerations for sample preparation when analyzing this compound?

A2: Sample preparation is a critical step to ensure accurate quantification and minimize matrix effects. For plasma samples, a protein precipitation method using acetonitrile is commonly employed. To enhance the stability of this compound, which is pH-sensitive, it is recommended to acidify the supernatant with formic acid to a pH of 1.5 and perform the extraction at low temperatures (e.g., 4°C). For plant materials, ultrasonic-assisted extraction with methanol is a common and efficient method.

Q3: this compound appears to be unstable in my samples. What can I do to prevent its degradation?

A3: this compound is known to be unstable, especially at neutral or alkaline pH and higher temperatures. To mitigate degradation:

  • Control pH: Maintain the sample in an acidic environment (pH 1.5) using formic acid, as this compound is more stable under acidic conditions.

  • Temperature Control: Process and store samples at low temperatures (4°C). Degradation is significantly faster at higher temperatures like 37°C.

  • Solvent Choice: Use acetonitrile as the primary solvent for stock solutions and during extraction, as this compound is less stable in methanol.

Q4: What are the typical LC-MS/MS parameters for this compound quantification?

A4: A validated LC-MS/MS method for this compound in rat plasma utilizes an ACQUITY UPLC BEH-C18 column. The mobile phase is typically a gradient of 0.1% formic acid in water and acetonitrile. Detection is performed using an electrospray ionization (ESI) source in negative ion mode, with multiple reaction monitoring (MRM). The common MS/MS ion transition for this compound is m/z 525.1 → 148.9.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Low Sensitivity

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Mobile Phase pH Acidify the aqueous mobile phase with 0.1% formic acid.Improved peak shape (less tailing) and enhanced ionization efficiency, leading to higher sensitivity.
Suboptimal Solvent Composition Ensure the use of high-purity, LC-MS grade acetonitrile as the organic mobile phase.This compound is more stable and may exhibit better chromatographic behavior in acetonitrile compared to methanol.
Column Inefficiency Use a high-resolution column, such as a UPLC BEH-C18 (2.1 × 50 mm, 1.7 µm), for better separation and peak resolution.Sharper, more symmetrical peaks, leading to improved sensitivity and accuracy.
Issue 2: High Matrix Effect and Inconsistent Results

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Sample Cleanup Optimize the protein precipitation step by ensuring a sufficient volume of cold acetonitrile is used. Consider solid-phase extraction (SPE) for cleaner samples if matrix effects persist.Reduction in co-eluting endogenous components, leading to minimized ion suppression or enhancement and more reproducible results.
Lack of Internal Standard (IS) Incorporate a suitable internal standard, such as tolbutamide, to compensate for variations in extraction recovery and matrix effects.Improved precision and accuracy of the quantification, as the IS normalizes the response of the analyte.
Inadequate Chromatographic Separation Adjust the gradient elution profile to ensure that this compound elutes in a region with minimal co-eluting matrix components.Separation of the analyte from interfering substances, reducing the impact of matrix effects on ionization.

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound in Rat Plasma

This protocol is based on a validated method for the sensitive quantification of this compound.

1. Sample Preparation:

  • Thaw frozen rat plasma samples at 4°C.
  • To 20 µL of plasma, add 80 µL of acetonitrile containing the internal standard (e.g., tolbutamide).
  • Vortex the mixture for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 rpm for 5 minutes at 4°C.
  • Transfer the supernatant and acidify with formic acid to a pH of 1.5.

2. LC-MS/MS Conditions:

  • LC System: ACQUITY UPLC
  • Column: ACQUITY UPLC BEH-C18 (2.1 × 50 mm, 1.7 µm)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: Acetonitrile
  • Gradient: 10-95% B over 2 minutes, hold at 95% B for 0.8 minutes, then re-equilibrate.
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 2 µL
  • MS System: QTRAP triple quadrupole mass spectrometer
  • Ionization Mode: Negative Electrospray Ionization (ESI)
  • MRM Transitions:
  • This compound: m/z 525.1 → 148.9
  • Tolbutamide (IS): m/z 269.8 → 169.9

Quantitative Data Summary:

Parameter Value
Linearity Range 2.00–400 ng/mL
Correlation Coefficient (r) ≥ 0.9982
Lower Limit of Quantification (LLOQ) 2.00 ng/mL
Extraction Recovery 53.9–61.8%
Matrix Effect Within 80–120%
Protocol 2: HPLC-UV Analysis of this compound in Plant Material

This protocol is adapted from a method for the determination of active ingredients in the calyces of Physalis alkekengi.

1. Sample Preparation:

  • Powder the dried plant material (e.g., calyces).
  • Accurately weigh the powder and add a 70:30 (v/v) mixture of methanol-water.
  • Perform ultrasonic extraction for 30 minutes.
  • Filter the extract through a 0.45-µm membrane filter before injection.

2. HPLC Conditions:

  • HPLC System: Agilent 1260 or equivalent
  • Column: Agilent C18 (150 × 4.6 mm, 5 µm)
  • Mobile Phase A: Acetonitrile
  • Mobile Phase B: 0.2% aqueous phosphoric acid
  • Gradient: A multi-step gradient optimized for the separation of various physalins and other compounds.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 220 nm
  • Injection Volume: 20 µL

Quantitative Data Summary:

Parameter Value
Linearity Range 0.48–2.4 µg/mL
Correlation Coefficient (r) 0.9996
Mean Recovery 97.59–101.04%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Complex Mixture (e.g., Plasma) extraction Protein Precipitation (Acetonitrile) start->extraction centrifugation Centrifugation (14,000 rpm, 4°C) extraction->centrifugation acidification Supernatant Acidification (Formic Acid to pH 1.5) centrifugation->acidification lc_separation UPLC Separation (C18 Column) acidification->lc_separation Inject Sample ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection quantification Data Quantification ms_detection->quantification troubleshooting_logic issue Inconsistent Results or Low Sensitivity check_stability Is this compound stable? issue->check_stability check_matrix Is there a high matrix effect? issue->check_matrix check_peak Is peak shape poor? issue->check_peak solution_stability Control pH (acidic) and Temperature (low) check_stability->solution_stability Yes solution_matrix Improve sample cleanup and use Internal Standard check_matrix->solution_matrix Yes solution_peak Optimize mobile phase and LC column check_peak->solution_peak Yes

References

Validation & Comparative

Physalin A Demonstrates Potent Anti-Tumor Effects in Xenograft Models, Comparable to Cisplatin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New research findings validate the significant anti-tumor properties of Physalin A, a natural compound, in preclinical xenograft models of non-small cell lung cancer (NSCLC) and oral squamous cell carcinoma. The studies highlight that this compound's efficacy is comparable to the conventional chemotherapy agent, cisplatin, while potentially offering a better safety profile. This comprehensive guide provides a detailed comparison of this compound's performance against alternative treatments, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Comparative Efficacy of this compound in a Human NSCLC Xenograft Model

In a notable study, the anti-tumor activity of this compound was evaluated in a xenograft model using human H292 NSCLC cells. The results demonstrated a significant suppression of tumor growth in mice treated with this compound.[1][2] The inhibitory effect of this compound on tumor volume and weight was found to be similar to that of cisplatin, a standard-of-care chemotherapy drug.[1][2]

Table 1: Comparison of Anti-Tumor Effects of this compound and Cisplatin in H292 Xenograft Model

Treatment GroupMean Tumor Volume (mm³)Mean Tumor Weight (g)Change in Body Weight
ControlSignificantly higher than treatment groupsSignificantly higher than treatment groupsNo significant change
This compound (40 mg/kg)Significantly lower than controlSignificantly lower than controlMinimal impact
This compound (80 mg/kg)Significantly lower than controlSignificantly lower than controlMinimal impact
CisplatinSignificantly lower than controlSignificantly lower than controlPotential for weight loss

Note: Specific quantitative values for tumor volume and weight were not provided in the source articles, but the relative effects were described as significantly lower for the treatment groups compared to the control, with this compound's effect being similar to cisplatin.[1]

Mechanism of Action: Targeting the JAK/STAT3 Signaling Pathway

This compound exerts its anti-tumor effects through the suppression of the JAK/STAT3 signaling pathway, which is crucial in the pathogenesis and progression of various cancers, including NSCLC. The compound was found to inhibit the phosphorylation of JAK2 and JAK3, leading to the abrogation of STAT3 nuclear translocation and transcriptional activity. This, in turn, decreases the expression of downstream anti-apoptotic genes like Bcl-2 and XIAP, ultimately inducing apoptosis in cancer cells. Analysis of tumor samples from the xenograft model confirmed that this compound treatment led to decreased levels of Tyr705-p-STAT3 and increased activation of caspase-3.

Experimental Protocols

Human NSCLC Xenograft Model
  • Cell Line: H292 human non-small cell lung cancer cells.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID mice).

  • Tumor Implantation: Subcutaneous injection of H292 cells into the flank of the mice.

  • Treatment Groups:

    • Control (vehicle)

    • This compound (e.g., 40 mg/kg and 80 mg/kg, administered intraperitoneally)

    • Cisplatin (positive control)

  • Monitoring: Tumor volume and body weight were measured regularly.

  • Endpoint Analysis: At the end of the study, tumors were excised, weighed, and analyzed for molecular markers (e.g., p-STAT3, caspase-3) via methods like Western blotting.

Oral Squamous Carcinoma Xenograft Model

In a separate study, this compound was also shown to inhibit the growth of HSC-3 cell xenograft tumors in NOD/SCID mice, with an efficacy comparable to cisplatin. The underlying mechanism involves the induction of apoptosis through the Fas/Fas-associated death domain (FADD) complex.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the signaling pathway targeted by this compound and the general workflow of a xenograft study.

PhysalinA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK2_JAK3 JAK2/JAK3 Receptor->JAK2_JAK3 Activation STAT3 STAT3 JAK2_JAK3->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization & Translocation DNA DNA STAT3_dimer->DNA Binds to DNA Bcl2_XIAP Bcl-2, XIAP DNA->Bcl2_XIAP Gene Transcription Apoptosis Apoptosis Bcl2_XIAP->Apoptosis Inhibition PhysalinA This compound PhysalinA->JAK2_JAK3 Inhibition

Caption: this compound inhibits the JAK/STAT3 signaling pathway, leading to apoptosis.

Xenograft_Workflow start Cancer Cell Culture (e.g., H292) injection Subcutaneous Injection into Immunocompromised Mice start->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth treatment Treatment Administration (this compound, Cisplatin, Control) tumor_growth->treatment data_collection Measure Tumor Volume and Body Weight treatment->data_collection endpoint Tumor Excision and Analysis (Weight, Molecular Markers) data_collection->endpoint results Comparative Data Analysis endpoint->results

Caption: General experimental workflow for a xenograft anti-tumor study.

Conclusion

The collective evidence from xenograft model studies strongly supports the potential of this compound as a potent anti-tumor agent. Its ability to suppress tumor growth to a degree comparable with cisplatin, coupled with its distinct mechanism of action targeting the JAK/STAT3 pathway, positions it as a promising candidate for further preclinical and clinical development in cancer therapy. The detailed protocols and comparative data presented here offer a valuable resource for researchers dedicated to advancing novel cancer treatments.

References

Physalin A vs. Withaferin A: A Comparative Guide to their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the therapeutic potential of withanolides, two prominent compounds, physalin A and withaferin A, stand out for their significant biological activities. Both are steroidal lactones primarily isolated from plants of the Solanaceae family and have demonstrated potent anti-inflammatory and anti-cancer properties.[1][2] While they share structural similarities and some mechanistic overlaps, a deeper analysis reveals distinct pathways and molecular targets that define their individual pharmacological profiles. This guide provides an objective comparison of their mechanisms of action, supported by experimental data, detailed protocols, and visual pathway diagrams.

Comparative Analysis of Cellular Effects

Both this compound and withaferin A exert their effects through a multi-pronged approach, primarily by inducing apoptosis, modulating inflammatory responses, and causing cell cycle arrest in cancer cells. The following tables summarize the key quantitative data from various studies, offering a side-by-side comparison of their efficacy and molecular targets.

Table 1: Induction of Apoptosis
ParameterThis compoundWithaferin ACell Line(s)Reference
Primary Mechanism p53-Noxa-mediated ROS generationROS generation, p53 activation, Inhibition of IAP family proteinsA375-S2 (melanoma), HT1080 (fibrosarcoma) vs. various cancer cells[3][4]
IC50 for Apoptosis Time- and dose-dependent decrease in viability1.8 to 6.1 µMA375-S2 cells vs. Melanoma cells[5]
Key Pro-Apoptotic Proteins Upregulated p53, Noxa, Caspase-3, Caspase-8Bax, Bim, Bad, Caspase-3, Caspase-9, PARP cleavageA375-S2, HT1080 vs. various cancer cells
Key Anti-Apoptotic Proteins Downregulated -Bcl-2, XIAP, cIAP-2, Survivin- vs. MDA-MB-231, MCF-7 (breast cancer)
Table 2: Anti-inflammatory Activity
ParameterThis compoundWithaferin ACell Line(s)/ModelReference
Primary Target Pathway Inhibition of NF-κB and JAK/STAT3 signalingInhibition of NF-κB, AP-1, and STAT1/3 signalingRAW 264.7 (macrophages), mouse models vs. various models
Inhibition of Pro-inflammatory Mediators NO, PGE2, TNF-α, IL-1β, IL-6, IL-18NO, PGE2, TNF-α, IL-1β, IL-10, COX-2, iNOSRAW 264.7, mouse models vs. various models
Effect on NF-κB Blocks IκB-α degradation and p65 nuclear translocationInhibits NF-κB activation and nuclear translocationRAW 264.7 vs. various cell lines
Table 3: Cell Cycle Arrest
ParameterThis compoundWithaferin ACell Line(s)Reference
Phase of Cell Cycle Arrest G2/M phaseG2/M phaseA549 (NSCLC), breast cancer cells vs. breast, prostate, gastric cancer cells
Key Regulatory Proteins Affected (Downregulated) -Cdk1, Cdc25C, Cdc25B, Cyclin A2, B1, E2- vs. MDA-MB-231, MCF-7, PC-3, DU-145
Key Regulatory Proteins Affected (Upregulated) Phosphorylated p38 MAPK, ROSPhosphorylated Wee1, histone H3, p21, Aurora BA549 vs. PC-3, DU-145

Detailed Experimental Methodologies

To ensure reproducibility and a clear understanding of the presented data, this section details the experimental protocols for key assays cited in the comparison.

Apoptosis Assays
  • Cell Viability (MTT Assay): As described for this compound on A375-S2 cells, cells are seeded in 96-well plates and treated with various concentrations of the compound for different time points. Subsequently, MTT solution is added, and after incubation, the formazan crystals are dissolved in a solubilization buffer. The absorbance is then measured at a specific wavelength to determine cell viability.

  • Flow Cytometry for Apoptosis: To quantify apoptosis, as performed in studies with both compounds, cells are treated, harvested, and then stained with Annexin V-FITC and propidium iodide (PI). The samples are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blot Analysis: To assess the levels of apoptosis-related proteins, cells are lysed after treatment, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins). After incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

Anti-inflammatory Assays
  • Nitric Oxide (NO) Production Assay: As described for this compound in RAW 264.7 cells, the concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength, and the nitrite concentration is determined from a standard curve.

  • Measurement of Pro-inflammatory Cytokines (ELISA): The levels of cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants or animal tissues are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • NF-κB Nuclear Translocation (Immunofluorescence): Cells grown on coverslips are treated and then fixed and permeabilized. They are subsequently incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The localization of p65 is then visualized using a fluorescence microscope.

Cell Cycle Analysis
  • Flow Cytometry for Cell Cycle Distribution: Treated cells are harvested, fixed in ethanol, and then stained with a solution containing propidium iodide (PI) and RNase. The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Western Blot for Cell Cycle Regulatory Proteins: Similar to the apoptosis assay, western blotting is used to measure the expression levels of key cell cycle regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.

Visualizing the Mechanisms of Action

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and withaferin A.

This compound Signaling Pathways

Physalin_A_Pathway cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Apoptosis Pathway PhysalinA This compound IKK IKK PhysalinA->IKK Inhibits JAK JAK PhysalinA->JAK Inhibits Phosphorylation p53 p53 PhysalinA->p53 Activates IkappaB IκBα IKK->IkappaB Inhibits Degradation NFkappaB NF-κB (p65) IkappaB->NFkappaB Sequesters Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, ILs) NFkappaB->Inflammatory_Genes Activates STAT3 STAT3 JAK->STAT3 Activates STAT3->Inflammatory_Genes Activates Noxa Noxa p53->Noxa Induces ROS ROS Generation Noxa->ROS Induces Apoptosis Apoptosis ROS->Apoptosis

Caption: Key signaling pathways modulated by this compound.

Withaferin A Signaling Pathways

Withaferin_A_Pathway cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Apoptosis Pathway WithaferinA Withaferin A NFkappaB_W NF-κB WithaferinA->NFkappaB_W Inhibits AP1 AP-1 WithaferinA->AP1 Inhibits STAT1_3 STAT1/3 WithaferinA->STAT1_3 Inhibits ROS_W ROS Generation WithaferinA->ROS_W Induces Bcl2 Bcl-2 (Anti-apoptotic) WithaferinA->Bcl2 Downregulates Bax Bax (Pro-apoptotic) WithaferinA->Bax Upregulates IAPs IAPs (XIAP, Survivin) WithaferinA->IAPs Inhibits Inflammatory_Genes_W Pro-inflammatory Genes (COX-2, iNOS, Cytokines) NFkappaB_W->Inflammatory_Genes_W Activates AP1->Inflammatory_Genes_W Activates STAT1_3->Inflammatory_Genes_W Activates p53_W p53 ROS_W->p53_W Activates Mitochondria Mitochondria ROS_W->Mitochondria Induces Dysfunction Bcl2->Mitochondria Inhibits Permeability Bax->Mitochondria Promotes Permeability Caspases Caspase Cascade Mitochondria->Caspases Activates Apoptosis_W Apoptosis Caspases->Apoptosis_W IAPs->Caspases Inhibit

Caption: Key signaling pathways modulated by Withaferin A.

Experimental Workflow for Apoptosis Detection

Apoptosis_Workflow cluster_assays Apoptosis Assays Start Cancer Cell Culture Treatment Treat with this compound or Withaferin A Start->Treatment Harvest Harvest Cells Treatment->Harvest MTT MTT Assay for Viability Harvest->MTT Flow Flow Cytometry (Annexin V/PI) Harvest->Flow Western Western Blot for Proteins Harvest->Western Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis Flow->Data_Analysis Western->Data_Analysis

Caption: General experimental workflow for apoptosis detection.

References

A Comparative Guide to the Analytical Cross-Validation of Physalin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three prominent analytical methods for the quantification of Physalin A: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The selection of an appropriate analytical method is critical for accurate quantification in research, quality control, and pharmacokinetic studies. This document outlines the performance characteristics and detailed experimental protocols of each method to aid in the selection of the most suitable technique for specific research needs.

Quantitative Performance Comparison

The following table summarizes the key validation parameters for each analytical method based on published experimental data. It is important to note that a direct head-to-head cross-validation study for this compound using all three methods was not found in the reviewed literature. The data presented here is compiled from separate studies, and thus, experimental conditions and matrices may vary.

ParameterHPLC-DADUPLC-MS/MSHPTLC-Densitometry
Linearity Range 10 - 120 µg/mL[1]2.00 - 400 ng/mL[2][3][4]50 - 1000 ng/band (for Withaferin A)¹
Correlation Coefficient (r²) > 0.9991[1]≥ 0.9982> 0.99 (for Withaferin A)¹
Accuracy (Recovery) 97.59 - 101.04%53.9 - 61.8% (extraction recovery)98% (for Withaferin A)¹
Precision (RSD) Not explicitly stated for this compoundIntra-day: < 8.7% at LLOQIntra-day: < 2% (for Withanolides)¹
Limit of Detection (LOD) Not explicitly stated for this compoundNot explicitly stated, LLOQ is 2.00 ng/mL~15 ng/spot (for Rutin, Quercetin, Gallic acid)²
Limit of Quantification (LOQ) Not explicitly stated for this compound2.00 ng/mL~45 ng/spot (for Rutin, Quercetin, Gallic acid)²

¹Data for Withaferin A, a structurally related withanolide, is provided as a reference due to the lack of specific quantitative HPTLC data for this compound. ²LOD and LOQ for flavonoids are provided to give a general indication of HPTLC sensitivity.

Experimental Workflows and Logical Relationships

A general workflow for the cross-validation of different analytical methods is depicted below. This process ensures that each method is suitable for its intended purpose and provides comparable and reliable results.

cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Cross-Validation cluster_3 Outcome HPLC_DAD HPLC-DAD Linearity Linearity & Range HPLC_DAD->Linearity UPLC_MSMS UPLC-MS/MS UPLC_MSMS->Linearity HPTLC HPTLC HPTLC->Linearity Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Specificity Specificity LOD_LOQ LOD & LOQ Robustness Robustness Sample_Analysis Analysis of Identical Samples Robustness->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., t-test, ANOVA) Sample_Analysis->Data_Comparison Method_Selection Selection of Optimal Method Data_Comparison->Method_Selection

Caption: Workflow for cross-validation of analytical methods.

Experimental Protocols

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the simultaneous determination of this compound along with other active ingredients in plant extracts.

  • Instrumentation: Agilent 1100 series HPLC system with a UV detector.

  • Column: Agilent C18 (150 × 4.6 mm, 5-µm particle size).

  • Mobile Phase: A gradient elution was used with:

    • Solvent A: Acetonitrile

    • Solvent B: 0.2% aqueous phosphoric acid (v/v)

    • Gradient Program: 20% to 23% A (0-13 min), 23% to 31% A (13-37 min), followed by a 5 min re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm for this compound.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Weigh 0.5 g of powdered plant material (calyces of Physalis alkekengi L.) into a conical flask.

    • Add 25 mL of methanol and extract in an ultrasonic bath for 1 hour.

    • Filter the extract and bring the volume to 25 mL in a volumetric flask.

    • Filter the solution through a 0.45 µm membrane filter before injection.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and is ideal for the quantification of this compound in biological matrices such as rat plasma.

  • Instrumentation: ACQUITY UPLC system coupled to a QTRAP triple quadrupole mass spectrometer.

  • Column: ACQUITY UPLC BEH-C18 column (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase: A gradient elution was used with:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: Acetonitrile

    • Gradient Program: 10% to 95% B (0-2.0 min), 95% B (2.0-2.8 min), 95% to 10% B (2.8-3.0 min), 10% B (3.0-3.8 min).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: Not specified.

  • Ionization Mode: Negative ion electrospray ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: m/z 525.1 → 148.9 for this compound.

  • Injection Volume: 2 µL.

  • Sample Preparation (for plasma):

    • To 20 µL of plasma, add 80 µL of acetonitrile containing the internal standard (Tolbutamide).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 5 minutes at 4°C.

    • Take the supernatant and adjust the pH to 1.5 with formic acid.

    • Vortex for 1 minute and centrifuge again under the same conditions.

    • Inject the supernatant into the UPLC-MS/MS system.

High-Performance Thin-Layer Chromatography (HPTLC)

While a specific validated quantitative method for this compound was not found, HPTLC is a powerful tool for the qualitative analysis and screening of physalins. The following protocol is based on a method developed for the characterization of physalins in plant extracts.

  • Instrumentation: HPTLC system with a densitometric scanner.

  • Stationary Phase: HPTLC silica gel 60 F254 plates.

  • Mobile Phase: Ethyl acetate-toluene-formic acid (7:3:0.2, v/v/v).

  • Sample Application: Apply samples as bands using an automated applicator.

  • Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.

  • Detection:

    • Absorption Mode: Densitometric screening.

    • Fluorescence Mode: Post-chromatographic derivatization with a sulfuric acid reagent followed by densitometric screening.

  • Sample Preparation:

    • Prepare aqueous extracts of the plant material.

    • The extraction method can be optimized, for example, by using reflux extraction.

Disclaimer: The HPTLC protocol provided is for the characterization of physalins. For quantitative analysis, a full method validation including linearity, accuracy, precision, LOD, and LOQ for this compound would be required.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study.

  • HPLC-DAD is a robust and widely accessible method suitable for the analysis of plant extracts where concentrations are relatively high. However, its sensitivity may be limited for trace-level quantification.

  • UPLC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing complex biological matrices and for pharmacokinetic studies where very low concentrations of the analyte are expected.

  • HPTLC is a high-throughput and cost-effective technique for the qualitative screening of multiple samples. While its quantitative capabilities for this compound require further validation, it can be an excellent tool for preliminary analysis and quality control of herbal materials.

For a comprehensive cross-validation, it is recommended to analyze identical sample sets with each of the developed and validated methods and to statistically compare the results to ensure consistency and reliability across different analytical platforms.

References

Unveiling the In Vivo Anti-Inflammatory Efficacy of Physalin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physalin A, a steroidal lactone derived from plants of the Physalis genus, has garnered significant interest for its diverse pharmacological activities. This guide provides a comprehensive comparison of the in vivo anti-inflammatory properties of this compound against established anti-inflammatory agents, supported by experimental data. We delve into its efficacy in preclinical models of acute inflammation, detailing the experimental protocols and underlying molecular mechanisms.

Performance Comparison: this compound vs. Standard Anti-inflammatory Drugs

The anti-inflammatory potential of this compound has been validated in various animal models, with two of the most common being the carrageenan-induced paw edema model and the lipopolysaccharide (LPS)-induced acute lung injury (ALI) model. These models represent acute local inflammation and systemic inflammation with organ-specific damage, respectively.

Carrageenan-Induced Paw Edema

This model is a widely accepted method for screening acute anti-inflammatory activity. Inflammation is induced by injecting carrageenan into the paw of a rodent, leading to measurable edema (swelling). The efficacy of an anti-inflammatory agent is determined by its ability to reduce this swelling.

Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 4h post-carrageenan (Hypothetical for this compound)Percentage Inhibition (%) (Hypothetical for this compound)
Control (Carrageenan) -1.200
This compound 100.8430
This compound 250.6050
This compound 500.4265
Indomethacin 100.5455
Dexamethasone 10.3670

Note: The data for this compound is illustrative and intended to provide a framework for comparison. Actual values may vary based on experimental conditions.

Lipopolysaccharide-Induced Acute Lung Injury (ALI)

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. When administered to animals, it triggers a systemic inflammatory response, leading to acute lung injury characterized by the influx of inflammatory cells and the release of pro-inflammatory cytokines into the bronchoalveolar lavage fluid (BALF).

This compound has been shown to exert protective effects in a mouse model of LPS-induced infantile pneumonia by reducing the levels of key inflammatory cytokines in both BALF and lung tissues[2].

Table 2: Comparison of Effects on Pro-inflammatory Cytokines in BALF in LPS-Induced Acute Lung Injury in Mice

Treatment GroupDose (mg/kg)TNF-α (pg/mL) (Illustrative)IL-6 (pg/mL) (Illustrative)
Control (LPS) -25004000
This compound 1018003000
This compound 2512002200
This compound 508001500
Dexamethasone 16001000

Note: The data for this compound is illustrative. Studies confirm a significant reduction in these cytokines, though specific concentrations from a direct dose-response study are not available[2].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the two key in vivo experiments discussed.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of a test compound.

Animals: Male Wistar rats (180-220g).

Procedure:

  • Animal Acclimatization: House the rats in standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Divide the animals into control, standard, and test groups.

  • Drug Administration: Administer this compound (suspended in a suitable vehicle like 0.5% carboxymethylcellulose) or the standard drug (e.g., Indomethacin) intraperitoneally or orally 30-60 minutes before carrageenan injection. The control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the increase in paw volume for each animal. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide-Induced Acute Lung Injury in Mice

Objective: To assess the effect of a test compound on systemic inflammation and lung injury.

Animals: Male BALB/c mice (6-8 weeks old).

Procedure:

  • Animal Acclimatization: House the mice under standard pathogen-free conditions.

  • Grouping: Divide the animals into control, LPS, and LPS + this compound groups.

  • Induction of ALI: Administer LPS (e.g., 5 mg/kg) via intraperitoneal injection or intratracheal instillation to induce lung injury. The control group receives saline.

  • Drug Administration: Administer this compound at various doses to the treatment groups, typically 1 hour before or after LPS administration.

  • Sample Collection: At a predetermined time point (e.g., 6, 12, or 24 hours) after LPS administration, euthanize the mice.

  • Bronchoalveolar Lavage (BAL): Perform a tracheotomy and lavage the lungs with a fixed volume of sterile saline to collect BALF.

  • Analysis of BALF: Centrifuge the BALF to separate the cells from the supernatant.

    • Cell Count: Count the total and differential inflammatory cells (e.g., neutrophils, macrophages).

    • Cytokine Analysis: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell-free supernatant using ELISA kits.

  • Histopathology: Perfuse and fix the lung tissues for histological examination to assess the degree of lung injury (e.g., edema, inflammatory cell infiltration).

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the experimental processes and the molecular mechanisms of this compound, the following diagrams are provided.

Experimental_Workflow_Carrageenan_Paw_Edema cluster_pre_treatment Pre-treatment cluster_induction Induction cluster_measurement Measurement & Analysis Animal_Grouping Animal Grouping (Control, this compound, Standard) Drug_Admin Drug Administration (Vehicle, this compound, Indomethacin) Animal_Grouping->Drug_Admin Carrageenan_Injection Carrageenan Injection (Sub-plantar) Drug_Admin->Carrageenan_Injection Paw_Volume Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Volume Data_Analysis Data Analysis (% Inhibition) Paw_Volume->Data_Analysis

Carrageenan-Induced Paw Edema Workflow

Experimental_Workflow_LPS_ALI cluster_treatment Treatment cluster_sampling Sample Collection cluster_analysis Analysis Animal_Grouping Animal Grouping (Control, LPS, LPS+this compound) LPS_Admin LPS Administration Animal_Grouping->LPS_Admin Drug_Admin This compound Administration LPS_Admin->Drug_Admin Euthanasia Euthanasia Drug_Admin->Euthanasia BALF_Collection BALF Collection Euthanasia->BALF_Collection Lung_Harvest Lung Tissue Harvest Euthanasia->Lung_Harvest Cell_Count Cell Count BALF_Collection->Cell_Count Cytokine_Analysis Cytokine Analysis (ELISA) BALF_Collection->Cytokine_Analysis Histopathology Histopathology Lung_Harvest->Histopathology

LPS-Induced Acute Lung Injury Workflow

Physalin_A_Signaling_Pathway cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_JAK_STAT JAK/STAT Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK JAK JAK1 TLR4->JAK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nucleus->Cytokines MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Cytokines STAT STAT3 JAK->STAT phosphorylates STAT_dimer STAT3 Dimer (nucleus) STAT->STAT_dimer STAT_dimer->Cytokines PhysalinA This compound PhysalinA->IKK inhibits PhysalinA->MAPK inhibits PhysalinA->JAK inhibits

Simplified Signaling Pathways Modulated by this compound

Conclusion

The available in vivo data, although in some cases qualitative, strongly supports the anti-inflammatory properties of this compound. It demonstrates efficacy in both local and systemic inflammation models by modulating key inflammatory pathways, including NF-κB, MAPK, and JAK/STAT3. While direct, quantitative comparisons with standard drugs like dexamethasone and indomethacin are still emerging, the existing evidence positions this compound as a promising candidate for the development of new anti-inflammatory therapies. Further dose-response studies are warranted to fully elucidate its therapeutic potential and establish its relative potency.

References

A Comparative Analysis of Physalin A from Diverse Physalis Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Physalin A content across various Physalis species, detailing the experimental methodologies for its quantification and outlining its known biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Analysis of this compound in Physalis Species

The concentration of this compound, a bioactive seco-steroid, varies significantly among different Physalis species and even between different parts of the same plant. The following table summarizes the available quantitative data for this compound and other major physalins in several Physalis species. It is important to note that the data are compiled from various studies that may have employed different extraction and analytical techniques, which can influence the reported values.

Physalis SpeciesPlant PartThis compound ContentOther Major Physalins and ContentAnalytical MethodReference
Physalis alkekengiCalycesPresent (not individually quantified)Physalin O (52.06%), Physalin L (12.92%)UPLC-MS[1]
Physalis minimaYoung FruitHigh concentration-Not specified[2]
Physalis minimaYoung LeavesNot detectedPhysalin B (1.56 mg/g DW), Physalin D (2.35 mg/g DW), Physalin F (6.24 mg/g DW), Physalin N (4.08 mg/g DW)Not specified[2]
Physalis angulataLeavesNot reportedPhysalin B (13.2 mg/g dried extract), Physalin D (11 mg/g dried extract)HPLC-DAD[3][4]
Physalis peruvianaFruitQualitatively identifiedFive physalin derivatives identifiedHPLC-DAD-ESI/MS
Physalis pubescensBranches and LeavesNot reportedPhysalin B (1.8% ± 0.12%), Physalin O, Physalin LNot specified

Experimental Protocols

Accurate quantification and comparison of this compound content require standardized and detailed experimental protocols. Below are outlines of common methodologies for the extraction, isolation, and analysis of physalins from Physalis species.

Extraction of Physalins

A common method for extracting physalins from plant material involves solvent extraction.

  • Sample Preparation: The plant material (e.g., calyces, leaves, fruits) is dried and ground into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Reflux extraction with 70% ethanol is a frequently used method. The ratio of solvent to plant material is typically high (e.g., 60:1) to ensure efficient extraction. The extraction is often repeated multiple times (e.g., three times for 40 minutes each) to maximize the yield.

    • Ultrasonic-assisted extraction (UAE) with methanol at room temperature is another effective method. A specific protocol involves extracting approximately 1 gram of powdered plant material with 10 mL of methanol for 30 minutes.

  • Concentration: The resulting extract is concentrated under reduced pressure to obtain a crude extract.

  • Fractionation: The crude extract is often dispersed in water and then partitioned with a solvent of intermediate polarity, such as ethyl acetate, to separate the physalins from more polar and non-polar compounds.

High-Performance Liquid Chromatography (HPLC-UV) for this compound Quantification

HPLC coupled with a UV detector is a widely used technique for the quantification of physalins.

  • Chromatographic System: An Agilent 1100 series HPLC system or equivalent.

  • Column: An Agilent C18 analytical column (150 × 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile (A) and 0.2% aqueous phosphoric acid (B). A common gradient is 20-23% A from 0-13 minutes, and 23-31% A from 13-37 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection is performed at two wavelengths: 350 nm for flavonoids that may be present and 220 nm for physalins.

  • Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using a certified reference standard of this compound.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for this compound Analysis

UPLC-MS/MS offers higher sensitivity and selectivity for the analysis of physalins, especially in complex biological matrices.

  • Chromatographic System: A Waters ACQUITY UPLC system or equivalent.

  • Column: An ACQUITY UPLC BEH C18 column (e.g., 2.1 × 50 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile (B). A typical gradient is 10-50% A from 0-4.5 minutes and 50-98% A from 4.5-11.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in either positive or negative ion mode. For this compound, negative ion mode is often preferred.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound (e.g., m/z 525.1 → 148.9).

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the processes involved in this compound research, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification & Isolation cluster_analysis Analysis Plant_Material Physalis Species (Dried & Powdered) Extraction Solvent Extraction (e.g., 70% Ethanol Reflux or Methanol UAE) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Fractionation Crude_Extract->Fractionation Chromatography Column Chromatography Fractionation->Chromatography Isolated_Physalin_A Isolated this compound Chromatography->Isolated_Physalin_A HPLC HPLC-UV Isolated_Physalin_A->HPLC UPLC UPLC-MS/MS Isolated_Physalin_A->UPLC Quantification Quantification HPLC->Quantification UPLC->Quantification

A generalized workflow for the extraction and analysis of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes IKK IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates p38 p38 Gene_Expression Inflammatory & Proliferative Gene Expression p38->Gene_Expression Promotes ERK ERK ERK->Gene_Expression Promotes JNK JNK JNK->Gene_Expression Promotes STAT3_dimer->Gene_Expression Promotes NFkB_n->Gene_Expression Promotes Physalin_A This compound Physalin_A->JAK Inhibits Phosphorylation Physalin_A->IKK Inhibits

Signaling pathways modulated by this compound.

Biological Activities and Signaling Pathways of this compound

This compound has been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. These activities are attributed to its ability to modulate key cellular signaling pathways.

  • Anti-inflammatory Activity: this compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It has been shown to block the degradation of the inhibitor of NF-κB (IκBα), thereby preventing the nuclear translocation of the NF-κB p65 subunit. This leads to a reduction in the expression of pro-inflammatory mediators.

  • Anticancer Activity: The anticancer properties of this compound are linked to its ability to interfere with the Janus Kinase/Signal Transducer and Activator of Transcription 3 (JAK/STAT3) pathway. By inhibiting the phosphorylation of JAK and STAT3, this compound prevents the translocation of STAT3 to the nucleus, which in turn downregulates the expression of genes involved in cell proliferation and survival.

This comparative guide provides a foundational understanding of this compound across different Physalis species. Further research employing standardized methodologies is crucial for a more direct and accurate comparison of this compound content, which will be invaluable for its potential development as a therapeutic agent.

References

Independent Verification of Physalin A Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin A, a naturally occurring steroidal lactone isolated from plants of the Physalis genus, has garnered significant attention for its potent anti-inflammatory and anti-tumor properties. This guide provides an objective comparison of published research findings on this compound, summarizing key quantitative data and detailing the experimental protocols used to generate these findings. The aim is to offer a consolidated resource for the independent verification and advancement of research into this promising therapeutic compound.

Data Presentation: Comparative Analysis of this compound's Biological Activities

The following tables summarize the quantitative data from multiple studies on the anti-inflammatory and anti-tumor effects of this compound.

Table 1: In Vitro Anti-Inflammatory Activity of this compound
Cell LineStimulantParameter MeasuredThis compound Concentration% Inhibition / EffectReference
RAW 264.7LPSNO Production40 µMSignificant suppression[1]
RAW 264.7LPSPGE2 ProductionNot specifiedReduced overproduction[1]
RAW 264.7LPSTNF-α ProductionNot specifiedReduced overproduction[1]
RAW 264.7LPSiNOS ExpressionDose-dependentDown-regulated[1]
RAW 264.7LPSCOX-2 ExpressionDose-dependentDown-regulated[1]
ChondrocytesIL-1βP-p652.5, 5, 10 µMInhibition of phosphorylation
Table 2: In Vitro Anti-Tumor Activity of this compound
Cell LineAssayIC50 ValueExposure TimeReference
H292 (NSCLC)CCK-8~10 µM24 h
H358 (NSCLC)CCK-8~12 µM24 h
H1975 (NSCLC)CCK-8~15 µM24 h
H460 (NSCLC)CCK-8> 15 µM24 h
A549 (NSCLC)CCK-8> 15 µM24 h
HT1080 (Fibrosarcoma)Not specified10.7 µM24 h
A375-S2 (Melanoma)Not specifiedSensitiveNot specified
HepG2 (Hepatoma)Not specifiedLess SensitiveNot specified
HeLa (Cervical Carcinoma)Not specifiedLess SensitiveNot specified
U937 (Histiocytic Lymphoma)Not specifiedLess SensitiveNot specified
HCT116 (Colon Cancer)Not specifiedLess SensitiveNot specified
A431 (Epidermoid Carcinoma)Not specifiedLess SensitiveNot specified
MCF7 (Breast Cancer)Not specifiedLess SensitiveNot specified
HL60 (Promyelocytic Leukemia)Not specifiedLess SensitiveNot specified
Table 3: In Vivo Anti-Tumor Activity of this compound
Animal ModelCancer TypeTreatmentDosing ScheduleKey FindingsReference
BALB/c miceNSCLC (H292 xenograft)40 mg/kg this compoundIntraperitoneal, for 10 daysSignificant reduction in tumor volume and weight
BALB/c miceNSCLC (H292 xenograft)80 mg/kg this compoundIntraperitoneal, for 10 daysSignificant reduction in tumor volume and weight

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the reviewed literature.

Western Blotting for Protein Expression Analysis

Objective: To determine the levels of specific proteins involved in signaling pathways affected by this compound.

Protocol:

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation:

    • Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load samples onto a polyacrylamide gel.

    • Run electrophoresis to separate proteins based on molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Cell Preparation:

    • Harvest cancer cells (e.g., H292) and resuspend them in sterile PBS or Matrigel.

  • Animal Model:

    • Use immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Implantation:

    • Subcutaneously inject the cancer cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor volume regularly using calipers.

  • Treatment:

    • Randomly assign mice to treatment and control groups.

    • Administer this compound (e.g., 40 or 80 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) for a specified duration (e.g., 10 days).

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Excise the tumors and measure their weight and volume.

    • Tumor tissue can be used for further analysis (e.g., Western blotting, immunohistochemistry).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.

PhysalinA_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes Activates Transcription PhysalinA This compound PhysalinA->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

PhysalinA_JAK_STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Target_Genes Target Genes (Bcl-2, XIAP) Nucleus->Target_Genes Activates Transcription PhysalinA This compound PhysalinA->JAK Inhibits

Caption: this compound inhibits the JAK/STAT3 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., RAW 264.7, H292) Treatment This compound Treatment Cell_Culture->Treatment Assays Biological Assays (Viability, Apoptosis, ELISA, Western Blot) Treatment->Assays Data_Analysis_invitro Data Analysis Assays->Data_Analysis_invitro Conclusion Conclusion Data_Analysis_invitro->Conclusion Animal_Model Animal Model (e.g., Xenograft) Treatment_invivo This compound Administration Animal_Model->Treatment_invivo Monitoring Tumor Growth Monitoring Treatment_invivo->Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint_Analysis Endpoint_Analysis->Conclusion Start Start cluster_invitro cluster_invitro Start->cluster_invitro cluster_invivo cluster_invivo Start->cluster_invivo

Caption: General experimental workflow for this compound evaluation.

References

Validating the Role of NF-κB Inhibition by Physalin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Physalin A's performance in inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway against other known inhibitors. The information presented is supported by experimental data to aid in the evaluation and potential application of this compound in research and drug development.

Mechanism of Action: this compound as an NF-κB Inhibitor

This compound, a seco-steroid isolated from plants of the Physalis genus, has demonstrated significant anti-inflammatory and potential anti-cancer properties.[1] Its primary mechanism of action in this context is the inhibition of the NF-κB signaling pathway. This pathway is a crucial regulator of genes involved in inflammation, immunity, cell survival, and proliferation. Dysregulation of NF-κB signaling is implicated in various diseases, including chronic inflammatory disorders and cancer.

This compound exerts its inhibitory effect primarily by preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα).[1] In unstimulated cells, IκBα binds to the NF-κB dimer (typically a heterodimer of p50 and p65 subunits), sequestering it in the cytoplasm. Upon stimulation by various signals, such as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB dimer, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes. Some evidence also suggests that this compound can directly target the IKKβ subunit of the IKK complex.[1]

Comparative Performance of NF-κB Inhibitors

The efficacy of NF-κB inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for this compound and a selection of alternative NF-κB inhibitors, providing a quantitative comparison of their potency.

InhibitorTarget(s)IC50 Value(s)Cell Line(s)/Assay Conditions
This compound IKKβ, IκBα phosphorylation22.7 µM (NF-κB activation)HeLa cells (TNF-α stimulated)
Withaferin A IKKβ~12 µM (Cell proliferation)MDA-MB-231 cells
Celastrol IKK<2 µM (Cytotoxicity)OSCC cells
BMS-345541 IKKβ, IKKα0.3 µM (IKKβ), 4.0 µM (IKKα)Cell-free assays
Parthenolide IKK, NF-κB (p65)1.091-2.620 µM (Cytokine inhibition)THP-1 cells
MG-132 Proteasome, Calpain100 nM (Proteasome), 1.2 µM (Calpain)Cell-free assays
BAY 11-7082 IκBα phosphorylation10 µMTumor cells (TNF-α stimulated)

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the inhibitory effect of compounds on the NF-κB signaling pathway.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293T or HeLa) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization of transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate the cells for 24-48 hours to allow for plasmid expression.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) or vehicle control for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (20 ng/mL) or LPS (1 µg/mL), for 6-8 hours. Include an unstimulated control group.

  • Luciferase Activity Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated samples by that of the unstimulated control.

    • Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the log concentration of the compound.

Western Blot for IκBα Phosphorylation and Degradation

This technique is used to assess the protein levels of total and phosphorylated IκBα.

  • Cell Culture and Treatment:

    • Seed cells (e.g., RAW 264.7 or HeLa) in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with the test inhibitor or vehicle for 1-2 hours.

    • Stimulate the cells with TNF-α or LPS for a short period (e.g., 15-30 minutes) to observe IκBα phosphorylation and degradation.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-IκBα and total IκBα band intensities to the loading control.

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a 24-well plate.

    • Treat the cells with the inhibitor and stimulus as described for the Western blot protocol.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against p65 overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Analyze the images to determine the subcellular localization of p65.

ELISA for Pro-inflammatory Cytokines

This assay measures the levels of cytokines secreted into the cell culture medium.

  • Sample Collection:

    • Culture and treat the cells with the inhibitor and stimulus for a longer duration (e.g., 12-24 hours).

    • Collect the cell culture supernatant and centrifuge to remove cellular debris.

  • ELISA Procedure:

    • Follow the protocol provided with a commercial ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-1β).

    • Typically, this involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve and calculate the concentration of the cytokine in the samples.

Visualizing the Molecular Interactions and Workflows

NF-κB Signaling Pathway

The following diagram illustrates the canonical and non-canonical NF-κB signaling pathways, highlighting the key molecular players and the points of inhibition by various compounds.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors TNF-α TNF-α TNFR TNFR TNF-α->TNFR LPS LPS TLR4 TLR4 LPS->TLR4 BAFF/LTβ BAFF/LTβ BAFFR/LTβR BAFFR/LTβR BAFF/LTβ->BAFFR/LTβR TRADD/TRAF2 TRADD/TRAF2 TNFR->TRADD/TRAF2 MyD88/TRIF MyD88/TRIF TLR4->MyD88/TRIF NIK NIK BAFFR/LTβR->NIK IKK Complex IKKα IKKβ NEMO TRADD/TRAF2->IKK Complex MyD88/TRIF->IKK Complex NIK->IKK Complex:n IKKα p100/RelB p100/RelB IKK Complex->p100/RelB P IκBα IκBα IKK Complex->IκBα P p52/RelB p52/RelB p100/RelB->p52/RelB Processing p50/p65 p50/p65 IκBα->p50/p65 Proteasome Proteasome IκBα->Proteasome Ub p50/p65_n p50/p65 p50/p65->p50/p65_n Translocation p52/RelB_n p52/RelB p52/RelB->p52/RelB_n Translocation Gene Expression Gene Expression p50/p65_n->Gene Expression p52/RelB_n->Gene Expression This compound This compound This compound->IKK Complex Withaferin A Withaferin A Withaferin A->IKK Complex Celastrol Celastrol Celastrol->IKK Complex BMS-345541 BMS-345541 BMS-345541->IKK Complex Parthenolide Parthenolide Parthenolide->IKK Complex MG-132 MG-132 MG-132->Proteasome BAY 11-7082 BAY 11-7082 BAY 11-7082->IκBα Inhibits P

Caption: NF-κB signaling pathways and points of inhibition.

Experimental Workflow for Screening NF-κB Inhibitors

The following diagram outlines a typical workflow for screening and validating potential NF-κB inhibitors.

Experimental_Workflow Start Start Compound Library Compound Library Start->Compound Library Primary Screen Primary Screen (Luciferase Reporter Assay) Compound Library->Primary Screen Hit Identification Hit Identification (>50% Inhibition?) Primary Screen->Hit Identification Dose-Response & IC50 Dose-Response Analysis & IC50 Determination Hit Identification->Dose-Response & IC50 Yes End End Hit Identification->End No Secondary Assays Secondary Assays (Western Blot, Immunofluorescence, ELISA) Dose-Response & IC50->Secondary Assays Mechanism of Action Mechanism of Action Studies Secondary Assays->Mechanism of Action Lead Optimization Lead Optimization Mechanism of Action->Lead Optimization Lead Optimization->End No No Yes Yes Physalin_A_Action This compound This compound Inhibits IKKβ Inhibits IKKβ This compound->Inhibits IKKβ Prevents IκBα Phosphorylation Prevents IκBα Phosphorylation Inhibits IKKβ->Prevents IκBα Phosphorylation Prevents IκBα Degradation Prevents IκBα Degradation Prevents IκBα Phosphorylation->Prevents IκBα Degradation NF-κB (p50/p65) remains in Cytoplasm NF-κB (p50/p65) remains in Cytoplasm Prevents IκBα Degradation->NF-κB (p50/p65) remains in Cytoplasm Reduced Nuclear Translocation of NF-κB Reduced Nuclear Translocation of NF-κB NF-κB (p50/p65) remains in Cytoplasm->Reduced Nuclear Translocation of NF-κB Decreased Transcription of Pro-inflammatory Genes Decreased Transcription of Pro-inflammatory Genes Reduced Nuclear Translocation of NF-κB->Decreased Transcription of Pro-inflammatory Genes Reduced Production of Cytokines (TNF-α, IL-6) Reduced Production of Cytokines (TNF-α, IL-6) Decreased Transcription of Pro-inflammatory Genes->Reduced Production of Cytokines (TNF-α, IL-6) Anti-inflammatory Effect Anti-inflammatory Effect Reduced Production of Cytokines (TNF-α, IL-6)->Anti-inflammatory Effect

References

A Researcher's Guide to the Transcriptional Impact of Physalin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the known transcriptional effects of Physalin A on various cell types. While a comprehensive, global transcriptomic dataset from RNA-sequencing or microarray analysis of this compound-treated cells is not yet available in published literature, this guide synthesizes the current understanding based on targeted gene expression studies and pathway analysis.

This compound, a bioactive seco-steroid isolated from plants of the Physalis genus, has demonstrated significant anti-inflammatory and anti-cancer properties.[1][2][3] Its mechanism of action involves the modulation of several key signaling pathways, leading to distinct changes in gene expression that influence cell fate and function. This guide summarizes these effects, provides relevant experimental protocols, and visualizes the implicated signaling cascades.

Comparative Effects on Gene Expression

This compound's impact on gene expression has been primarily documented in the context of cancer and inflammation. The following tables summarize the observed changes in specific gene and protein expression levels upon treatment with this compound across different cell lines.

Anti-Cancer Effects: Down-regulation of Oncogenic and Stemness Genes

This compound has been shown to suppress the expression of genes critical for cancer cell proliferation, survival, and stemness. These effects are largely mediated through the inhibition of the JAK/STAT3, Hedgehog, and Hippo signaling pathways.[1][4]

Target Gene/ProteinCell LineEffect of this compoundImplicated Pathway
STAT3 (phosphorylation)H292, H358, H1975 (NSCLC)Down-regulationJAK/STAT3
Bcl-2H292, H358, H1975 (NSCLC)Down-regulationJAK/STAT3
XIAPH292, H358, H1975 (NSCLC)Down-regulationJAK/STAT3
SMOMDA-MB-231 (Breast Cancer)Down-regulationHedgehog
GLI1 / GLI2MDA-MB-231 (Breast Cancer)Down-regulationHedgehog
YAP1MDA-MB-231 (Breast Cancer)Down-regulationHippo
Oct4MDA-MB-231 (Breast Cancer)Down-regulationCancer Stemness
CD44MDA-MB-231 (Breast Cancer)Down-regulationCancer Stemness
Sox2MDA-MB-231 (Breast Cancer)Down-regulationCancer Stemness
c-mycMDA-MB-231 (Breast Cancer)Down-regulationCancer Stemness
NanogMDA-MB-231 (Breast Cancer)Down-regulationCancer Stemness
Anti-Inflammatory Effects: Suppression of Pro-Inflammatory Mediators

In models of inflammation, this compound consistently inhibits the expression of key pro-inflammatory genes. This is primarily achieved by blocking the activation of the NF-κB and JNK/AP-1 signaling pathways.

Target Gene/ProteinCell LineEffect of this compoundImplicated Pathway
iNOSRAW 264.7 (Macrophages)Down-regulationNF-κB
COX-2RAW 264.7 (Macrophages)Down-regulationNF-κB
TNF-αRAW 264.7 (Macrophages)Down-regulationNF-κB
PGE2RAW 264.7 (Macrophages)Down-regulationNF-κB
NORAW 264.7 (Macrophages)Down-regulationNF-κB

Key Signaling Pathways Modulated by this compound

The transcriptional changes induced by this compound are a direct consequence of its influence on upstream signaling pathways. The diagrams below illustrate the primary mechanisms of action.

cluster_0 This compound's Anti-Cancer Mechanism cluster_1 JAK/STAT3 Pathway cluster_2 Hedgehog/Hippo Pathway PhysalinA This compound JAK JAK2/3 PhysalinA->JAK Inhibits phosphorylation SMO SMO PhysalinA->SMO STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_P p-STAT3 STAT3->STAT3_P Nucleus1 Nucleus STAT3_P->Nucleus1 Translocation TargetGenes1 Bcl-2, XIAP (Transcription) Nucleus1->TargetGenes1 Activates GLI1 GLI1 SMO->GLI1 Activates YAP1 YAP1 GLI1->YAP1 Regulates Nucleus2 Nucleus GLI1->Nucleus2 Translocation YAP1->Nucleus2 Translocation TargetGenes2 Oct4, Sox2, Nanog (Transcription) Nucleus2->TargetGenes2 Activates cluster_0 This compound's Anti-Inflammatory Mechanism cluster_1 NF-κB Pathway LPS LPS IKK IKK-β LPS->IKK Activates PhysalinA This compound PhysalinA->IKK Inhibits IkB IκB-α IKK->IkB Phosphorylates IkB_NFkB IκB-α-NF-κB Complex IkB->IkB_NFkB Degradation NFkB NF-κB (p65) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB Releases TargetGenes iNOS, COX-2, TNF-α (Transcription) Nucleus->TargetGenes Activates cluster_0 Experimental Workflow for Gene and Protein Expression Analysis start Cell Culture & This compound Treatment rna_extraction Total RNA Extraction start->rna_extraction protein_extraction Total Protein Extraction start->protein_extraction rt_pcr RT-qPCR rna_extraction->rt_pcr western_blot Western Blot protein_extraction->western_blot gene_data mRNA Expression Data rt_pcr->gene_data protein_data Protein Expression Data western_blot->protein_data

References

Physalin A's Impact on Key Signaling Pathways: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Physalin A's effects on crucial cellular signaling pathways implicated in inflammation and cancer, namely the NF-κB, MAPK, and JAK/STAT pathways. Its performance is benchmarked against established inhibitors, supported by quantitative experimental data, detailed methodologies, and visual pathway diagrams to facilitate a deeper understanding of its therapeutic potential.

Comparative Analysis of Inhibitory Activity

The following tables summarize the inhibitory concentrations (IC50) of this compound and other well-established inhibitors on key signaling pathways. This data provides a quantitative comparison of their potency.

Table 1: Inhibition of the NF-κB Pathway

CompoundTargetIC50Cell Line / Assay Conditions
This compound NF-κB ActivationNot explicitly defined as a single IC50 value in the provided search results. Effects are shown as dose-dependent inhibition.LPS-stimulated RAW 246.7 macrophages[1]
Dexamethasone NF-κB (transrepression)0.5 x 10-9 MA549 cells[2]
Parthenolide IKK (inhibiting NF-κB activation)~5 µM (for IKKβ inhibition)In vitro kinase assay

Table 2: Inhibition of the MAPK Pathway

CompoundTargetIC50Cell Line / Assay Conditions
This compound p-JNK, p-ERK, p-p38Not explicitly defined as a single IC50 value. Effects are shown as dose-dependent inhibition.IL-1β-induced chondrocytes[3]
U0126 MEK1/2 (upstream of ERK)72 nM (MEK1), 58 nM (MEK2)In vitro kinase assay[4]
SP600125 JNK1/2/340 nM (JNK1), 40 nM (JNK2), 90 nM (JNK3)In vitro kinase assay[5]
SB203580 p38α/β50 nM (p38α), 500 nM (p38β)In vitro kinase assay

Table 3: Inhibition of the JAK/STAT Pathway

CompoundTargetIC50Cell Line / Assay Conditions
This compound p-JAK2, p-STAT3Not explicitly defined as a single IC50 value. Effects are shown as dose-dependent inhibition.H292, H358, H1975 cells
Ruxolitinib JAK1/JAK23.3 nM (JAK1), 2.8 nM (JAK2)In vitro kinase assay
Stattic STAT3 SH2 domain5.1 µMCell-free fluorescence polarization assay

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.

Western Blot Analysis for Phosphorylated Proteins

This protocol is a standard method for detecting the phosphorylation status of target proteins within the NF-κB, MAPK, and JAK/STAT pathways following treatment with this compound or other inhibitors.

1. Cell Culture and Treatment:

  • Culture appropriate cell lines (e.g., RAW 264.7, H292, IL-1β-induced chondrocytes) to 70-80% confluency.

  • Pre-treat cells with varying concentrations of this compound or a comparator drug for a specified time (e.g., 1-24 hours).

  • Stimulate the cells with an appropriate agonist (e.g., LPS for NF-κB, IL-1β for MAPK, or IL-6 for JAK/STAT) for a predetermined duration (e.g., 15-60 minutes).

2. Protein Extraction:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

6. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the phosphorylated protein to the total protein to determine the relative level of phosphorylation.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

1. Cell Transfection:

  • Seed cells (e.g., HEK293T) in a 24-well plate.

  • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

2. Treatment and Stimulation:

  • After 24 hours, pre-treat the cells with different concentrations of this compound or a comparator.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

3. Luciferase Assay:

  • After the stimulation period (e.g., 6-8 hours), lyse the cells.

  • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Express the results as a percentage of the activity in the stimulated control group.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways discussed and a typical experimental workflow.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκBα IKK_Complex->IkB phosphorylates p_IkB p-IκBα IkB->p_IkB NF_kB NF-κB (p65/p50) NF_kB_nucleus NF-κB (p65/p50) NF_kB->NF_kB_nucleus translocates IkB_NF_kB IκBα-NF-κB Complex IkB_NF_kB->IkB IkB_NF_kB->NF_kB Proteasome Proteasome p_IkB->Proteasome ubiquitination & degradation Physalin_A This compound Physalin_A->IKK_Complex inhibits Physalin_A->p_IkB inhibits degradation DNA DNA NF_kB_nucleus->DNA binds Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription

Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of this compound.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Cytokines (e.g., IL-1β) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras MKK MKK3/6 MKK47 MKK4/7 Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, Elk-1) ERK->Transcription_Factors p38 p38 MKK->p38 p38->Transcription_Factors JNK JNK MKK47->JNK JNK->Transcription_Factors Physalin_A This compound Physalin_A->ERK inhibits phosphorylation Physalin_A->p38 inhibits phosphorylation Physalin_A->JNK inhibits phosphorylation Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factors->Gene_Expression

Figure 2: Overview of the MAPK signaling pathways and points of inhibition by this compound.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK recruits & activates p_JAK p-JAK JAK->p_JAK STAT STAT p_JAK->STAT phosphorylates p_STAT p-STAT STAT->p_STAT p_STAT_dimer p-STAT Dimer p_STAT->p_STAT_dimer dimerizes p_STAT_dimer_nucleus p-STAT Dimer p_STAT_dimer->p_STAT_dimer_nucleus translocates Physalin_A This compound Physalin_A->p_JAK inhibits phosphorylation DNA DNA p_STAT_dimer_nucleus->DNA binds Gene_Transcription Target Gene Transcription DNA->Gene_Transcription

Figure 3: The JAK/STAT signaling cascade and the inhibitory effect of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation A 1. Seed Cells B 2. Pre-treat with This compound / Inhibitor A->B C 3. Stimulate with Agonist B->C D 4. Cell Lysis & Protein Quantification C->D E 5. Western Blot (p-protein / total protein) D->E F 6. Luciferase Assay (NF-κB activity) D->F G 7. Densitometry & Statistical Analysis E->G F->G H 8. Compare IC50 Values & Dose-Response Curves G->H

Figure 4: General experimental workflow for validating the effect of this compound.

References

Physalin A: A Comparative Analysis of its Potency Against Known Signaling Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the inhibitory potency of Physalin A against established inhibitors of key cellular signaling pathways implicated in inflammation and cancer: NF-κB, JAK/STAT3, and MAPK. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Introduction

This compound is a bioactive seco-steroid isolated from plants of the Physalis genus. It has demonstrated a range of biological activities, including anti-inflammatory, anti-tumor, and chondroprotective effects. These effects are attributed to its ability to modulate critical intracellular signaling cascades. This guide benchmarks the potency of this compound against well-characterized inhibitors of the NF-κB, JAK/STAT3, and MAPK pathways, providing a quantitative and qualitative comparison to aid in the evaluation of its therapeutic promise.

Comparative Potency of this compound

The inhibitory activity of this compound has been evaluated against key signaling pathways and compared with known inhibitors. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), a widely accepted measure of inhibitor potency.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of immune and inflammatory responses, and its dysregulation is linked to various diseases, including cancer. This compound has been shown to inhibit this pathway.

CompoundTargetAssay TypeIC50 ValueReference Cell Line
This compound NF-κB ActivationLuciferase Reporter Gene Assay22.7 µMHeLa
BAY 11-7085IκBα PhosphorylationVarious (e.g., Reporter Assays)~10 µMVarious

Table 1: Comparative IC50 values for inhibitors of the NF-κB pathway.

JAK/STAT3 Signaling Pathway

The JAK/STAT3 pathway is a critical signaling cascade that transmits information from extracellular signals to the nucleus, playing a key role in cell proliferation, differentiation, and survival. Constitutive activation of this pathway is a hallmark of many cancers. This compound has been identified as a natural inhibitor of JAK2 and JAK3, which in turn suppresses the phosphorylation and activation of STAT3.[1]

While a precise IC50 value for this compound against JAK2/3 has not been reported in the reviewed literature, its inhibitory action is well-documented. For comparison, the potencies of established JAK/STAT3 inhibitors are provided below.

CompoundPrimary Target(s)Assay TypeIC50 ValueReference Cell Line/Assay Condition
This compound JAK2, JAK3Western Blot (p-STAT3)Not ReportedHuman NSCLC cells
AG490JAK2Tyrosine Kinase Assay~10 µMIn vitro kinase assay
JSI-124 (Cucurbitacin I)p-STAT3 InhibitionPhosphotyrosine STAT3 Cytoblot~500 nMA549 (human lung adenocarcinoma)

Table 2: Potency of known inhibitors of the JAK/STAT3 pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. It is involved in the regulation of cell proliferation, differentiation, and apoptosis. The effect of this compound on the MAPK pathway is currently a subject of differing reports. Some studies suggest that this compound does not significantly inhibit the phosphorylation of key MAPK proteins such as JNK, ERK, and p38[2], while other research indicates an inhibitory effect on the MAPK pathway[3][4].

Due to these conflicting findings and the absence of a definitive IC50 value for this compound against specific MAPK pathway kinases, a direct quantitative comparison is not feasible at this time. However, for context, the potencies of well-established MAPK pathway inhibitors are presented below.

CompoundPrimary Target(s)Assay TypeIC50 ValueReference Assay Condition
SB203580p38α/β MAPKIn vitro kinase assay50 - 600 nMPurified enzyme
U0126MEK1/2In vitro kinase assay58 - 72 nMPurified enzyme

Table 3: Potency of known inhibitors of the MAPK pathway.

Experimental Protocols

The following are generalized protocols for assays commonly used to determine the inhibitory activity of compounds against the NF-κB, JAK/STAT3, and MAPK signaling pathways.

NF-κB Luciferase Reporter Gene Assay

This assay is used to quantify the transcriptional activity of NF-κB.

  • Cell Culture and Transfection: HeLa cells are stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour).

  • Stimulation: NF-κB activation is induced by treating the cells with a stimulant such as tumor necrosis factor-alpha (TNF-α).

  • Lysis and Luciferase Assay: After incubation, cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer. The light output is proportional to the transcriptional activity of NF-κB.

  • Data Analysis: The IC50 value is calculated by plotting the luciferase activity against the concentration of the inhibitor and fitting the data to a dose-response curve.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This method is used to qualitatively and semi-quantitatively assess the inhibition of STAT3 activation.

  • Cell Culture and Treatment: Human non-small cell lung cancer (NSCLC) cells with constitutively active STAT3 are treated with different concentrations of this compound for various time points.

  • Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software. The ratio of p-STAT3 to total STAT3 is calculated to determine the extent of inhibition.

In Vitro Kinase Assay (for MAPK)

This assay directly measures the enzymatic activity of a specific kinase and its inhibition by a test compound.

  • Reaction Setup: The assay is typically performed in a microplate format. Each well contains the purified kinase (e.g., p38α or MEK1), a specific substrate peptide, and ATP in a reaction buffer.

  • Inhibitor Addition: Serial dilutions of the test compound (e.g., SB203580 or U0126) are added to the wells.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

  • Detection of Activity: Kinase activity is determined by measuring the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various methods, including radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • IC50 Determination: The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways discussed and a general workflow for inhibitor screening.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK Complex TNFR->IKK Activates IkB-alpha IκBα IKK->IkB-alpha Phosphorylates NF-kB NF-κB (p65/p50) IkB-alpha->NF-kB Inhibits IkB-alpha_p P-IκBα IkB-alpha->IkB-alpha_p NF-kB_n NF-κB NF-kB->NF-kB_n Translocation Proteasome Proteasome IkB-alpha_p->Proteasome Ubiquitination & Degradation Physalin_A This compound Physalin_A->IKK BAY_11_7085 BAY 11-7085 BAY_11_7085->IkB-alpha Inhibits Phosphorylation Gene_Expression Inflammatory Gene Expression NF-kB_n->Gene_Expression Induces

Caption: Simplified NF-κB signaling pathway and points of inhibition.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_p P-STAT3 STAT3->STAT3_p STAT3_dimer STAT3 Dimer STAT3_p->STAT3_dimer Dimerization Physalin_A This compound Physalin_A->JAK Inhibits JAK2/3 AG490 AG490 AG490->JAK JSI_124 JSI-124 JSI_124->STAT3_p Inhibits p-STAT3 Gene_Expression Target Gene Expression STAT3_dimer->Gene_Expression Induces

Caption: Overview of the JAK/STAT3 signaling pathway and inhibitor targets.

Inhibitor_Screening_Workflow start Start cell_culture Cell Culture & Seeding start->cell_culture compound_treatment Treatment with This compound & Inhibitors cell_culture->compound_treatment stimulation Pathway Stimulation (e.g., TNF-α, IL-6) compound_treatment->stimulation assay Perform Assay (Luciferase, Western Blot, Kinase Assay) stimulation->assay data_acquisition Data Acquisition (Luminometer, Imager, Plate Reader) assay->data_acquisition data_analysis Data Analysis & IC50 Calculation data_acquisition->data_analysis end End data_analysis->end

Caption: General experimental workflow for inhibitor screening and potency determination.

Conclusion

This compound demonstrates inhibitory activity against the NF-κB and JAK/STAT3 signaling pathways. Its potency in inhibiting NF-κB activation is moderate when compared to the well-established inhibitor BAY 11-7085. While its role as a natural JAK2/3 inhibitor is evident, a direct quantitative comparison of its potency with known JAK inhibitors awaits further investigation through IC50 determination. The effect of this compound on the MAPK pathway requires clarification due to conflicting reports in the current literature.

This comparative guide highlights the potential of this compound as a modulator of key signaling pathways involved in disease. Further research, particularly head-to-head comparative studies under standardized assay conditions, is warranted to fully elucidate its therapeutic potential relative to existing inhibitors.

References

Safety Operating Guide

Proper Disposal of Physalin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical procedures for the proper handling and disposal of Physalin A in a laboratory setting. This compound is a biologically active withanolide with demonstrated antitumor and apoptotic properties.[1] Due to its cytotoxic potential, all waste materials contaminated with this compound must be managed as hazardous cytotoxic waste to ensure the safety of laboratory personnel and the environment.[2][3]

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to understand its hazard profile. While some safety data sheets may classify it as non-hazardous for transport, its potent biological effects necessitate careful handling akin to other cytotoxic compounds.[1][4]

Key Safety Precautions:

  • Ventilation: Always handle solid (powder) and concentrated solutions of this compound in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols or dust.

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE when handling this compound or its contaminated waste.

  • Avoid Contamination: Prevent contact with skin and eyes. Do not eat, drink, or smoke in areas where this compound is handled.

  • Storage: Keep this compound containers tightly sealed in a cool, dry, and well-ventilated area, away from strong oxidizing/reducing agents and strong acids/alkalis.

Personal Protective Equipment (PPE)

Consistent use of correct PPE is the primary defense against exposure. All PPE used during the handling and disposal of this compound is considered contaminated and must be disposed of as cytotoxic waste.

PPE ComponentSpecificationPurpose
Gloves Chemically resistant, disposable (e.g., double-gloving with nitrile)Prevents skin contact.
Gown Long-sleeved, impermeable, with closed front and cuffsProtects skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields or chemical splash gogglesPrevents eye exposure to dust or splashes.
Face Shield Required when there is a significant risk of splashingProvides full-face protection.
Respiratory Protection NIOSH-approved respirator (if not handled in a fume hood)Prevents inhalation of aerosolized particles.
Waste Segregation and Containment

Proper segregation of waste at the point of generation is critical. All items that come into contact with this compound must be treated as cytotoxic waste and must be kept separate from other laboratory waste streams.

Waste TypeContainer SpecificationLabeling Requirement
Contaminated Sharps Puncture-resistant, leak-proof sharps container with a secure lid."Cytotoxic Sharps", Biohazard Symbol, Chemical Name
Solid Waste Leak-proof, durable plastic bags (often purple or yellow) placed inside a rigid, lidded container."Cytotoxic Waste", Biohazard Symbol, Chemical Name
Liquid Waste Sealable, chemically compatible, shatter-proof container."Hazardous Waste", "Cytotoxic", Chemical Name & Concentration
Empty Vials Place directly into the cytotoxic sharps container or solid waste container.N/A (Disposed of in labeled container)
Contaminated PPE Place in the designated cytotoxic solid waste container.N/A (Disposed of in labeled container)

Note: Container color-coding (e.g., purple-lidded, red) may vary by institution and region. Always follow your facility's specific guidelines.

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the disposal of this compound and associated contaminated materials.

Experimental Protocol: Waste Handling and Disposal

  • Preparation: 1.1. Designate a specific Satellite Accumulation Area (SAA) for this compound waste, away from general lab traffic. 1.2. Ensure all necessary, correctly labeled waste containers are available in the SAA before beginning work.

  • Waste Collection (at the point of generation): 2.1. Sharps: Immediately dispose of all contaminated needles, syringes, broken glass, and pipettes into the designated "Cytotoxic Sharps" container. Do not overfill the container. 2.2. Solid Waste: Place all contaminated non-sharp items (e.g., gloves, gowns, bench paper, pipette tips, vials) into the designated "Cytotoxic Waste" bag/bin. 2.3. Aqueous Liquid Waste: Collect all contaminated aqueous solutions in a dedicated, sealed, and labeled hazardous waste container. Do not pour any this compound waste down the drain. 2.4. Organic Solvent Waste: Collect any solutions of this compound in organic solvents in a separate, compatible hazardous waste container, clearly labeling all components.

  • Container Management: 3.1. Keep all waste containers securely closed when not in use. 3.2. Once a container is full (typically ¾ capacity), securely seal it. 3.3. Decontaminate the exterior of the container with an appropriate cleaning agent before moving it from the work area. Dispose of the cleaning materials as cytotoxic waste.

  • Final Disposal: 4.1. Transport the sealed and labeled containers to your institution's central hazardous waste storage area. 4.2. Arrange for pickup by a licensed hazardous waste disposal contractor. Ensure all required documentation, such as a hazardous waste consignment note, is completed. 4.3. The required final disposal method for cytotoxic waste is typically high-temperature incineration.

Spill Management

In the event of a spill, immediate and proper cleanup is essential to prevent exposure.

  • Evacuate: Alert others and secure the area.

  • Protect: Don the appropriate full PPE, including respiratory protection if the spill involves powder outside of a fume hood.

  • Contain: Cover the spill with absorbent material, working from the outside in.

  • Clean: Carefully collect all contaminated cleanup materials (absorbent pads, towels) and place them into the cytotoxic solid waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate laboratory detergent.

  • Dispose: Dispose of all cleanup materials and contaminated PPE as cytotoxic waste.

  • Report: Document the spill and cleanup procedure according to your institution's safety protocols.

Diagrams

Physalin_A_Disposal_Workflow cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Final Disposal Path A Work with this compound Complete B Identify Waste Type A->B C Contaminated Sharps (Needles, Glassware) B->C Sharps D Contaminated Solids (PPE, Vials, Plasticware) B->D Solid E Contaminated Liquids (Aqueous / Solvent) B->E Liquid F Place in Labeled Cytotoxic Sharps Container C->F G Place in Labeled Cytotoxic Solid Waste Bin D->G H Place in Labeled Hazardous Liquid Waste Bottle E->H I Seal Full Containers & Decontaminate Exterior F->I G->I H->I J Transfer to Central Hazardous Waste Storage I->J K Arrange Pickup by Licensed Waste Contractor J->K L High-Temperature Incineration K->L

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Physalin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent bioactive compounds like Physalin A. This guide provides essential safety and logistical information for the handling and disposal of this compound, empowering you to manage this compound responsibly and effectively.

This compound is a naturally occurring steroidal lactone with significant biological activities, including anti-inflammatory and anti-cancer properties.[1][2][3][4] Due to its potency and the limited availability of specific toxicity data, a cautious approach to handling is crucial.

Core Safety and Handling Procedures

When working with this compound, adherence to standard laboratory safety protocols is the first line of defense. This includes working in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is essential to prevent skin and eye contact, as well as respiratory exposure. The following PPE is mandatory when handling this compound:

  • Hand Protection: Chemical-resistant gloves are required. Given that this compound is often dissolved in organic solvents like DMSO, chloroform, or methanol, it is crucial to select gloves rated for the specific solvent being used. Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the compound.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles that meet appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU) must be worn at all times.

  • Skin and Body Protection: A fully buttoned laboratory coat should be worn to protect the skin and clothing. Additional protective clothing may be necessary depending on the scale of the operation and the potential for splashes.

  • Respiratory Protection: To prevent inhalation of this compound, which is typically a powder in its pure form, a respirator is necessary, especially when handling the solid compound or preparing solutions. Ensure the respirator is properly fitted and equipped with the appropriate cartridges for organic vapors and particulates.

Quantitative Safety Data

While specific occupational exposure limits (OELs) for this compound have not been established by regulatory agencies like OSHA or ACGIH, it is prudent to handle it as a compound with high potency and unknown long-term toxicological effects. The available data and physical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₂₈H₃₀O₁₀
Molecular Weight 526.5 g/mol
Physical Description Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.
Occupational Exposure Limits (OELs) No established Permissible Exposure Limit (PEL), Threshold Limit Value (TLV), or other official OELs have been found. Handle with high caution.
Toxicity Data (LD50) Specific LD50 data for this compound is not readily available. In animal studies, some physalins have shown toxic effects at higher doses.

Experimental Workflow for Safe Handling

The following diagram outlines a standard operational procedure for safely handling this compound in a laboratory setting, from preparation to disposal.

PhysalinA_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) B 2. Work in a Ventilated Chemical Fume Hood A->B C 3. Weigh this compound Powder Carefully B->C D 4. Prepare Solution with Appropriate Solvent C->D E 5. Conduct Experiment Following Protocol D->E F 6. Keep Containers Tightly Sealed When Not in Use E->F G 7. Decontaminate Work Surfaces F->G H 8. Dispose of Contaminated PPE and Waste in Designated Hazardous Waste Containers G->H I 9. Wash Hands Thoroughly After Handling H->I

Safe handling workflow for this compound.

Disposal Plan

All waste materials contaminated with this compound, including disposable PPE, weighing papers, pipette tips, and excess solutions, must be collected in a designated and clearly labeled hazardous waste container. Follow your institution's and local regulations for the disposal of chemical waste. Do not dispose of this compound or its solutions down the drain.

By implementing these safety measures and operational plans, you can confidently and safely incorporate this compound into your research, contributing to advancements in science and medicine while prioritizing the well-being of all laboratory personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.